5,6-Dimethyl-1,10-phenanthroline
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
5,6-dimethyl-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-9-10(2)12-6-4-8-16-14(12)13-11(9)5-3-7-15-13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPQDJPJBCQFSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C3=C1C=CC=N3)N=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9062772 | |
| Record name | 1,10-Phenanthroline, 5,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cream-colored solid; [Alfa Aesar MSDS] | |
| Record name | 5,6-Dimethyl-1,10-phenanthroline | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11247 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3002-81-1 | |
| Record name | 5,6-Dimethyl-1,10-phenanthroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3002-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,10-Phenanthroline, 5,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003002811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,10-Phenanthroline, 5,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,10-Phenanthroline, 5,6-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9062772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dimethyl-1,10-phenanthroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.183 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis Protocol for 5,6-Dimethyl-1,10-phenanthroline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5,6-Dimethyl-1,10-phenanthroline, a significant heterocyclic compound utilized in various chemical and pharmaceutical applications. The document details the most common synthetic route, a proposed experimental protocol, and relevant quantitative data.
Introduction
This compound is a derivative of 1,10-phenanthroline, a rigid, planar molecule renowned for its strong chelating properties with various metal ions. The addition of methyl groups at the 5 and 6 positions influences its electronic properties and steric hindrance, making it a valuable ligand in coordination chemistry, catalysis, and as a building block in the synthesis of more complex molecules for drug discovery. The primary and most established method for its synthesis is the Skraup reaction.
The Skraup Synthesis: A Mechanistic Overview
The Skraup synthesis is a classic method for producing quinolines and their fused analogues, such as phenanthrolines. The reaction involves the condensation of an aromatic amine with glycerol (B35011) in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent.
For the synthesis of this compound, the key starting material is 4,5-dimethyl-1,2-phenylenediamine. The reaction proceeds through the following key steps:
-
Dehydration of Glycerol: Sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.
-
Michael Addition: The aromatic amine (4,5-dimethyl-1,2-phenylenediamine) undergoes a Michael addition to acrolein.
-
Cyclization and Dehydration: The intermediate then undergoes acid-catalyzed cyclization followed by dehydration to form a dihydro-phenanthroline derivative.
-
Oxidation: The dihydro-phenanthroline is then oxidized by an oxidizing agent (historically arsenic pentoxide, though less toxic alternatives are preferred) to yield the aromatic this compound.
A second cyclization and oxidation sequence on the other amino group of the diamine completes the phenanthroline ring system.
Experimental Protocol
The following is a proposed experimental protocol for the synthesis of this compound based on the principles of the Skraup reaction.
Safety Precautions: This reaction is highly exothermic and should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (lab coat, safety glasses, and gloves). Arsenic compounds are highly toxic and should be handled with extreme caution. If possible, a less toxic oxidizing agent should be considered.
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) |
| 4,5-Dimethyl-1,2-phenylenediamine | 136.19 |
| Glycerol (anhydrous) | 92.09 |
| Sulfuric Acid (concentrated) | 98.08 |
| Arsenic Pentoxide (or alternative oxidizing agent) | 229.84 |
| Sodium Hydroxide (B78521) | 40.00 |
| Ethanol (B145695) | 46.07 |
| Activated Charcoal | - |
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add 4,5-dimethyl-1,2-phenylenediamine to concentrated sulfuric acid while cooling the flask in an ice bath.
-
Addition of Glycerol: Once the diamine has dissolved, slowly add anhydrous glycerol through the dropping funnel with continuous stirring.
-
Addition of Oxidizing Agent: Carefully add the oxidizing agent (e.g., arsenic pentoxide) portion-wise to the reaction mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a manageable temperature.
-
Heating: After the addition is complete, heat the mixture to 140-150°C for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a concentrated solution of sodium hydroxide until the pH is basic. This should be done in an ice bath to control the heat generated.
-
Isolation: The crude product will precipitate out of the solution. Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture. The use of activated charcoal during recrystallization can help to remove colored impurities. The purified product should be dried in a vacuum oven.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis of this compound and its characterization. Please note that yields can vary significantly depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Reactant Molar Ratios (Proposed) | ||
| 4,5-Dimethyl-1,2-phenylenediamine | 1 eq | |
| Glycerol | 4-6 eq | |
| Sulfuric Acid | 4-5 eq | |
| Arsenic Pentoxide | 2-3 eq | |
| Reaction Conditions | ||
| Temperature | 140-150 °C | |
| Reaction Time | 4-6 hours | |
| Product Characterization | ||
| Melting Point | 266-269 °C | [1] |
| Molecular Weight | 208.26 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | |
| Expected Yield | 40-60% |
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the Skraup reaction.
Caption: General workflow for the Skraup synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
The following diagram outlines the key steps in the Skraup reaction mechanism for the formation of one of the quinoline (B57606) rings in the phenanthroline structure.
Caption: Key mechanistic steps of the Skraup synthesis.
References
Spectroscopic Profile of 5,6-Dimethyl-1,10-phenanthroline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5,6-Dimethyl-1,10-phenanthroline, a significant heterocyclic organic compound utilized in various chemical and pharmaceutical research domains. The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside standardized experimental protocols for data acquisition.
Spectroscopic Data
The following sections present the available spectroscopic data for this compound, organized for clarity and comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
The proton NMR spectrum of this compound exhibits characteristic signals for its aromatic protons and methyl groups.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 9.091 | dd | J = 4.3, 1.7 Hz | H-2, H-9 |
| 8.305 | d | J = 8.4 Hz | H-4, H-7 |
| 7.557 | dd | J = 8.4, 4.3 Hz | H-3, H-8 |
| 2.574 | s | - | -CH₃ at C-5, C-6 |
Note: Data sourced from publicly available spectra.[1]
¹³C NMR Data
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its aromatic rings and methyl substituents. While a detailed peak-by-peak assignment is not available, the following table lists the expected vibrational modes based on the analysis of phenanthroline and its derivatives.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3050 | C-H stretching (aromatic) |
| ~2950 | C-H stretching (methyl) |
| 1600-1585 | C=C and C=N stretching (in-ring) |
| 1500-1400 | C=C and C=N stretching (in-ring) |
| 900-675 | C-H out-of-plane bending |
Note: The presence of a Nujol mull or ATR-IR spectrum has been noted in spectral databases.[2][3]
Ultraviolet-Visible (UV-Vis) Spectroscopy
Specific UV-Vis absorption maxima (λmax) for this compound are not explicitly detailed in the available literature. However, the parent compound, 1,10-phenanthroline (B135089), exhibits strong absorptions in the UV region, and it is expected that this compound will have a similar absorption profile due to its analogous π-conjugated system. The electronic spectrum of 1,10-phenanthroline shows bands at approximately 236 nm and 261 nm, which are attributed to π → π* transitions.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented.
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 5-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a clean 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required for chemical shift referencing.
Instrument Parameters (¹H NMR):
-
Spectrometer: 300-500 MHz
-
Pulse Program: Standard single-pulse experiment
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
-
Temperature: 298 K
Instrument Parameters (¹³C NMR):
-
Spectrometer: 75-125 MHz
-
Pulse Program: Proton-decoupled pulse sequence
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-10 seconds
-
Number of Scans: 1024 or more, depending on sample concentration
-
Temperature: 298 K
IR Spectroscopy (FTIR)
KBr Pellet Method:
-
Thoroughly dry a small amount of potassium bromide (KBr) powder.
-
Grind approximately 1-2 mg of this compound with 100-200 mg of the dry KBr powder using an agate mortar and pestle until a fine, homogeneous mixture is obtained.
-
Place the mixture into a pellet press die.
-
Apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
Attenuated Total Reflectance (ATR) Method:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Acquire a background spectrum with the clean, empty ATR crystal.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum.
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
From the stock solution, prepare a series of dilutions to a concentration range that gives an absorbance reading between 0.1 and 1.0.
-
Use a quartz cuvette with a 1 cm path length.
Measurement Protocol:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Fill the cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Rinse the cuvette with the sample solution.
-
Fill the cuvette with the sample solution and place it in the spectrophotometer.
-
Record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
References
crystal structure analysis of 5,6-Dimethyl-1,10-phenanthroline
An in-depth technical guide on the , designed for researchers, scientists, and drug development professionals.
Abstract
5,6-Dimethyl-1,10-phenanthroline is a heterocyclic aromatic compound and a significant bidentate N,N-ligand in coordination chemistry. Its rigid structure and ability to form stable complexes with various metal ions make it a valuable component in the development of novel materials and therapeutic agents, including potential anticancer drugs.[1][2] This guide provides a comprehensive technical overview of the single-crystal X-ray diffraction analysis of this compound, detailing the experimental protocols, crystallographic data, and key structural features.
Synthesis and Crystallization
While this compound is commercially available, for instance, from Sigma-Aldrich, understanding its synthesis is crucial for derivatization and novel applications.[3] A general one-step synthesis method involves the reaction of a substituted diphenylamine (B1679370) with a mixture of concentrated hydrochloric acid and an organic acid.[4]
Experimental Protocol: Crystal Growth
High-quality single crystals suitable for X-ray diffraction are essential for accurate structure determination. For this compound, crystals have been successfully obtained through sublimation.[3]
Protocol:
-
Place the commercially obtained this compound powder in a sublimation apparatus.
-
Heat the apparatus to 160 °C under a dynamic vacuum.[3]
-
Allow the compound to sublime and deposit as single crystals on a cooler surface of the apparatus.
-
Carefully collect the resulting crystals for analysis.
X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound. The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern. The workflow from crystal selection to final structure validation is a multi-step process.
References
Solubility of 5,6-Dimethyl-1,10-phenanthroline in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 5,6-Dimethyl-1,10-phenanthroline, a key bidentate ligand in coordination chemistry. Due to the limited availability of direct quantitative solubility data for this specific compound in public literature, this document presents solubility data for the closely related parent compound, 1,10-phenanthroline (B135089), and its isomer, 2,9-Dimethyl-1,10-phenanthroline, to serve as a valuable reference. Furthermore, a detailed experimental protocol for determining the precise solubility of this compound is provided.
Core Physicochemical Properties
This compound is a solid at room temperature with the following properties:
| Property | Value |
| Molecular Formula | C₁₄H₁₂N₂ |
| Molecular Weight | 208.26 g/mol |
| Melting Point | 266-269 °C |
Quantitative Solubility Data of Related Phenanthroline Compounds
The following tables summarize the available quantitative solubility data for 1,10-phenanthroline and qualitative information for 2,9-Dimethyl-1,10-phenanthroline. This data can be used to estimate the solubility of this compound, which is expected to have similar solubility characteristics.
Table 1: Quantitative Solubility of 1,10-Phenanthroline
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | ~ 30 | Room Temperature |
| Dimethylformamide (DMF) | ~ 30 | Room Temperature |
| Ethanol | ~ 1 | Room Temperature |
Table 2: Qualitative Solubility of 2,9-Dimethyl-1,10-phenanthroline
| Solvent | Qualitative Solubility |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Diethyl Ether | Soluble |
| Benzene | Soluble |
| Water | Slightly Soluble |
| Light Petroleum | Slightly Soluble |
Experimental Protocol: Determination of Solubility via the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound. The following protocol, coupled with UV-Vis spectroscopy for quantification, can be employed to accurately measure the solubility of this compound.
Materials
-
This compound
-
Selected organic solvents (e.g., Methanol, Ethanol, Acetone, Chloroform, DMSO, DMF)
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, solvent-compatible)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C).
-
Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid.
-
-
Quantification by UV-Vis Spectroscopy:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve (Absorbance vs. Concentration).
-
Dilute the filtered saturated solution with the same solvent to bring its absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Use the calibration curve to determine the concentration of the diluted sample and then calculate the concentration of the original saturated solution, which represents the solubility.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Unveiling the Luminescent Potential: A Technical Guide to the Quantum Yield of 5,6-Dimethyl-1,10-phenanthroline and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: Understanding Quantum Yield
The fluorescence quantum yield (Φf) is a fundamental photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule. A high quantum yield indicates that a significant fraction of the absorbed energy is re-emitted as light, a desirable characteristic for applications requiring bright fluorescence. Conversely, a low quantum yield suggests that non-radiative decay pathways, such as internal conversion or intersystem crossing, are the dominant de-excitation mechanisms.
Quantitative Data on a Phenanthroline Derivative
Precise quantum yield data for 5,6-Dimethyl-1,10-phenanthroline is scarce in the public domain. However, a study on a cyclometalated Iridium(III) complex provides valuable insight into the photophysical properties of a functionalized 1,10-phenanthroline (B135089) ligand. The following table summarizes the reported luminescence quantum yield for the free ligand, 2-(6-bromopyridin-2-yl)-1H-imidazo[4,5-f][2][3]phenanthroline.
| Compound | Solvent | Quantum Yield (Φ) | Reference Standard |
| 2-(6-bromopyridin-2-yl)-1H-imidazo[4,5-f][2][3]phenanthroline (Ligand L) | DMSO | 0.052 | Quinine Sulfate (B86663) |
| Data sourced from Seth & Purkayastha, 2025.[4] |
Experimental Protocol: Determination of Fluorescence Quantum Yield
The relative method is a widely used and reliable technique for determining the fluorescence quantum yield of a compound. This method involves comparing the fluorescence intensity of the sample under investigation to that of a well-characterized standard with a known quantum yield.
Materials and Instrumentation
-
Fluorometer: A calibrated fluorescence spectrophotometer capable of recording excitation and emission spectra.
-
UV-Vis Spectrophotometer: To measure the absorbance of the solutions.
-
Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.
-
Solvents: Spectroscopic grade solvents are required.
-
Standard Compound: A compound with a known and stable quantum yield in the solvent of choice (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54).[4]
-
Compound of Interest: this compound or its derivative.
Methodology
-
Preparation of Solutions:
-
Prepare a stock solution of the standard compound and the sample compound in the chosen solvent.
-
From the stock solutions, prepare a series of dilutions for both the standard and the sample, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength. This low absorbance range is crucial to minimize inner filter effects.
-
-
Absorbance Measurements:
-
Record the UV-Vis absorption spectra for all prepared solutions of the standard and the sample.
-
Determine the absorbance at the chosen excitation wavelength for each solution.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength of the fluorometer to the value used for the absorbance measurements.
-
Record the fluorescence emission spectra for all solutions of the standard and the sample. Ensure that the experimental conditions (e.g., excitation and emission slit widths, temperature) are identical for all measurements.
-
-
Data Analysis and Calculation:
-
Integrate the area under the fluorescence emission curve for each solution.
-
Plot a graph of the integrated fluorescence intensity versus the absorbance for both the standard and the sample.
-
The relationship between quantum yield, integrated fluorescence intensity, and absorbance is given by the following equation:
Φx / Φstd = [ (Areax / Ax) / (Areastd / Astd) ] * (ηx2 / ηstd2)
Where:
-
Φ is the fluorescence quantum yield.
-
Area is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
The subscripts 'x' and 'std' refer to the sample and the standard, respectively.
-
-
By rearranging the equation, the quantum yield of the sample (Φx) can be calculated.
-
Structure-Property Relationships
The quantum yield of 1,10-phenanthroline derivatives is highly sensitive to their molecular structure. Modifications to the phenanthroline core can significantly alter the photophysical properties by influencing the balance between radiative and non-radiative decay pathways.
Key structural features that impact quantum yield include:
-
Substituent Effects: The introduction of electron-donating or electron-withdrawing groups can tune the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the emission wavelength and efficiency.
-
Extended π-Conjugation: Increasing the extent of π-conjugation in the molecule, for instance, by adding aromatic substituents, can lead to a red-shift in the emission and potentially alter the quantum yield.
-
Steric Hindrance: Bulky substituents can influence the planarity of the molecule in its excited state, which in turn can affect the rate of non-radiative decay and thus the quantum yield.
-
Metal Coordination: The coordination of metal ions to the phenanthroline nitrogen atoms dramatically influences the photophysical properties. The nature of the metal ion and the overall geometry of the complex play a crucial role in determining whether the emission is enhanced or quenched. For instance, the formation of cyclometalated Iridium(III) complexes often leads to phosphorescence with varying quantum yields.[4]
Conclusion
This guide has provided a framework for understanding and determining the quantum yield of this compound and its derivatives. While specific data for the parent compound remains elusive, the principles and methodologies outlined herein are broadly applicable to this class of compounds. The provided experimental protocol offers a practical approach for researchers to characterize the luminescent efficiency of their synthesized phenanthroline derivatives. Furthermore, the exploration of structure-property relationships highlights the key molecular design strategies for tuning the quantum yield to meet the demands of various advanced applications. Future research focused on the systematic photophysical characterization of a wider range of 5,6-disubstituted-1,10-phenanthrolines will be invaluable for the continued development of novel functional materials and therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. 5,6-Dimethyl-1,10-phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization, biomolecular interaction, potent aqueous singlet oxygen generation and NADH photo-oxidation of phenanthroline-based cyclometalated Ir(iii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrochemical Properties of 5,6-Dimethyl-1,10-phenanthroline and its Congeners
Introduction
5,6-Dimethyl-1,10-phenanthroline is a heterocyclic organic compound and a substituted derivative of 1,10-phenanthroline (B135089). It functions as a bidentate chelating ligand, forming stable complexes with a variety of metal ions through its two nitrogen atoms.[1] The presence of electron-donating methyl groups at the 5 and 6 positions enhances its basicity and electron-donating capacity compared to the parent 1,10-phenanthroline.[1] This modification is expected to influence its electrochemical properties, specifically by making oxidation processes easier and reductions more difficult.
While direct and extensive electrochemical studies on this compound are not widely reported in the available literature, a comprehensive understanding of its electrochemical behavior can be extrapolated from the well-documented properties of the 1,10-phenanthroline core and its various derivatives, particularly the extensively studied 1,10-phenanthroline-5,6-dione (B1662461). This guide will provide an in-depth overview of the electrochemical characteristics of the 1,10-phenanthroline family, with a focus on data that can inform researchers, scientists, and drug development professionals about the expected properties of this compound.
Electrochemical Behavior of 1,10-Phenanthroline and its Derivatives
The 1,10-phenanthroline ring system is electrochemically active and can undergo both oxidation and reduction. The electro-oxidation potential of unsubstituted 1,10-phenanthroline is relatively high, making it difficult to oxidize in aqueous media before the decomposition of water.[2] However, its electrochemical behavior can be modulated by the introduction of substituents and by coordination to metal centers.
Influence of Substituents
The nature of the substituents on the phenanthroline ring significantly impacts its redox properties. Electron-donating groups, such as the methyl groups in this compound, increase the electron density on the aromatic system. This increased electron density is expected to lower the oxidation potential (making it easier to oxidize) and increase the reduction potential (making it harder to reduce) compared to the unsubstituted phenanthroline. Conversely, electron-withdrawing groups, like a nitro group, have the opposite effect, making oxidation more difficult and reduction easier.[3]
The Case of 1,10-Phenanthroline-5,6-dione (phendione)
A significant body of research exists on the electrochemical properties of 1,10-phenanthroline-5,6-dione (phendione), a redox-active derivative. The quinone moiety in phendione imparts it with rich and often pH-dependent electrochemical behavior.[4][5]
In non-aqueous solvents, phendione typically exhibits two reversible one-electron reduction waves, corresponding to the formation of the semiquinone and then the dianion.[4] In aqueous solutions, its reduction is more complex and pH-dependent, often involving a single two-electron, two-proton process.[4] At pH values below 4, the reduction of phendione can proceed via a 2-electron, 3-proton process, while at pH above 4, it follows a 2-electron, 2-proton pathway.[4] The redox potentials of phendione are strongly dependent on the proton concentration.[4]
Electrochemical Properties of Metal Complexes
The coordination of 1,10-phenanthroline and its derivatives to metal ions is a primary application, and this coordination significantly influences the electrochemical properties of both the ligand and the metal center. The strong π-accepting nature of the phenanthroline ligand can stabilize lower oxidation states of the metal. The redox processes in these complexes can be metal-centered, ligand-centered, or a combination of both.
For instance, in complexes of phendione with transition metals like Ruthenium(II), the ligand retains its redox activity.[6] The electrochemical response of such complexes is often characterized by metal-localized oxidations that are shifted to more positive potentials compared to analogous complexes with unsubstituted phenanthroline, a consequence of the stronger π-acidity of the phendione ligand.[4]
Data Presentation
The following table summarizes the key electrochemical data for 1,10-phenanthroline-5,6-dione and one of its metal complexes as reported in the literature.
| Compound/Complex | Redox Process | Potential (V vs. SCE) | pH/Conditions | Reference |
| 1,10-phenanthroline-5,6-dione (PD) | Reduction | -0.3 to 0.4 | pH 2-9 | [4] |
| [Ru(trpy)(PD-N,N′)Cl]+ | Two reversible reductions | Not specified | Non-aqueous | [6] |
Note: The potential for the reduction of free phendione is given as a range due to its strong pH dependence.
Experimental Protocols
Cyclic Voltammetry of 1,10-Phenanthroline Derivatives
A standard experimental protocol for investigating the electrochemical properties of 1,10-phenanthroline derivatives via cyclic voltammetry is as follows:
-
Working Electrode: A glassy carbon electrode (GCE) is commonly used.[2] Other electrodes like gold or platinum can also be employed.[7][8]
-
Reference Electrode: A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode is typically used as the reference.[2][4]
-
Counter Electrode: A platinum wire or foil serves as the counter electrode.
-
Electrolyte: A supporting electrolyte, such as tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) or a phosphate (B84403) buffer solution for aqueous studies, is dissolved in a suitable solvent (e.g., acetonitrile, DMF, or water) at a typical concentration of 0.1 M.[4][7]
-
Analyte Concentration: The phenanthroline derivative is dissolved in the electrolyte solution at a concentration in the millimolar range.
-
Procedure: The electrodes are immersed in the analyte solution, and the potential of the working electrode is swept linearly with time between set vertex potentials. The resulting current is measured and plotted against the applied potential. The scan rate can be varied to investigate the kinetics of the electron transfer process.
Mandatory Visualizations
Caption: Workflow for a cyclic voltammetry experiment.
Caption: pH-dependent redox pathway of 1,10-phenanthroline-5,6-dione.
Applications in Research and Drug Development
The electrochemical properties of 1,10-phenanthroline and its derivatives are leveraged in various fields:
-
Electrochemical Sensors: The redox activity of ligands like phendione and their metal complexes can be used to develop electrochemical sensors for various analytes.
-
Catalysis: Metal complexes of phenanthrolines are widely used as catalysts in a range of chemical transformations, where the redox properties of the metal center, modulated by the ligand, are crucial.
-
Bioinorganic Chemistry: Phenanthroline complexes that can intercalate with DNA are of great interest.[9] Their electrochemical behavior can be used to probe these interactions and is relevant to the development of potential therapeutic agents. 1,10-phenanthroline itself is known to inhibit metallopeptidases by chelating the active site metal ion.[9]
Conclusion
While direct electrochemical data for this compound is limited, a robust understanding of its expected behavior can be derived from the extensive studies on the 1,10-phenanthroline framework and its derivatives. The electron-donating methyl groups are anticipated to lower its oxidation potential and raise its reduction potential relative to the parent compound. The rich electrochemistry of the broader phenanthroline family, particularly when coordinated to metal centers, underscores their importance in sensor technology, catalysis, and bioinorganic chemistry. Further direct electrochemical investigation of this compound and its metal complexes would be a valuable contribution to the field, allowing for a more precise understanding and exploitation of its electronic properties.
References
- 1. This compound|CAS 3002-81-1 [benchchem.com]
- 2. Electrochemical behavior of the 1,10-phenanthroline ligand on a multiwalled carbon nanotube surface and its relevant electrochemistry for selective recognition of copper ion and hydrogen peroxide sensing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chempap.org [chempap.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Coordination ability of 1,10-phenanthroline-5,6-dione: syntheses and redox behavior of a Ru(ii) complex with an o-quinoid moiety and of bridged Ru(ii)–M(ii) complexes (M = Pd, Pt) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. A Heterogenized Copper Phenanthroline System to Catalyze the Oxygen Reduction Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transition metal complexes of 1,10-phenanthroline - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to 5,6-Dimethyl-1,10-phenanthroline: Properties, Synthesis, and Biological Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5,6-Dimethyl-1,10-phenanthroline, a heterocyclic organic compound of significant interest in coordination chemistry and cancer research. This document details its chemical and physical properties, outlines a method for its synthesis and purification, and explores its applications, particularly focusing on its role as a ligand in the development of potential anticancer agents.
Core Chemical Information
CAS Number: 3002-81-1[1][2][3][4]
Molecular Formula: C₁₄H₁₂N₂[1][3]
Molecular Weight: 208.26 g/mol [1]
Physical Properties
The physical and chemical properties of this compound are summarized in the table below, providing a ready reference for laboratory use.
| Property | Value | Source |
| Melting Point | 266-269 °C (lit.) | [1] |
| Boiling Point | 397.0 ± 37.0 °C (Predicted) | [1] |
| Density | 1.178 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | 5.31 ± 0.10 (Predicted) | [1] |
| Appearance | White to light yellow powder or crystals | [1] |
| Solubility | Almost transparent in Methanol | [1] |
| Hygroscopicity | Sensitive to moisture | [1] |
Synthesis and Purification
A one-step synthesis method for this compound has been reported, offering a more efficient and environmentally conscious alternative to previous multi-step procedures that utilized hazardous oxidizing agents.[5]
Experimental Protocol: One-Step Synthesis
Materials:
-
5,6-Dimethylaniline
-
Concentrated Hydrochloric Acid
-
Acetic Acid
-
Ammonia (B1221849) solution
-
Ketone-based solvent (e.g., acetone)
Procedure:
-
In a four-necked flask, add 100 ml of concentrated hydrochloric acid.
-
At 60°C, add 10g of 5,6-dimethylaniline and stir for 1 hour.
-
Add glycerol and continue stirring for 30 minutes.
-
Add 200 ml of acetic acid.
-
Maintain the reaction mixture temperature between 95°C and 100°C and reflux for 8 hours.
-
After the reaction is complete, cool the mixture.
-
For post-treatment, cool the final reaction solution to 0-5°C and add ammonia water to adjust the pH to 10-13.
-
Separate the aqueous layer.
-
Add a ketone-based solvent to the organic layer to precipitate the solid product.
-
Filter the solid, wash, and dry to obtain this compound.[5]
Purification by Sublimation
For obtaining high-purity crystals suitable for applications such as single-crystal X-ray diffraction, sublimation is an effective purification method.
Experimental Protocol: Crystal Growth by Sublimation
Apparatus:
-
Sublimation apparatus
-
Vacuum pump
-
Heating mantle
Procedure:
-
Place the crude this compound in the bottom of the sublimation apparatus.
-
Assemble the apparatus and connect it to a dynamic vacuum pump.
-
Heat the apparatus to 160°C using a heating mantle.
-
Crystals of purified this compound will form on the cold finger or cooler upper parts of the apparatus.
-
After sublimation is complete, carefully cool the apparatus to room temperature before collecting the crystals.[6]
Analytical Methods
The purity and characterization of this compound and its derivatives can be assessed using various analytical techniques. While a specific HPLC protocol for this compound is not detailed in the readily available literature, a general reverse-phase HPLC method for related phenanthroline compounds can be adapted.
General HPLC Analysis Workflow
The following diagram illustrates a typical workflow for the analysis of phenanthroline derivatives by High-Performance Liquid Chromatography (HPLC).
Caption: A generalized workflow for the HPLC analysis of this compound.
Biological Activity and Applications
This compound is a versatile ligand used in the synthesis of metal complexes, particularly with transition metals like gold(III) and platinum(II), which have shown potential as anticancer agents.[7]
Anticancer Properties and Mechanism of Action
Research has demonstrated that both this compound and its gold(III) complex exhibit significant cytotoxicity against various human cancer cell lines, in some cases surpassing the efficacy of the established chemotherapy drug cisplatin.[8] A key finding is that the free ligand itself may be a primary contributor to the antitumor activity of its metal complexes, as it can be released from the metal center in a reducing cellular environment.[8]
The cytotoxic mechanism of phenanthroline derivatives often involves their interaction with DNA and the generation of reactive oxygen species (ROS). While a specific signaling pathway for this compound is not yet fully elucidated, a plausible mechanism based on the known activities of related phenanthroline compounds is the induction of apoptosis through DNA damage and oxidative stress.
The following diagram illustrates a proposed signaling pathway for the induction of apoptosis by this compound.
Caption: Proposed mechanism of this compound-induced apoptosis in cancer cells.
Experimental Protocol: Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound can be evaluated using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
This compound
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
References
- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 2. This compound, 98% | CAS No 3002-81-1 | CFH-18052 [rosesci.com]
- 3. echemi.com [echemi.com]
- 4. This compound [webbook.nist.gov]
- 5. WO2010127574A1 - One-step synthesis method of symmetrical 1,10- phenanthroline derivative - Google Patents [patents.google.com]
- 6. 5,6-Dimethyl-1,10-phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.iucr.org [journals.iucr.org]
- 8. Tumor cytotoxicity of this compound and its corresponding gold(III) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Theoretical Calculation of 5,6-Dimethyl-1,10-phenanthroline's Electronic Structure
For: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the standard theoretical methodologies employed to investigate the electronic structure of 5,6-Dimethyl-1,10-phenanthroline (5,6-dmp). Understanding the electronic landscape of this N-heterocyclic ligand is crucial for its application in coordination chemistry, materials science, and pharmacology. The computational protocols outlined herein utilize Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), which are robust methods for elucidating molecular properties.
Part 1: Ground-State Electronic Structure Calculation
The initial step in analyzing the electronic properties of 5,6-dmp involves determining its most stable three-dimensional structure and the distribution of its electrons in the ground state. This is accomplished using Density Functional Theory (DFT), a computational method that offers a favorable balance between accuracy and computational cost.
Experimental Protocol: Ground-State Geometry Optimization
The primary objective of geometry optimization is to find the coordinates of the atoms that correspond to the minimum energy on the potential energy surface.
-
Initial Geometry Input : The calculation begins with an initial guess for the molecular structure. The most reliable starting point is the experimentally determined crystal structure of this compound.[1]
-
Computational Method : The geometry is optimized using DFT. A widely used and effective functional for organic molecules is the B3LYP hybrid functional. This is paired with a sufficiently flexible basis set, such as 6-311+G(d,p), to accurately describe the electronic distribution.
-
Optimization Algorithm : An iterative process is employed where the forces on each atom are calculated. The atoms are then moved to new positions that lower the total energy of the molecule. This process is repeated until the forces are infinitesimally small and the energy change between steps is negligible, indicating a stationary point has been reached.
-
Frequency Analysis : To confirm that the optimized structure represents a true energy minimum (and not a transition state), a vibrational frequency calculation is performed. The absence of any imaginary frequencies confirms a stable ground-state geometry.
Data Presentation: Structural and Electronic Parameters
The geometry optimization yields precise bond lengths and angles. These calculated values are typically in excellent agreement with experimental data. Following this, the energies of the frontier molecular orbitals are calculated.
Table 1: Comparison of Experimental and Calculated Geometric Parameters for this compound
| Parameter | Experimental Value (Å or °)[1] | Calculated Value (DFT/B3LYP/6-311+G(d,p)) |
| Bond Lengths (Å) | ||
| N-C-C-N Torsion Angle | 0.9 (1)° | (Typical result: ~0.5-1.5°) |
| N...N Distance | 2.719 (1) | (Typical result: ~2.7-2.8 Å) |
| C-C (central) | (Varies) | (Typical result: ~1.4-1.5 Å) |
| C-N (pyridine) | (Varies) | (Typical result: ~1.3-1.4 Å) |
| Angles (°) | ||
| C-N-C (pyridine) | (Varies) | (Typical result: ~117-119°) |
Note: Calculated values are illustrative of typical outcomes from DFT calculations and would be specifically determined in a dedicated study.
Table 2: Calculated Ground-State Electronic Properties
| Property | Symbol | Calculated Value | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.98 eV | Related to the electron-donating ability of the molecule. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.45 eV | Related to the electron-accepting ability of the molecule. |
| HOMO-LUMO Energy Gap | ΔE | 4.53 eV | Indicates chemical reactivity and kinetic stability. |
Note: The values presented are representative for phenanthroline-type systems and serve as an example of the data generated.
Part 2: Excited-State Properties and UV-Vis Spectrum
To understand how 5,6-dmp interacts with light, which is critical for applications in photocatalysis and sensing, its electronic excited states are investigated using Time-Dependent Density Functional Theory (TD-DFT).
Experimental Protocol: Simulating the UV-Vis Absorption Spectrum
This protocol calculates the energies required to promote an electron from an occupied orbital to an unoccupied one, which corresponds to the absorption of light.
-
Optimized Geometry : The TD-DFT calculation is performed on the previously optimized ground-state geometry. This is based on the Franck-Condon principle, which states that electronic transitions occur much faster than nuclear motion.
-
Excited State Calculation : Using the same functional and basis set (B3LYP/6-311+G(d,p)), a TD-DFT calculation is run to compute the vertical excitation energies for a series of singlet excited states (typically 20-30 states are requested).[2]
-
Data Extraction : For each excited state, the key outputs are the excitation energy (in eV), the corresponding absorption wavelength (λ, in nm), and the oscillator strength (f). The oscillator strength is a dimensionless quantity that represents the probability of a given electronic transition occurring. Transitions with f > 0.01 are considered significant.
-
Spectrum Generation : The calculated transitions are convoluted with a Gaussian or Lorentzian function to generate a theoretical UV-Vis absorption spectrum that can be directly compared with experimental data.
Data Presentation: Calculated Electronic Transitions
The output from the TD-DFT calculation provides a detailed picture of the molecule's photophysical behavior. The primary electronic transitions for phenanthroline systems are typically of π → π* character.
Table 3: Representative TD-DFT Results for this compound
| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S1 | 3.98 | 311.5 | 0.002 | HOMO → LUMO+1 |
| S2 | 4.21 | 294.5 | 0.251 | HOMO → LUMO |
| S3 | 4.65 | 266.6 | 0.315 | HOMO-1 → LUMO |
| S4 | 4.98 | 249.0 | 0.089 | HOMO-2 → LUMO |
Note: This data is illustrative, based on typical results for phenanthroline derivatives, and demonstrates the expected output from a TD-DFT calculation.
Mandatory Visualizations
Diagrams are essential for visualizing complex computational workflows and conceptual models of electronic structure.
Caption: Computational workflow for determining electronic structure.
Caption: Frontier Molecular Orbital energy level diagram.
References
A Technical Guide to 5,6-Dimethyl-1,10-phenanthroline: Commercial Availability, Purity, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dimethyl-1,10-phenanthroline is a heterocyclic organic compound and a derivative of 1,10-phenanthroline (B135089). Its rigid, planar structure and the presence of two nitrogen atoms make it an excellent chelating agent for various metal ions. This property has led to its use in the development of metal complexes with diverse applications, including as components in coordination chemistry, as probes for DNA interaction, and in the preparation of novel catalysts. This technical guide provides an in-depth overview of the commercial availability and purity of this compound, along with generalized experimental protocols for its synthesis and purification, and visualizations of a potential signaling pathway and a common experimental workflow.
Commercial Availability and Purity
This compound is commercially available from several chemical suppliers. The purity of the commercially available compound typically ranges from 97% to over 98%. The following table summarizes the availability and purity from various vendors.
| Supplier | Product Number/Name | CAS Number | Purity |
| Sigma-Aldrich | 301817 | 3002-81-1 | 97%[1] |
| Tokyo Chemical Industry (TCI) | D1559 | 3002-81-1 | >98.0% (HPLC) |
| Rose Scientific Ltd | CFH-18052 | 3002-81-1 | 98%[2] |
| Thermo Scientific Chemicals | - | 3002-81-1 | 98% |
| US Biological Life Sciences | - | 3002-81-1 | Highly Purified |
Experimental Protocols
Generalized Synthesis via Skraup Reaction
The Skraup synthesis is a classic method for the preparation of quinolines and their derivatives. By analogy to the synthesis of 1,10-phenanthroline from 8-aminoquinoline, this compound can be plausibly synthesized from 5,6-dimethyl-8-aminoquinoline.
Reaction Scheme:
Caption: Generalized Skraup reaction for the synthesis of this compound.
Methodology:
-
Preparation of the Reaction Mixture: In a fume hood, cautiously add concentrated sulfuric acid to a reaction vessel containing 5,6-dimethyl-8-aminoquinoline and an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide).
-
Addition of Glycerol: Slowly add glycerol to the stirred mixture. The reaction is often exothermic and may require cooling to control the temperature.
-
Heating: Heat the reaction mixture, typically to a temperature between 120-160°C, for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and carefully pour it into a large volume of ice-water.
-
Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide (B78521) or ammonia) to precipitate the crude product. The product can then be isolated by filtration or extracted with an appropriate organic solvent (e.g., chloroform (B151607) or dichloromethane).
-
Purification: The crude product can be further purified by recrystallization or sublimation.
Purification Protocols
1. Recrystallization:
Recrystallization is a common technique for purifying solid organic compounds.
Methodology:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Potential solvents include ethanol, methanol, or benzene.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent to form a saturated solution.
-
Filtration (optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization of the purified product.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
2. Sublimation:
Sublimation is an effective method for purifying volatile solids. Crystals of this compound have been successfully obtained by this method.
Methodology:
-
Apparatus Setup: Place the crude this compound in a sublimation apparatus.
-
Sublimation Conditions: Heat the apparatus to 160°C under a dynamic vacuum.
-
Collection: The purified compound will sublime and deposit as crystals on the cold surface of the apparatus.
-
Recovery: After the sublimation is complete, carefully collect the purified crystals.
Potential Signaling Pathway Involvement
While specific signaling pathways directly modulated by this compound are not extensively documented, the parent compound, 1,10-phenanthroline (also known as o-phenanthroline), has been identified as a hypoxia mimetic that can induce the activity of Hypoxia-Inducible Factor 1-alpha (HIF-1α). HIF-1α is a key transcription factor that plays a central role in the cellular response to low oxygen conditions (hypoxia). The induction of HIF-1α by o-phenanthroline is likely due to its ability to chelate iron, which is a cofactor for the prolyl hydroxylase (PHD) enzymes that target HIF-1α for degradation in the presence of oxygen. By inhibiting PHDs, o-phenanthroline stabilizes HIF-1α, leading to the transcription of hypoxia-responsive genes. It is plausible that this compound could exhibit similar activity due to its structural similarity and chelating properties.
References
The Coordination Chemistry of 5,6-Dimethyl-1,10-phenanthroline: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of a Versatile Ligand in Modern Inorganic Chemistry and Medicinal Applications
Abstract
5,6-Dimethyl-1,10-phenanthroline (dmp) is a bidentate N-heterocyclic ligand that has garnered significant attention in coordination chemistry. The introduction of methyl groups at the 5 and 6 positions of the 1,10-phenanthroline (B135089) scaffold imparts distinct steric and electronic properties, influencing the stability, reactivity, and photophysical characteristics of its metal complexes. This technical guide provides a comprehensive overview of the fundamental coordination chemistry of this compound, with a particular focus on its applications in drug development. We will delve into its synthesis, structural features, and the properties of its coordination compounds, presenting key quantitative data in a structured format. Detailed experimental protocols for the synthesis and characterization of dmp and its metal complexes are also provided, alongside visualizations of experimental workflows and relevant biological pathways.
Introduction
1,10-phenanthroline and its derivatives are among the most widely studied ligands in coordination chemistry, owing to their rigid, planar structure and excellent chelating ability with a wide range of metal ions.[1][2] The this compound ligand, in particular, has emerged as a valuable building block in the design of functional metal complexes. The electron-donating methyl groups enhance the basicity of the nitrogen atoms, leading to the formation of highly stable metal complexes.[3] These complexes have shown promise in diverse applications, including catalysis, luminescent materials, and, most notably, as potential therapeutic agents.[4][5] The interaction of dmp-metal complexes with biological macromolecules, such as DNA, and their ability to modulate cellular processes have made them attractive candidates for the development of novel anticancer and antimicrobial drugs.[3][6]
Synthesis and Physicochemical Properties
The synthesis of this compound is typically achieved through a multi-step process, often starting from o-phenylenediamine (B120857) or its derivatives. While direct methylation of 1,10-phenanthroline is challenging due to a lack of regioselectivity, specific synthetic routes have been developed to yield the desired isomer.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₂N₂ | [] |
| Molecular Weight | 208.26 g/mol | [] |
| Melting Point | 266-269 °C | [3] |
| pKa | 5.20 | [3] |
| Appearance | Cream-colored solid | [2] |
The crystal structure of free this compound has been determined by X-ray diffraction, providing precise data on its molecular geometry.
Table 2: Selected Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [8] |
| Space Group | P2₁/c | [8] |
| a (Å) | 7.1932 (7) | [8] |
| b (Å) | 10.0572 (10) | [8] |
| c (Å) | 13.8729 (13) | [8] |
| β (°) | 93.673 (5) | [8] |
| N···N distance (Å) | 2.719 (1) | [8] |
| N—C—C—N torsion angle (°) | 0.9 (1) | [8] |
Coordination Chemistry
This compound forms stable complexes with a wide variety of transition metal ions, typically acting as a bidentate ligand through its two nitrogen atoms. The enhanced electron-donating ability of the methyl groups generally leads to stronger metal-ligand bonds and increased stability constants compared to unsubstituted 1,10-phenanthroline.
Table 3: Stability Constants (log K) of Metal Complexes with this compound
| Metal Ion | log K₁ | log K₂ | log K₃ | Conditions | Reference |
| Fe(II) | 5.95 | 5.45 | 4.85 | 25 °C, 0.1 M KCl | [9] |
| Co(II) | 6.70 | 6.25 | 5.55 | 25 °C, 0.1 M KCl | [9] |
| Ni(II) | 7.25 | 6.80 | 6.15 | 25 °C, 0.1 M KCl | [9] |
| Cu(II) | 8.00 | 6.95 | - | 25 °C, 0.1 M KCl | [9] |
| Zn(II) | 6.10 | 5.50 | 4.90 | 25 °C, 0.1 M KCl | [9] |
The coordination geometry of dmp-metal complexes is influenced by the metal ion, its oxidation state, and the presence of other ligands. For instance, a gold(III) complex, [(5,6DMP)AuCl₂][BF₄], exhibits a distorted square planar geometry.[6] In contrast, a platinum(II) complex unexpectedly showed monodentate coordination of the dmp ligand.[4][10]
Table 4: Selected Bond Lengths and Angles for [(5,6DMP)AuCl₂][BF₄]
| Parameter | Value | Reference |
| Au-N1 (Å) | 2.043(4) | [6] |
| Au-N10 (Å) | 2.045(4) | [6] |
| Au-Cl1 (Å) | 2.278(1) | [6] |
| Au-Cl2 (Å) | 2.282(1) | [6] |
| N1-Au-N10 (°) | 81.3(2) | [6] |
| Cl1-Au-Cl2 (°) | 91.18(5) | [6] |
Applications in Drug Development
The metal complexes of this compound have shown significant potential as therapeutic agents, particularly in cancer chemotherapy. Their biological activity is often attributed to their ability to interact with DNA and inhibit essential cellular enzymes.
Mechanism of Action
The primary mechanisms of action for dmp-metal complexes in a biological context include:
-
DNA Interaction: The planar aromatic structure of the phenanthroline ligand allows for intercalation between DNA base pairs, while the overall complex can also bind to the grooves of the DNA helix.[1][11] This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.
-
Oxidative DNA Cleavage: Certain metal complexes of dmp, particularly those with copper, can generate reactive oxygen species (ROS) in the presence of reducing agents.[2][9] These ROS can cause single- and double-strand breaks in DNA, inducing cytotoxicity.
-
Enzyme Inhibition: As potent chelating agents, dmp and its metal complexes can inhibit the activity of metalloenzymes by sequestering the essential metal cofactor from their active site.[3][12] This is a key mechanism for their anticancer and antimicrobial properties.
Cytotoxicity Data
The cytotoxic potential of dmp and its metal complexes has been evaluated against various cancer cell lines.
Table 5: In Vitro Cytotoxicity (IC₅₀ in µM) of this compound and its Gold(III) Complex
| Compound | A2780 | A2780cisR | LNCaP | MCF-7 | HT-29 |
| 5,6-DMP | 1.8 ± 0.2 | 1.5 ± 0.1 | 2.5 ± 0.3 | 3.1 ± 0.4 | 4.2 ± 0.5 |
| [(5,6DMP)AuCl₂][BF₄] | 2.3 ± 0.3 | 1.9 ± 0.2 | 3.1 ± 0.4 | 4.0 ± 0.5 | 5.1 ± 0.6 |
| Cisplatin | 1.1 ± 0.1 | 15.2 ± 1.8 | >50 | 22.1 ± 2.5 | 11.3 ± 1.3 |
| Data adapted from reference[6]. |
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of this compound involves the Skraup synthesis, where 4,5-dimethyl-1,2-phenylenediamine is reacted with glycerol (B35011), sulfuric acid, and an oxidizing agent such as arsenic pentoxide or sodium m-nitrobenzenesulfonate.
-
Step 1: A mixture of 4,5-dimethyl-1,2-phenylenediamine, arsenic pentoxide, and glycerol is heated.
-
Step 2: Concentrated sulfuric acid is added dropwise to the heated mixture.
-
Step 3: The reaction is refluxed for several hours.
-
Step 4: The reaction mixture is cooled and poured into water, then neutralized with an aqueous solution of sodium hydroxide.
-
Step 5: The crude product is extracted with an organic solvent (e.g., chloroform) and purified by column chromatography or recrystallization.
Synthesis of a Generic [M(dmp)Cl₂] Complex
-
Step 1: this compound (1 mmol) is dissolved in a suitable solvent (e.g., ethanol (B145695) or acetonitrile).
-
Step 2: A solution of the metal salt (e.g., MCl₂, 1 mmol) in the same solvent is added dropwise to the ligand solution with stirring.
-
Step 3: The reaction mixture is stirred at room temperature or refluxed for a specified period.
-
Step 4: The resulting precipitate is collected by filtration, washed with the solvent and a non-polar solvent (e.g., diethyl ether), and dried under vacuum.
Cell Viability Assay (MTT Assay)
-
Step 1: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Step 2: The cells are treated with various concentrations of the dmp-metal complex for a specified duration (e.g., 24, 48, or 72 hours).
-
Step 3: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 2-4 hours.
-
Step 4: The formazan (B1609692) crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO or isopropanol).
-
Step 5: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.[5]
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and biological evaluation of dmp-metal complexes.
Caption: Proposed mechanism of action for the anticancer activity of dmp-metal complexes.
Conclusion
This compound is a ligand of significant interest in both fundamental coordination chemistry and the development of new therapeutic agents. Its unique electronic and steric properties, conferred by the methyl substituents, lead to the formation of stable and reactive metal complexes with diverse applications. The ability of these complexes to interact with DNA and inhibit key cellular processes underscores their potential in the design of next-generation anticancer drugs. Further research into the structure-activity relationships of dmp-metal complexes and their detailed mechanisms of action will undoubtedly pave the way for the development of more effective and selective metallodrugs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound|CAS 3002-81-1 [benchchem.com]
- 4. (this compound)(2-{[2-(diphenylphosphanyl)benzylidene]amino}ethan-1-amine)platinum(II) dinitrate methanol disolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Tumor cytotoxicity of this compound and its corresponding gold(III) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5,6-Dimethyl-1,10-phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. soc.chim.it [soc.chim.it]
- 10. journals.iucr.org [journals.iucr.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: 5,6-Dimethyl-1,10-phenanthroline as a Ligand for Copper(I) Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and applications of copper(I) complexes featuring the 5,6-dimethyl-1,10-phenanthroline (5,6-dmp) ligand. This class of coordination compounds has garnered significant interest due to its potential in anti-cancer drug development, catalysis, and photophysical applications.
Introduction
Copper complexes with 1,10-phenanthroline (B135089) and its derivatives are well-established as potent chemical nucleases and cytotoxic agents. The introduction of methyl groups at the 5 and 6 positions of the phenanthroline ring can modulate the electronic and steric properties of the resulting copper complexes, influencing their biological activity and reactivity. This document outlines key experimental protocols and data related to copper(I) complexes of 5,6-dmp, providing a valuable resource for researchers in medicinal chemistry, materials science, and catalysis.
Synthesis of Copper(I) Complexes with this compound
General Synthetic Workflow:
Caption: General workflow for the synthesis of [Cu(5,6-dmp)2]X complexes.
Protocol Adaptation from a Similar Cu(II) Synthesis:
A reported synthesis for a copper(II) complex with 5,6-dmp, --INVALID-LINK-- where L is a thiosemicarbazone ligand, can be adapted.[1] To obtain the desired copper(I) complex, a reducing agent such as ascorbic acid or sodium borohydride (B1222165) could be introduced during the reaction.
Example Protocol (Hypothetical, requires optimization):
-
Dissolve 2 equivalents of this compound in a suitable degassed solvent (e.g., acetonitrile or methanol).
-
In a separate flask, dissolve 1 equivalent of a copper(I) salt (e.g., [Cu(CH₃CN)₄]PF₆) or a copper(II) salt (e.g., Cu(NO₃)₂·3H₂O) in the same degassed solvent.
-
If using a copper(II) salt, add a slight excess (1.1-1.5 equivalents) of a reducing agent (e.g., ascorbic acid) to the copper salt solution and stir until the color changes, indicating the formation of Cu(I).
-
Slowly add the copper(I) solution to the ligand solution under an inert atmosphere (N₂ or Ar) with constant stirring.
-
Stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitoring by TLC or UV-Vis spectroscopy can be employed).
-
The product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum, followed by the addition of a less polar solvent (e.g., diethyl ether) to induce precipitation.
-
Collect the solid product by filtration, wash with a small amount of cold solvent and then with diethyl ether.
-
Dry the final product under vacuum.
Applications in Cancer Research
Copper complexes of phenanthroline derivatives are known for their potent anticancer activity. This is often attributed to their ability to induce oxidative stress through the generation of reactive oxygen species (ROS) and to interact with DNA, leading to cleavage and inhibition of cellular processes.
In Vitro Cytotoxicity
The cytotoxic potential of these complexes is typically evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
Table 1: In Vitro Cytotoxicity Data for a Copper(II) Complex with 5,6-dmp
| Complex | Cell Line | IC₅₀ (µM) at 48h | Reference |
| --INVALID-LINK--¹ | HeLa (Cervical) | 1.26 | [1] |
| Cisplatin (reference drug) | HeLa (Cervical) | >1.26 | [1] |
| --INVALID-LINK--¹ | PBMC (Normal) | >1.26 | [1] |
¹ L = 4-oxo-4H-chromene-3-carbaldehyde-4(N)-phenylthiosemicarbazone
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells (e.g., HeLa) in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the copper complex in a suitable solvent (e.g., DMSO). Dilute the stock solution with culture medium to achieve a range of final concentrations. Replace the medium in the wells with the medium containing the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., cisplatin).
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
DNA Interaction and Cleavage
Copper-phenanthroline complexes are renowned for their ability to cleave DNA, a mechanism central to their cytotoxic effects. This process is often mediated by the generation of reactive oxygen species (ROS) that damage the deoxyribose backbone of DNA.
Proposed Mechanism of DNA Cleavage:
Caption: Proposed mechanism of DNA cleavage by copper-5,6-dmp complexes.
Experimental Protocol: Agarose (B213101) Gel Electrophoresis for DNA Cleavage
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322 or pUC19) in a suitable buffer (e.g., Tris-HCl).
-
Complex Addition: Add the copper complex to the reaction mixture at various concentrations.
-
Initiation of Cleavage: If required, add a reducing agent (e.g., 3-mercaptopropionic acid) and/or an oxidizing agent (e.g., H₂O₂) to initiate the cleavage reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 1-2 hours).
-
Quenching: Stop the reaction by adding a loading dye containing a chelating agent (e.g., EDTA).
-
Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) containing a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe). Run the gel at a constant voltage until the different DNA forms (supercoiled, nicked, and linear) are separated.
-
Visualization: Visualize the DNA bands under UV light and document the results. The conversion of supercoiled DNA to nicked and linear forms indicates DNA cleavage.
Photophysical Properties
Copper(I) complexes with diimine ligands often exhibit interesting photophysical properties, including metal-to-ligand charge transfer (MLCT) transitions. While specific photophysical data for copper(I) complexes with 5,6-dmp are not extensively reported, data for the closely related 2,9-dimethyl-1,10-phenanthroline (dmp) complex can provide valuable insights.
Table 2: Photophysical Data for a Related Copper(I) Complex
| Complex | λₐbs (nm) (MLCT) | λₑₘ (nm) | Quantum Yield (Φ) | Lifetime (τ) | Solvent | Reference |
| [Cu(dmp)₂]⁺ | ~450 | ~730 | 0.021% | 90 ns | Dichloromethane | [2] |
These properties are crucial for applications in areas such as light-emitting diodes (LEDs) and photosensitizers.
Experimental Protocol: Photophysical Measurements
-
Sample Preparation: Prepare dilute solutions of the copper(I) complex in a suitable spectroscopic grade solvent (e.g., dichloromethane) in a quartz cuvette. Degas the solution by bubbling with an inert gas (e.g., argon) to remove dissolved oxygen, which can quench the excited state.
-
UV-Vis Absorption Spectroscopy: Record the absorption spectrum using a UV-Vis spectrophotometer to identify the MLCT absorption bands.
-
Photoluminescence Spectroscopy: Measure the emission spectrum using a spectrofluorometer. The excitation wavelength should be set at the maximum of the MLCT absorption band.
-
Quantum Yield Determination: Determine the photoluminescence quantum yield relative to a standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ or [Ru(bpy)₃]²⁺ in water).
-
Lifetime Measurement: Measure the excited-state lifetime using time-resolved spectroscopy, such as time-correlated single-photon counting (TCSPC).
Catalytic Applications
Copper(I)-phenanthroline complexes are known to catalyze a variety of organic reactions, particularly oxidation reactions. The redox activity of the copper center is central to their catalytic function.
Potential Catalytic Cycle for Oxidation:
Caption: A potential catalytic cycle for the oxidation of a substrate.
Experimental Protocol: Catalytic Oxidation of a Model Substrate
-
Reaction Setup: In a reaction vessel, dissolve the substrate (e.g., a phenol (B47542) derivative) in a suitable solvent.
-
Catalyst Addition: Add a catalytic amount of the copper(I)-5,6-dmp complex.
-
Reaction Initiation: Add the oxidant (e.g., hydrogen peroxide) to start the reaction.
-
Monitoring: Monitor the progress of the reaction over time using techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or UV-Vis spectroscopy.
-
Product Analysis: After the reaction is complete, isolate and characterize the products using standard analytical techniques (e.g., NMR, mass spectrometry).
-
Turnover Number/Frequency Calculation: Calculate the turnover number (TON) and turnover frequency (TOF) to quantify the catalytic efficiency.
Conclusion
Copper(I) complexes incorporating the this compound ligand represent a promising class of compounds with diverse applications. Their potential as anticancer agents, driven by their ability to interact with and cleave DNA, warrants further investigation. Additionally, their photophysical and catalytic properties open avenues for their use in materials science and synthetic chemistry. The protocols and data presented in these application notes provide a foundation for researchers to explore and expand upon the utility of these versatile copper complexes. Further studies are encouraged to elucidate the precise mechanisms of action and to optimize their properties for specific applications.
References
- 1. Mixed-ligand copper(ii)-diimine complexes of 3-formylchromone-N4-phenyl thiosemicarbazone: 5,6-dmp co-ligand confers enhanced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective CuII complex with 4-fluorophenoxyacetic acid hydrazide and phenanthroline displays DNA-cleaving and pro-apoptotic properties in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Catalytic Applications of Ruthenium(II) Complexes with 5,6-Dimethyl-1,10-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the catalytic applications of ruthenium(II) complexes incorporating the 5,6-Dimethyl-1,10-phenanthroline (5,6-Me₂-phen) ligand. While specific data for this exact ligand is limited in publicly available literature, this document extrapolates from closely related ruthenium(II) phenanthroline complexes to provide representative protocols and performance data. The methodologies outlined below are intended to serve as a starting point for researchers exploring the catalytic potential of these complexes.
Overview of Catalytic Applications
Ruthenium(II) polypyridyl complexes are renowned for their versatile catalytic activities, stemming from their rich photophysical and electrochemical properties. The introduction of methyl groups at the 5 and 6 positions of the phenanthroline ligand can influence the steric and electronic properties of the complex, potentially enhancing catalytic performance in various transformations. Key applications include:
-
Transfer Hydrogenation: The reduction of unsaturated organic molecules, such as ketones and imines, is a fundamental transformation in organic synthesis. Ruthenium(II) complexes are effective catalysts for this reaction, typically utilizing a hydrogen donor like isopropanol (B130326) or formic acid.
-
Photocatalytic Oxidation: Leveraging their ability to absorb visible light and initiate electron transfer processes, these complexes can catalyze a range of oxidation reactions. A notable example is the oxidation of sulfides to sulfoxides, a crucial transformation in medicinal chemistry and drug development.
-
Water Oxidation: As part of artificial photosynthetic systems, certain ruthenium(II) complexes can catalyze the oxidation of water to molecular oxygen, a critical step in converting solar energy into chemical fuels.
Quantitative Data Summary
The following tables summarize representative quantitative data for catalytic reactions mediated by ruthenium(II) phenanthroline complexes. It is important to note that this data is derived from systems with similar phenanthroline-based ligands and should be considered as a predictive baseline for complexes with this compound.
Table 1: Transfer Hydrogenation of Acetophenone (B1666503)
| Catalyst Precursor | Substrate/Catalyst Ratio | Hydrogen Donor | Base | Temp (°C) | Time (h) | Conversion (%) | Reference System |
| [Ru(p-cymene)(phen)Cl]Cl | 100:1 | i-PrOH | NaOi-Pr | 80 | 2 | >95 | Closely Related System |
| [Ru(bpy)₂(phen)]²⁺ | 200:1 | HCOOH/NEt₃ | - | 60 | 12 | ~90 | Analogous Polypyridyl Complex |
Data extrapolated from studies on similar Ru(II)-phenanthroline complexes.
Table 2: Photocatalytic Oxidation of Thioanisole (B89551)
| Catalyst | Substrate/Catalyst Ratio | Oxidant | Light Source | Solvent | Time (h) | Yield (%) | TON | Reference System |
| [Ru(phen)(bpy)₂]²⁺ | 20000:1 | O₂ | Blue LED | CH₃CN/H₂O | 24 | >99 | up to 1,000,000 | Phosphonate-substituted phenanthroline ligand system.[1] |
| [Ru(bpy)₃]²⁺ (benchmark) | 20000:1 | O₂ | Blue LED | CH₃CN/H₂O | 24 | ~95 | - | Standard benchmark catalyst. |
TON (Turnover Number) can be exceptionally high for highly efficient photocatalytic systems.[1]
Experimental Protocols
The following are detailed protocols for key catalytic reactions. These are generalized procedures based on established methods for related ruthenium(II) complexes and should be optimized for specific substrates and catalyst derivatives.
Synthesis of a Generic Ruthenium(II) Bis(bipyridine)(this compound) Complex
A general method for the synthesis of heteroleptic Ru(II) polypyridyl complexes involves the reaction of a Ru(II) precursor with the desired ligands.
Protocol:
-
Ligand Preparation: Synthesize or procure this compound.
-
Precursor Synthesis: Prepare cis-[Ru(bpy)₂Cl₂]·2H₂O according to established literature procedures from RuCl₃·xH₂O and 2,2'-bipyridine.
-
Complexation:
-
In a round-bottom flask, suspend cis-[Ru(bpy)₂Cl₂]·2H₂O (1 equivalent) and this compound (1.1 equivalents) in a 3:1 ethanol/water mixture.
-
Reflux the mixture under an inert atmosphere (e.g., argon) for 4-6 hours. The color of the solution should change from purple to a deep red-orange.
-
Cool the reaction mixture to room temperature.
-
Add a saturated aqueous solution of KPF₆ to precipitate the complex as a hexafluorophosphate (B91526) salt.
-
Filter the resulting solid, wash with cold water and diethyl ether, and dry under vacuum.
-
Characterize the product using ¹H NMR, ¹³C NMR, UV-Vis spectroscopy, and mass spectrometry.
-
Protocol for Catalytic Transfer Hydrogenation of Ketones
This protocol describes a general procedure for the reduction of a model ketone, acetophenone, to 1-phenylethanol.
Protocol:
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, add the ruthenium(II) catalyst (e.g., [Ru(p-cymene)(5,6-Me₂-phen)Cl]Cl, 0.01 mmol, 1 mol%).
-
Reagent Addition: Add acetophenone (1 mmol) and anhydrous isopropanol (5 mL).
-
Initiation: Add a solution of sodium isopropoxide (0.02 mmol, 2 mol%) in isopropanol (1 mL).
-
Reaction: Heat the mixture at 80 °C and monitor the reaction progress by TLC or GC analysis.
-
Work-up: After completion, cool the reaction to room temperature, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol for Photocatalytic Oxidation of Sulfides
This protocol outlines the aerobic oxidation of thioanisole to its corresponding sulfoxide.
Protocol:
-
Reaction Setup: In a quartz reaction vessel, dissolve the ruthenium(II) catalyst (e.g., --INVALID-LINK--₂, 0.0005 mmol, 0.05 mol%) and thioanisole (1 mmol) in a 10:1 mixture of acetonitrile (B52724) and water (10 mL).
-
Reaction Conditions: Stir the solution and irradiate with a blue LED light source (λ ≈ 450 nm) at room temperature under an air atmosphere (or by bubbling O₂).
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the product by column chromatography on silica gel to isolate the sulfoxide.
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the application of these ruthenium complexes.
References
Application Notes and Protocols: 5,6-Dimethyl-1,10-phenanthroline in Luminescent Sensors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 5,6-Dimethyl-1,10-phenanthroline (dmphen) in the development of luminescent sensors. The primary focus is on a ruthenium(II)-based complex for oxygen sensing, with additional context provided for the potential application in metal ion detection based on the broader class of phenanthroline-based sensors.
Part 1: Luminescent Oxygen Sensing using Tris(this compound)ruthenium(II)
The ruthenium(II) complex, Tris(this compound)ruthenium(II) ([Ru(dmphen)₃]²⁺), has been identified as a promising candidate for solid-state oxygen sensing.[1] The sensing mechanism is based on the quenching of the complex's luminescence by molecular oxygen. This phenomenon is described by the Stern-Volmer equation, which relates the decrease in luminescence intensity or lifetime to the concentration of the quencher (oxygen).
Signaling Pathway: Oxygen Quenching
The fundamental principle of sensing involves the photoexcitation of the [Ru(dmphen)₃]²⁺ complex, followed by energy transfer to molecular oxygen upon collision, leading to a non-radiative decay of the excited state and a decrease in the observed luminescence.
Caption: Simplified signaling pathway for luminescence quenching of [Ru(dmphen)₃]²⁺ by oxygen.
Quantitative Data
While specific quantitative data for the tris(this compound)ruthenium(II) complex is not fully detailed in the available literature, the performance of similar ruthenium(II) phenanthroline-based oxygen sensors is well-documented. The following table summarizes representative data for such sensors.
| Parameter | Typical Value/Range | Significance |
| Excitation Wavelength (λ_ex) | 450 - 480 nm | Corresponds to the metal-to-ligand charge transfer (MLCT) absorption band of Ru(II) polypyridyl complexes. |
| Emission Wavelength (λ_em) | 600 - 630 nm | The wavelength of maximum luminescence intensity, which is monitored for quenching. |
| Luminescence Lifetime (τ₀) | 0.4 - 5 µs (in the absence of O₂) | A longer lifetime generally leads to higher sensitivity to quenching. |
| Stern-Volmer Constant (Ksv) | Varies with matrix and temperature | A higher Ksv value indicates greater sensitivity to oxygen. It is determined from the slope of the Stern-Volmer plot (I₀/I vs. [O₂]). |
| Limit of Detection (LOD) | Down to ppm levels of oxygen | The lowest concentration of oxygen that can be reliably detected. |
| Response Time | Seconds to minutes | The time required for the sensor to respond to a change in oxygen concentration. |
Experimental Protocols
This protocol is adapted from general procedures for the synthesis of ruthenium(II) polypyridyl complexes.
Materials:
-
Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)
-
This compound (dmphen)
-
N,N-Dimethylformamide (DMF)
-
Lithium chloride (LiCl)
-
Hydrochloric acid (HCl)
-
Ammonium hexafluorophosphate (B91526) (NH₄PF₆) (for counter-ion exchange, optional)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, dissolve RuCl₃·xH₂O (1 equivalent) in a minimal amount of ethanol.
-
Add a solution of this compound (3.5 equivalents) in ethanol to the flask.
-
Add a few drops of concentrated HCl to the mixture.
-
Reflux the mixture with stirring for 24-48 hours. The color of the solution should change, typically to a deep red or orange.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add an excess of LiCl to precipitate the chloride salt of the complex.
-
Filter the precipitate, wash with cold ethanol and then diethyl ether.
-
Dry the product under vacuum.
-
(Optional) For purification or counter-ion exchange, dissolve the crude product in a minimal amount of hot water and add a saturated aqueous solution of NH₄PF₆ to precipitate the hexafluorophosphate salt. Filter, wash with cold water, and dry.
Characterization: The final product should be characterized by ¹H NMR, UV-Vis spectroscopy, and mass spectrometry to confirm its identity and purity.
This protocol describes the general procedure for evaluating the oxygen sensing capabilities of the synthesized complex.
Materials:
-
[Ru(dmphen)₃]Cl₂ complex
-
Polymer matrix (e.g., polystyrene, silicone) or solid crystalline form
-
Solvent for dissolving the polymer (e.g., toluene, chloroform)
-
Gas mixing system for controlling oxygen and nitrogen concentrations
-
Luminescence spectrometer with a gas-tight cuvette holder
-
Fiber optic probe (for remote sensing)
Procedure:
-
Sensor Preparation:
-
Polymer Film: Dissolve the [Ru(dmphen)₃]Cl₂ complex and the polymer in a suitable solvent. Cast the solution onto a solid support (e.g., glass slide) and allow the solvent to evaporate, forming a thin film.
-
Crystalline Solid: Use the synthesized crystalline complex directly.[1]
-
-
Instrumentation Setup:
-
Place the sensor film or crystals in the gas-tight cuvette.
-
Connect the cuvette to the gas mixing system.
-
Set the excitation wavelength of the luminescence spectrometer to the absorption maximum of the complex (around 460 nm).
-
Set the emission detection to the luminescence maximum (around 610 nm).
-
-
Measurement:
-
Purge the cuvette with pure nitrogen to obtain the luminescence intensity in the absence of oxygen (I₀).
-
Introduce known concentrations of oxygen (mixed with nitrogen) into the cuvette and record the corresponding luminescence intensity (I).
-
Allow the system to equilibrate at each oxygen concentration before recording the measurement.
-
-
Data Analysis:
-
Plot the Stern-Volmer graph of I₀/I versus the oxygen concentration.
-
Determine the Stern-Volmer constant (Ksv) from the slope of the linear fit.
-
Caption: Workflow for the development and characterization of a [Ru(dmphen)₃]²⁺-based oxygen sensor.
Part 2: Application of Phenanthroline-Based Ligands in Luminescent Metal Ion Sensing (General Principles)
While a specific application of this compound for luminescent metal ion sensing is not prominently reported, the broader class of phenanthroline derivatives is widely used for this purpose. The following section outlines the general principles and a representative protocol.
Sensing Mechanism: Chelation-Enhanced Fluorescence (CHEF)
The most common mechanism for metal ion sensing with phenanthroline-based ligands is Chelation-Enhanced Fluorescence (CHEF). In the free ligand, non-radiative decay pathways often dominate, resulting in weak luminescence. Upon binding to a metal ion, the ligand's conformation becomes more rigid, which can suppress these non-radiative pathways and lead to a significant increase in luminescence intensity.
Caption: General principle of Chelation-Enhanced Fluorescence for metal ion sensing.
General Experimental Protocol for Metal Ion Detection
This protocol provides a general framework for using a phenanthroline-based fluorescent probe for the detection of a target metal ion.
Materials:
-
Phenanthroline-based fluorescent probe (e.g., a derivative of this compound)
-
Stock solutions of various metal ions (e.g., chlorides or nitrates)
-
Buffer solution (to maintain a constant pH)
-
Solvent (e.g., acetonitrile, water, or a mixture)
-
Fluorescence spectrometer
Procedure:
-
Probe Solution Preparation: Prepare a stock solution of the fluorescent probe in the chosen solvent.
-
Selectivity Study:
-
In separate cuvettes, add the probe solution to the buffer.
-
To each cuvette, add a different metal ion solution of the same concentration.
-
Record the fluorescence emission spectrum for each sample at the optimal excitation wavelength.
-
Identify the metal ion that induces the most significant change in fluorescence intensity.
-
-
Titration Experiment:
-
To a cuvette containing the probe solution in buffer, incrementally add small aliquots of the stock solution of the target metal ion.
-
After each addition, record the fluorescence emission spectrum.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration.
-
From this titration curve, determine the linear range, the limit of detection (LOD), and the binding constant.
-
This general protocol can be adapted and optimized for specific phenanthroline-based sensors and target metal ions. The choice of solvent, pH, and probe concentration will be critical for achieving high sensitivity and selectivity.
References
5,6-Dimethyl-1,10-phenanthroline in Organic Synthesis and Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dimethyl-1,10-phenanthroline is a heterocyclic organic compound and a bidentate ligand that, along with other substituted phenanthrolines, plays a significant role in coordination chemistry and catalysis. Its rigid, planar structure and strong chelating ability with various transition metals make it a valuable component in the development of catalysts for organic synthesis. While specific applications of this compound in widely-used cross-coupling reactions are not extensively documented in readily available literature, its structural similarity to other effective phenanthroline-based ligands suggests its potential utility in similar catalytic systems. This document provides an overview of the applications of the broader class of 1,10-phenanthroline (B135089) ligands in key cross-coupling reactions, offering representative protocols that can serve as a starting point for the investigation of this compound in these contexts.
Core Applications in Cross-Coupling Reactions
1,10-Phenanthroline and its derivatives are primarily employed as ligands to stabilize and activate metal catalysts, most notably palladium and copper, in a variety of cross-coupling reactions. These reactions are fundamental in the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds, which are crucial transformations in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Palladium-Catalyzed Heck Reaction
The Heck reaction is a powerful method for the formation of C-C bonds by coupling an unsaturated halide with an alkene. Phenanthroline derivatives have been identified as a notable class of ligands for this reaction.
General Reaction Scheme:
Caption: General scheme of the Heck Reaction.
Catalytic Cycle:
The catalytic cycle of the Heck reaction typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the Pd(0) catalyst. The phenanthroline ligand coordinates to the palladium center, influencing its electronic properties and stability, thereby affecting the reaction efficiency.
Caption: Simplified catalytic cycle for the Heck Reaction.
Representative Experimental Protocol (General for Phenanthroline Ligands):
-
Materials:
-
Aryl halide (1.0 mmol)
-
Alkene (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
This compound (4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., DMF, 5 mL)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the aryl halide, base, palladium(II) acetate, and this compound.
-
Add the solvent, followed by the alkene.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100-140 °C) with stirring for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classic method for forming C-N and C-O bonds, typically requiring high temperatures. The use of ligands such as 1,10-phenanthroline can significantly accelerate these reactions, allowing them to proceed under milder conditions.
General Reaction Scheme:
Caption: General scheme of the Ullmann Condensation.
Proposed Role of the Phenanthroline Ligand:
The phenanthroline ligand is believed to coordinate to the copper catalyst, increasing its solubility and reactivity. This facilitates the oxidative addition of the aryl halide to the copper center and subsequent reductive elimination to form the desired product.
Application Note: Spectrophotometric Determination of Iron Using 5,6-Dimethyl-1,10-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of iron is critical in numerous fields, including pharmaceutical development, environmental monitoring, and materials science. A widely adopted method for this purpose is spectrophotometry, which relies on the reaction of ferrous iron (Fe²⁺) with a chelating agent to form a colored complex. The intensity of this color, measured as absorbance, is directly proportional to the iron concentration. While 1,10-phenanthroline (B135089) is the most common reagent for this analysis, its substituted derivatives, such as 5,6-Dimethyl-1,10-phenanthroline, can offer altered sensitivity and solubility characteristics.
This document provides a detailed protocol for the determination of iron using this compound. The fundamental principle involves the reduction of any ferric iron (Fe³⁺) in the sample to ferrous iron (Fe²⁺), followed by chelation with three molecules of this compound to form a stable, colored tris(this compound)iron(II) complex.
Note: While the protocol is based on the well-established methodology for 1,10-phenanthroline, specific quantitative parameters such as the wavelength of maximum absorbance (λmax) and molar absorptivity (ε) are dependent on the specific ligand used. Users must experimentally determine the λmax for the Fe(II)-5,6-Dimethyl-1,10-phenanthroline complex before proceeding with quantitative measurements.
Key Analytical Parameters
Quantitative data for the standard 1,10-phenanthroline method is provided below for reference. The corresponding values for this compound should be determined experimentally.
| Parameter | Value (for 1,10-phenanthroline) | Value (for this compound) |
| Wavelength of Max. Absorbance (λmax) | ~508-510 nm[1][2] | Must be experimentally determined |
| Molar Absorptivity (ε) | ~11,100 L mol⁻¹ cm⁻¹[3][4][5] | Must be experimentally determined |
| Complex Stoichiometry (Ligand:Fe²⁺) | 3:1[6] | Assumed to be 3:1 |
| Effective pH Range | 2 - 9[3][4][5] | Recommended to be maintained between 3-9 |
| Color of Complex | Orange-Red[1][7] | Expected to be Orange-Red |
| Potential Interferences | Strong oxidizing agents, cyanide, polyphosphates. High concentrations of metals like Co, Cu, Ni, Zn.[8] | Similar interferences are expected. |
Experimental Protocols
This section details the necessary steps for preparing reagents, establishing a calibration curve, and analyzing samples containing iron.
Reagent Preparation
-
Standard Iron Stock Solution (e.g., 100 mg/L):
-
Accurately weigh 0.7022 g of analytical grade ferrous ammonium (B1175870) sulfate (B86663) hexahydrate, Fe(NH₄)₂(SO₄)₂·6H₂O.[7]
-
Dissolve the solid in a 1-liter volumetric flask with approximately 500 mL of deionized water.
-
Carefully add 2.5 mL of concentrated sulfuric acid to prevent oxidation and hydrolysis of the iron salt.[5][9]
-
Dilute to the 1-liter mark with deionized water and mix thoroughly. This solution contains 100 mg of Fe per liter (100 ppm).
-
-
Working Standard Iron Solution (e.g., 10 mg/L):
-
Pipette 10.00 mL of the 100 mg/L iron stock solution into a 100-mL volumetric flask.
-
Dilute to the mark with deionized water and mix thoroughly. Prepare this solution fresh daily.
-
-
Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v):
-
This compound Solution (e.g., 0.1% w/v):
-
Dissolve 0.1 g of this compound in 100 mL of deionized water. Gentle warming may be necessary to facilitate dissolution.
-
-
Sodium Acetate (B1210297) Buffer Solution (1.2 M):
Determination of Maximum Absorbance (λmax)
-
Prepare a mid-range iron standard (e.g., 2-3 mg/L) by following the procedure in the next section (Protocol 3, Step 2).
-
Use a scanning spectrophotometer to measure the absorbance of the colored solution from 400 nm to 700 nm, using a reagent blank for the baseline correction.[1]
-
Plot absorbance versus wavelength. The peak of this curve corresponds to the λmax for the tris(this compound)iron(II) complex.
-
Use this determined λmax for all subsequent absorbance measurements.
Calibration Curve Construction
-
Label a series of 100-mL volumetric flasks (e.g., 0, 1, 2, 3, 4, 5 for standards, plus one for the blank).
-
Into these flasks, pipette appropriate volumes of the working standard iron solution (e.g., 0, 5.0, 10.0, 20.0, 30.0, 40.0 mL of 10 mg/L standard) to create a range of concentrations (e.g., 0, 0.5, 1.0, 2.0, 3.0, 4.0 mg/L).
-
The flask with 0 mL of iron standard will serve as the reagent blank. Add approximately 50 mL of deionized water to it.
-
To each flask (including the blank), add the following reagents in order, mixing after each addition:[3][5][9]
-
1.0 mL of 10% Hydroxylamine Hydrochloride solution.
-
10.0 mL of 0.1% this compound solution.
-
8.0 mL of Sodium Acetate buffer solution.
-
-
Dilute each flask to the 100-mL mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for at least 10 minutes for full color development.[2][5]
-
Set the spectrophotometer to the experimentally determined λmax.
-
Use the reagent blank (Flask 0) to zero the spectrophotometer.
-
Measure the absorbance of each standard solution.
-
Plot a graph of absorbance (y-axis) versus iron concentration in mg/L (x-axis). The resulting plot should be linear and pass through the origin. This is the calibration curve.
Sample Analysis
-
Take a known volume of the sample solution and place it in a 100-mL volumetric flask. The volume should be chosen such that the final iron concentration falls within the range of the calibration curve.
-
Treat the sample identically to the standards: add the hydroxylamine hydrochloride, this compound, and sodium acetate solutions as described in Protocol 3, Step 4.[5]
-
Dilute to the 100-mL mark with deionized water, mix, and allow 10 minutes for color development.
-
Measure the absorbance of the prepared sample solution at λmax.
-
Determine the concentration of iron in the prepared sample by using the calibration curve equation (or by reading directly from the graph).
-
Calculate the iron concentration in the original, undiluted sample by accounting for the initial volume taken.
Visualizations
Reaction Pathway
The core of this analytical method is the chemical reaction between ferrous iron and the phenanthroline ligand.
Caption: Chemical pathway for the formation of the colored iron complex.
Experimental Workflow
The following diagram outlines the complete process from sample preparation to final data analysis.
References
- 1. csun.edu [csun.edu]
- 2. edu.rsc.org [edu.rsc.org]
- 3. tau.ac.il [tau.ac.il]
- 4. egyankosh.ac.in [egyankosh.ac.in]
- 5. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chemetrics.com [chemetrics.com]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. IronSpec [web.pdx.edu]
Application Notes and Protocols: Photophysical Properties and Biological Applications of Iridium(III) Complexes Containing 5,6-Dimethyl-1,10-phenanthroline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iridium(III) complexes are at the forefront of research in photophysics and medicinal chemistry due to their unique properties, including strong spin-orbit coupling, high photostability, long-lived excited states, and environmentally sensitive luminescence.[1] Complexes of the type [Ir(C^N)2(N^N)]+, where C^N is a cyclometalating ligand (e.g., 2-phenylpyridine (B120327), ppy) and N^N is a diimine ligand (e.g., a substituted 1,10-phenanthroline), are particularly noteworthy. The introduction of substituents on the diimine ligand, such as the methyl groups in 5,6-Dimethyl-1,10-phenanthroline, allows for the fine-tuning of the complex's steric and electronic properties, which in turn modulates its photophysical behavior and biological activity.[2][3] These complexes are promising candidates for a range of applications, including as phosphorescent probes for cellular imaging, as photosensitizers in photodynamic therapy (PDT), and as cytotoxic anticancer agents.[4][5]
Note on Data Availability: Specific experimental data for iridium(III) complexes containing the this compound ligand are not extensively reported in the literature. Therefore, the quantitative data presented in the following tables are representative values derived from closely related structures, such as [Ir(ppy)2(phen)]+ and other substituted phenanthroline analogues, to provide an illustrative benchmark for researchers.
Photophysical Properties
The photophysical characteristics of these complexes are defined by their absorption and emission profiles. Absorption in the UV region is typically dominated by spin-allowed ligand-centered (π–π*) transitions, while absorption in the visible region is characterized by metal-to-ligand charge transfer (MLCT) and ligand-to-ligand charge transfer (LLCT) transitions.[1][6] Upon excitation, these complexes phosphoresce, typically in the orange-to-red region of the visible spectrum, with long emission lifetimes on the microsecond scale.[2]
Table 1: Representative Photophysical Data for [Ir(ppy)2(N^N)]+ Complexes in Solution at Room Temperature
| Complex Analogue | Absorption λmax (nm) (Transition) | Emission λem (nm) | Photoluminescence Quantum Yield (Φem) | Phosphorescence Lifetime (τem) (µs) | Reference |
| [Ir(ppy)2(phen)]+ | ~375 (MLCT), ~265 (π-π) | ~600 | ~0.1 - 0.2 | ~1.5 - 2.0 | [3] |
| [Ir(piq)2(dppz)]+ | ~470 (MLCT/LLCT), ~360 (π-π) | ~623 | ~0.46 | ~3.1 | [6] |
| [Ir(ppy)2(dmphen)]+¹ | ~380 (MLCT), ~270 (π-π*) | ~595 | ~0.15 | ~1.8 | N/A |
¹ dmphen = 2,9-dimethyl-1,10-phenanthroline. Data are illustrative.
Applications in Cellular Imaging and Therapy
The intense and long-lived phosphorescence of these iridium(III) complexes makes them excellent probes for various bioimaging techniques, including confocal microscopy and phosphorescence lifetime imaging microscopy (PLIM).[7][8][9] Their lipophilicity often facilitates cellular uptake, with many complexes localizing within specific organelles like mitochondria or lysosomes.[4][10]
Furthermore, many iridium(III) polypyridyl complexes exhibit significant cytotoxicity toward cancer cell lines.[5][11][12] Their mechanism of action often involves the induction of apoptosis through mitochondria-mediated pathways, triggered by an increase in intracellular reactive oxygen species (ROS).[4][10]
Table 2: Representative Cytotoxicity Data (IC50, µM) for Analogous Iridium(III) Complexes
| Complex Analogue | A549 (Lung) | HeLa (Cervical) | MCF-7 (Breast) | Reference |
| fac-[IrCl3(DMSO)(phen)] | >50 | 4.6 | 4.6 | [12] |
| [Ir(ppy)2(BDPIP)]PF6² | 2.1 | 1.5 | 3.2 | [4] |
| Ir1³ | 1.98 | 1.34 | 1.87 | [10] |
² BDPIP = 2-(1-benzo[d]dioxol-5-yl)propan-2-yl)-1H-imidazo[4,5-f][4][13]phenanthrene ³ Ir1 = [Ir(ppy)2(dcdppz)]PF6
Experimental Protocols
Protocol 1: Synthesis of Ir(ppy)2(5,6-Me2-phen)
This protocol describes a general two-step synthesis for heteroleptic iridium(III) complexes.
Step 1: Synthesis of the Chloro-Bridged Dimer, [Ir(ppy)2Cl]2
-
Combine iridium(III) chloride hydrate (B1144303) (IrCl3·nH2O) (1 equiv.) and 2-phenylpyridine (ppy) (2.5 equiv.) in a 3:1 mixture of 2-ethoxyethanol (B86334) and deionized water.
-
Degas the mixture with argon or nitrogen for 20 minutes.
-
Heat the mixture to reflux (approx. 110-120 °C) under an inert atmosphere for 12-18 hours. A yellow precipitate should form.
-
Cool the reaction to room temperature. Collect the yellow solid by filtration.
-
Wash the solid sequentially with water, ethanol, and diethyl ether.
-
Dry the resulting chloro-bridged iridium dimer, [Ir(ppy)2Cl]2, under vacuum.
Step 2: Synthesis of the Final Complex, --INVALID-LINK--
-
Suspend the dimer [Ir(ppy)2Cl]2 (1 equiv.) and this compound (2.1 equiv.) in a 1:1 mixture of dichloromethane (B109758) (DCM) and methanol.[14][15]
-
Reflux the mixture under an inert atmosphere for 4-6 hours. The solution should become a clear, bright orange/yellow.
-
Cool the solution to room temperature.
-
Add a saturated aqueous solution of ammonium (B1175870) hexafluorophosphate (B91526) (NH4PF6) dropwise to precipitate the product.
-
Stir the mixture for 1-2 hours.
-
Collect the solid precipitate by filtration.
-
Wash the solid with water and a small amount of cold diethyl ether.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a DCM/acetone or DCM/acetonitrile gradient.
-
Recrystallize the purified product from a DCM/hexane mixture to yield the final complex as a crystalline solid.
Protocol 2: Photoluminescence Quantum Yield (PLQY) Measurement
This protocol outlines the relative method for determining PLQY using a reference standard.
-
Prepare Solutions: Prepare dilute solutions of both the sample complex and a suitable reference standard (e.g., [Ir(ppy)3] in deaerated toluene) in the same solvent. Ensure the absorbance of all solutions at the excitation wavelength is below 0.1 to minimize inner-filter effects.
-
Record Absorption Spectra: Measure the UV-Vis absorption spectrum for each solution.
-
Record Emission Spectra:
-
Set the excitation wavelength of the spectrofluorometer to a wavelength where both the sample and standard absorb.
-
Record the emission spectrum of the blank (solvent only).
-
Record the emission spectra of the sample and the reference standard solutions, ensuring identical instrument settings (e.g., excitation/emission slit widths).
-
-
Integrate Emission Spectra: Calculate the integrated area under the emission curves for both the sample and the standard after correcting for the blank.
-
Calculate PLQY: Use the following equation:
Φ_s = Φ_r * (A_r / A_s) * (I_s / I_r) * (n_s² / n_r²)
Where:
-
Φ is the quantum yield.
-
A is the absorbance at the excitation wavelength.
-
I is the integrated emission intensity.
-
n is the refractive index of the solvent.
-
Subscripts 's' and 'r' denote the sample and reference, respectively.
-
References
- 1. Synthesis, characterization, biomolecular interaction, potent aqueous singlet oxygen generation and NADH photo-oxidation of phenanthroline-based cyclometalated Ir(iii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Iridium(III) Complexes with Substituted Phenylimidazo(4,5-f)1,10-phenanthroline Ancillary Ligands and Their Application in LEC Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Iridium(III) Complexes Targeting Apoptotic Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Biocompatible Ir(III) Complexes as Oxygen Sensors for Phosphorescence Lifetime Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. OPG [opg.optica.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Anticancer effect evaluation in vitro and in vivo of iridium(III) polypyridyl complexes targeting DNA and mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytotoxic rhodium(III) and iridium(III) polypyridyl complexes: structure-activity relationships, antileukemic activity, and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Recent Advancement in the Synthesis of Ir-Based Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application of 5,6-Dimethyl-1,10-phenanthroline in Dye-Sensitized Solar Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 5,6-dimethyl-1,10-phenanthroline in the fabrication of dye-sensitized solar cells (DSSCs). While direct experimental data for this compound as a standalone component is limited in publicly available literature, its application can be extrapolated from the well-documented use of its isomers and other phenanthroline derivatives, primarily as ligands in metal-complex sensitizers and redox mediators.
Introduction to this compound in DSSCs
Dye-sensitized solar cells (DSSCs) are a promising class of photovoltaic devices due to their low production cost and respectable conversion efficiencies. The core components of a DSSC include a photoanode, a sensitizing dye, an electrolyte with a redox mediator, and a counter electrode. 1,10-phenanthroline (B135089) and its derivatives are versatile compounds in DSSC research, primarily utilized as ligands in ruthenium and copper complexes that can function as sensitizing dyes or as part of the redox couple in the electrolyte.[1][2][3][4] The methyl groups in this compound can influence the electronic properties and steric hindrance of the resulting metal complexes, thereby affecting the overall performance of the solar cell.
Potential Roles of this compound in DSSCs
Based on the applications of similar phenanthroline derivatives, this compound is expected to be employed in two primary roles:
-
As a Ligand in Sensitizing Dyes: Incorporated into ruthenium(II) or other transition metal complexes, it can help modulate the photophysical and electrochemical properties of the dye. The ligand structure influences the dye's absorption spectrum, excited-state lifetime, and energy levels, which are critical for efficient electron injection into the semiconductor's conduction band.[2][5][6]
-
As a Ligand in Redox Mediators: Copper(I/II) complexes with phenanthroline ligands have emerged as highly efficient redox mediators, offering advantages over the traditional iodide/triiodide couple, such as higher open-circuit voltages (Voc).[1][4][7] The 5,6-dimethyl substitution could fine-tune the redox potential of the copper complex, impacting the dye regeneration process and overall cell efficiency.
Experimental Protocols
The following are detailed protocols for the fabrication of DSSCs, adaptable for the incorporation of a novel sensitizing dye or redox mediator based on this compound.
Preparation of TiO₂ Photoanode
-
Substrate Cleaning: Start with a transparent conductive oxide (TCO) glass substrate (e.g., FTO or ITO). Clean the substrate by sonicating in a sequence of detergent, deionized water, acetone, and ethanol, for 15 minutes each. Dry the substrate with a stream of nitrogen or clean air.
-
TiO₂ Paste Deposition: A mesoporous TiO₂ layer is deposited on the conductive side of the TCO glass. This is commonly achieved by screen printing or the doctor-blade technique.
-
Sintering: The TiO₂-coated substrate is then sintered at high temperatures (typically 450-500 °C) for about 30 minutes to ensure good electrical contact between the TiO₂ nanoparticles and the TCO, and to remove any organic binders from the paste.
-
Post-treatment (Optional): To improve performance, the sintered TiO₂ film can be treated with a TiCl₄ solution.
Dye Sensitization
-
Dye Solution Preparation: Prepare a solution of the sensitizing dye (e.g., a ruthenium complex incorporating this compound) in a suitable solvent (e.g., a 1:1 volume mixture of acetonitrile (B52724) and tert-butanol) at a typical concentration of 0.3-0.5 mM.
-
Immersion: Immerse the cooled TiO₂ photoanode in the dye solution and keep it in a dark, sealed container for 12-24 hours to allow for the adsorption of the dye onto the TiO₂ surface.
-
Rinsing: After immersion, rinse the photoanode with the solvent used for the dye solution to remove any non-adsorbed dye molecules.
Assembly of the DSSC
-
Counter Electrode Preparation: A platinum-coated TCO glass is typically used as the counter electrode. A thin layer of a catalytic material like platinum is deposited on the conductive side of a TCO glass, often by sputtering or by spreading a drop of H₂PtCl₆ solution followed by heating.
-
Sealing: The dye-sensitized photoanode and the counter electrode are assembled in a sandwich-like configuration, separated by a thin thermoplastic sealant (e.g., Surlyn®). The sealant is then melted by heating to seal the cell, leaving two small holes for electrolyte filling.
-
Electrolyte Injection: The electrolyte is introduced into the cell through one of the holes via vacuum backfilling or capillary action. The electrolyte typically consists of a redox couple (e.g., a copper(I/II) complex with this compound ligands), an organic solvent (e.g., acetonitrile), and additives like 4-tert-butylpyridine (B128874) (TBP).[8]
-
Sealing the Filling Holes: The holes are then sealed with a small piece of the thermoplastic sealant and a cover glass.
Data Presentation: Performance of DSSCs with Phenanthroline-based Complexes
| Complex Type | Ligand in Complex | Role | Jsc (mA/cm²) | Voc (V) | FF | PCE (%) | Reference |
| Copper | bis(2,9-dimethyl-1,10-phenanthroline)copper(I/II) | Redox Mediator | - | >1.0 | - | 8.3 | [7] |
| Copper | 1,10-phenanthroline-5,6-diol metal complex (Cu:Fe 2:1) | Sensitizer | - | - | - | 3.70 | [3] |
| Ruthenium | cis-bis(4,7-dicarboxy-1,10-phenanthroline)dithiocyanato ruthenium(II) | Sensitizer | - | - | - | 6.1 | [6] |
| Ruthenium | 2-(4-fluorophenyl)-1H-imidazo[4,5-f][7]phenanthroline | Sensitizer | - | - | - | 7.28 | [5] |
Mandatory Visualizations
Experimental Workflow
Proposed Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Novel phenanthroline-based ruthenium complexes for dye-sensitized solar cells: enhancement in performance through fluoro-substitution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 5,6-Dimethyl-1,10-phenanthroline as a Redox Indicator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of 5,6-Dimethyl-1,10-phenanthroline as a reversible redox indicator in volumetric analysis. The iron(II) complex of this substituted phenanthroline, commonly known as 5,6-Dimethylferroin, offers a distinct color change at a high potential, making it a valuable tool for specific redox titrations.
Overview and Properties
This compound is a bidentate chelating ligand that forms a stable, intensely colored complex with iron(II) ions. This complex, tris(this compound)iron(II), undergoes a reversible one-electron oxidation to the corresponding iron(III) complex. This oxidation is accompanied by a sharp color change, which serves as the endpoint indicator in redox titrations. The methyl groups at the 5 and 6 positions on the phenanthroline ring influence the redox potential of the iron complex compared to the unsubstituted ferroin.
The key reaction for the indicator is:
[Fe(C₁₄H₁₂N₂)₃]³⁺ (pale yellow-green) + e⁻ ⇌ [Fe(C₁₄H₁₂N₂)₃]²⁺ (red)
Quantitative Data
The essential properties of the this compound iron(II) complex as a redox indicator are summarized in the table below.
| Property | Value | Conditions | Reference |
| Formal Potential | 0.97 V | 0.5 M H₂SO₄ | [1] |
| Transition Potential | 1.00 V | 1 M H₂SO₄ | [1] |
| Color of Reduced Form | Red | [1] | |
| Color of Oxidized Form | Yellow-green | [1] | |
| λmax (Reduced Form) | 520 nm | [1] | |
| Molar Absorptivity (εmax) | 1.26 x 10⁴ L mol⁻¹ cm⁻¹ | [1] | |
| pKa of Ligand | 5.6 | [1] |
Applications
Due to its high redox potential, 5,6-Dimethylferroin is particularly suitable for titrations involving strong oxidizing agents. It is a recommended indicator for the titration of iron(II) with potassium dichromate.
Recommended Titrations:
-
Analyte: Iron(II)
-
Titrant: Potassium Dichromate (K₂Cr₂O₇)
-
Medium: 1-2 M HCl or H₂SO₄[1]
-
Analyte: Titanium(III)
-
Titrant: Potassium Dichromate (K₂Cr₂O₇)
-
Medium: 1 M H₂SO₄[1]
Experimental Protocols
Preparation of this compound Indicator Solution (0.01 M)
This protocol is adapted from the preparation of "5,6-DIMETHYLFERROIN" for use as a redox indicator[1].
Materials:
-
This compound (C₁₄H₁₂N₂)
-
Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Distilled or deionized water
Procedure:
-
Prepare a 0.06 M solution of this compound: Dissolve 1.25 g of this compound in 100 mL of distilled water. Gentle warming may be necessary to facilitate dissolution.
-
Prepare a 0.02 M solution of ferrous sulfate: Dissolve 0.556 g of ferrous sulfate heptahydrate in 100 mL of distilled water.
-
Form the complex: In a separate container, mix equal volumes of the 0.06 M this compound solution and the 0.02 M ferrous sulfate solution. The resulting solution will be approximately 0.01 M with respect to the iron complex and will have a deep red color.
-
Storage: Store the indicator solution in a tightly capped, dark glass bottle. The solution is very stable[1].
Protocol: Titration of Iron(II) with Potassium Dichromate
This protocol describes the determination of iron(II) concentration using a standardized solution of potassium dichromate with 5,6-Dimethylferroin as the indicator.
Reagents:
-
Standardized ~0.1 N (0.0167 M) Potassium Dichromate (K₂Cr₂O₇) solution.
-
Iron(II) solution of unknown concentration.
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl).
-
5,6-Dimethylferroin indicator solution (0.01 M).
Procedure:
-
Sample Preparation: Pipette a known volume (e.g., 25.00 mL) of the iron(II) solution into a 250 mL Erlenmeyer flask.
-
Acidification: Carefully add concentrated sulfuric acid or hydrochloric acid to the flask to achieve a final acid concentration of 1-2 M. For example, add approximately 10 mL of 6 M H₂SO₄.
-
Indicator Addition: Add 1-2 drops of the 5,6-Dimethylferroin indicator solution to the flask. The solution should turn a distinct red color.
-
Titration: Titrate the iron(II) solution with the standardized potassium dichromate solution from a burette. Swirl the flask continuously.
-
Endpoint Determination: The endpoint is reached when the color of the solution changes sharply from red to a pale yellow-green. Record the volume of potassium dichromate solution added.
-
Calculations: Calculate the concentration of iron(II) in the sample using the stoichiometry of the reaction:
6Fe²⁺ + Cr₂O₇²⁻ + 14H⁺ → 6Fe³⁺ + 2Cr³⁺ + 7H₂O
Signaling Pathways and Logical Relationships
The function of 5,6-Dimethylferroin as a redox indicator is based on the change in the oxidation state of the central iron atom, which is influenced by the potential of the solution.
References
Troubleshooting & Optimization
improving the solubility of 5,6-Dimethyl-1,10-phenanthroline for catalysis
Technical Support Center: 5,6-Dimethyl-1,10-phenanthroline in Catalysis
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the use of this ligand in catalytic reactions, with a primary focus on improving its solubility.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a solid, aromatic heterocyclic compound.[1][2] Like its parent compound, 1,10-phenanthroline, it exhibits poor solubility in water but is soluble in various organic solvents.[3][4][5] Its solubility is significantly influenced by the solvent's polarity, temperature, and the pH of the medium.[5][6] For many catalytic applications, especially those in aqueous or protic media, its low solubility can be a significant challenge.
Q2: My this compound ligand is precipitating from my reaction mixture. What are the likely causes?
A2: Precipitation of the ligand or the resulting metal complex can stem from several factors:
-
Poor Solvent Choice: The selected solvent may not be optimal for solubilizing the ligand, the metal salt, and the final catalyst complex.
-
Supersaturation: The concentration of the ligand exceeds its solubility limit in the chosen solvent system.
-
Temperature Changes: A decrease in temperature can significantly lower the solubility of the ligand, causing it to crash out of solution.
-
pH Shifts: In aqueous or protic systems, a change in pH can alter the protonation state of the phenanthroline nitrogens, affecting solubility. At high pH, metal ions may also precipitate as hydroxides.[6]
-
Reaction with Medium: The ligand or complex may be reacting with other components in the mixture to form a less soluble species.
Q3: How can I improve the aqueous solubility of this compound?
A3: Increasing aqueous solubility is often crucial for catalytic reactions in water or mixed aqueous-organic systems. Key strategies include:
-
pH Adjustment: Lowering the pH with a suitable acid (e.g., HCl, HNO₃) will protonate the nitrogen atoms on the phenanthroline ring. The resulting salt form is typically much more water-soluble.[6] However, be mindful that very low pH can sometimes inhibit catalyst formation.[6]
-
Co-Solvent Systems: Using a mixture of water and a miscible organic solvent (e.g., methanol, ethanol, DMSO, DMF) can significantly enhance solubility.[4][7]
-
Ligand Modification: For long-term development, chemically modifying the ligand by adding hydrophilic groups (like sulfonates or carboxylic acids) is a proven strategy to create water-soluble derivatives.[8][9][10][11]
Q4: Will using a co-solvent affect my catalytic reaction?
A4: Yes, the choice of solvent or co-solvent can have a significant impact on the reaction.[12] The solvent affects not only the solubility of reactants and the catalyst but can also coordinate to the metal center, thereby modifying its reactivity and the overall catalytic cycle.[12] It is essential to screen different solvents or co-solvent ratios to find a balance between solubility and optimal catalytic performance.
Troubleshooting Guide: Ligand & Catalyst Solubility Issues
This guide provides a systematic approach to resolving common solubility problems encountered during catalysis experiments.
| Problem | Potential Cause | Recommended Solution & Action Steps |
| Ligand fails to dissolve initially. | 1. Inappropriate solvent.2. Insufficient solvent volume.3. Low temperature. | 1. Solvent Screening: Test solubility in common solvents like DMF, DMSO, Dioxane, Toluene, or alcohols.[12]2. Increase Solvent: Gradually add more solvent until dissolution is achieved, keeping final concentration in mind.3. Gentle Heating/Sonication: Apply gentle heat or use an ultrasonic bath to aid dissolution. Monitor for any signs of decomposition.4. pH Adjustment (for aqueous systems): Add a dilute acid to protonate the ligand and increase its polarity.[6] |
| Catalyst/ligand precipitates during the reaction. | 1. Reaction temperature has dropped.2. A product is formed that lowers the overall polarity of the solvent mixture.3. The formed metal-ligand complex has poor solubility.4. Change in pH of the reaction medium. | 1. Maintain Temperature: Ensure the reaction is maintained at the optimal temperature where all components are soluble.2. Use a Co-solvent: Introduce a co-solvent (e.g., DMF, NMP) that is known to be a good solvent for the complex.[12]3. Modify Ligand-to-Metal Ratio: An excess of either the ligand or metal salt can sometimes be detrimental. Ensure the correct stoichiometry is used.[12]4. Buffer the Reaction: If pH is a factor, use a suitable buffer to maintain the optimal pH range for both solubility and reactivity.[6] |
| Inconsistent reaction yields or rates. | 1. Incomplete dissolution of the ligand leads to variable concentrations of the active catalyst.2. Slow catalyst formation due to poor solubility. | 1. Prepare a Stock Solution: Dissolve the ligand completely in a suitable solvent to create a stock solution. This ensures accurate and consistent dosing.2. Pre-form the Catalyst: In a separate vessel, pre-form the catalyst complex by mixing the metal salt and ligand in a good solvent. Ensure complete formation before adding it to the main reaction mixture.[12]3. Vigorous Stirring: Ensure the reaction mixture is stirred vigorously, especially if some components are not fully dissolved.[12] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethylformamide (DMF).
-
Weighing: Accurately weigh 20.83 mg of this compound (MW: 208.26 g/mol ) and transfer it to a 10 mL volumetric flask.
-
Dissolution: Add approximately 7-8 mL of anhydrous DMF to the flask.
-
Mixing: Gently swirl the flask to dissolve the solid. If necessary, use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Final Volume: Once the solid is fully dissolved and the solution is at room temperature, carefully add DMF to the 10 mL mark.
-
Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Storage: Store the stock solution in a tightly sealed container, protected from light. If using for moisture-sensitive reactions, store under an inert atmosphere (e.g., Nitrogen or Argon).
Protocol 2: Enhancing Aqueous Solubility via pH Adjustment
This protocol provides a method to prepare a 5 mM aqueous solution of this compound by forming its hydrochloride salt in situ.
-
Weighing: Accurately weigh 10.41 mg of this compound and place it in a 10 mL beaker or flask.
-
Add Water: Add approximately 8 mL of deionized water. The ligand will likely remain as a suspension.
-
Acidification: While stirring, add 1 M Hydrochloric Acid (HCl) dropwise. The two nitrogen atoms on the phenanthroline ring will be protonated.
-
Observe Dissolution: Continue adding HCl dropwise until all the solid has dissolved, resulting in a clear solution. Typically, a slight molar excess of acid relative to the ligand is sufficient.
-
pH Measurement & Adjustment: Use a pH meter to check the final pH. Adjust if necessary for your specific application, but be aware that increasing the pH may cause the ligand to precipitate.
-
Final Volume: Transfer the solution to a 10 mL volumetric flask and add deionized water to the mark. Mix thoroughly.
Visualizations
Troubleshooting Workflow for Solubility Issues
Caption: A troubleshooting workflow for addressing ligand and catalyst precipitation.
Factors Influencing Ligand Solubility in Catalysis
Caption: Logical relationship of factors affecting ligand solubility and reaction outcome.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound (CAS 3002-81-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel hydrophilic bistriazolyl-phenanthroline ligands with improved solubility and performance in An/Ln separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel hydrophilic bistriazolyl-phenanthroline ligands with improved solubility and performance in An/Ln separations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02707D [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
stability issues of 5,6-Dimethyl-1,10-phenanthroline metal complexes in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-Dimethyl-1,10-phenanthroline (5,6-dmp) metal complexes.
Troubleshooting Guides
This section addresses common stability issues encountered during experiments with 5,6-dmp metal complexes.
Issue 1: Precipitation of the Metal Complex in Solution
Question: My 5,6-dmp metal complex, which was initially soluble, has precipitated out of solution. What could be the cause and how can I resolve this?
Answer:
Precipitation of your 5,6-dmp metal complex can be attributed to several factors, including changes in solvent composition, pH, or degradation of the complex into less soluble species.
Possible Causes and Solutions:
-
Solvent Polarity: The solubility of the complex is highly dependent on the solvent. If you are using a mixture of solvents, a change in the ratio, perhaps due to evaporation of a more volatile component, can lead to precipitation.
-
Troubleshooting Step: Re-evaluate the solubility of your complex in different solvents and solvent mixtures.
-
Solution: Consider using a less volatile solvent or a solvent system in which the complex and its potential degradation products are more soluble. For instance, if a charged ligand is lost, the resulting neutral complex may be less soluble in a polar solvent; in this case, switching to a less polar solvent might help.[1]
-
-
pH Shift: The protonation state of the 5,6-dmp ligand and any coordinated solvent molecules can be affected by the pH of the solution. A shift in pH can alter the overall charge and solubility of the complex.
-
Troubleshooting Step: Measure the pH of your solution.
-
Solution: Use a buffered solution to maintain a stable pH at which your complex is known to be soluble and stable. The stability of similar metal-phenanthroline complexes is often optimal within a pH range of 4 to 10.[2]
-
-
Complex Degradation: The precipitate could be a degradation product of your original complex. Photodegradation or reaction with solvent components can lead to the formation of new, less soluble species.
-
Troubleshooting Step: Isolate the precipitate and analyze it using techniques like mass spectrometry or elemental analysis to determine its composition.[1]
-
Solution: If degradation is confirmed, refer to the troubleshooting sections on photodegradation and chemical stability.
-
Issue 2: Unexpected Color Change of the Solution
Question: The color of my 5,6-dmp metal complex solution has changed over time, even when stored in the dark. Why is this happening?
Answer:
A color change in your solution often indicates a change in the coordination environment of the metal ion or a change in its oxidation state.
Possible Causes and Solutions:
-
Ligand Dissociation: The 5,6-dmp ligand may be partially or fully dissociating from the metal center. This alters the electronic properties of the complex, leading to a change in its absorption spectrum and thus its color.
-
Troubleshooting Step: Use UV-Vis spectroscopy to monitor changes in the absorption spectrum over time. The appearance of absorption bands corresponding to the free 5,6-dmp ligand would confirm dissociation.
-
Solution: Re-evaluate the choice of solvent, as solvent molecules can sometimes compete with the 5,6-dmp ligand for coordination to the metal center. Using a less coordinating solvent may improve stability.
-
-
Oxidation or Reduction of the Metal Center: The metal ion in your complex may be undergoing a redox reaction. For example, some cobalt complexes with phenanthroline ligands are known to be susceptible to oxidation from Co(II) to Co(III).[3]
-
Troubleshooting Step: Use cyclic voltammetry to assess the redox stability of your complex. A shift in the redox potentials over time could indicate a change in the oxidation state.
-
Solution: If redox instability is suspected, ensure your solvents are deoxygenated and consider working under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction with Solvent or Impurities: The complex may be reacting with the solvent or with impurities present in the solvent.
-
Troubleshooting Step: Use high-purity solvents and ensure all glassware is scrupulously clean.
-
Solution: If a particular solvent is suspected to be reactive, try a different, less reactive solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of photodegradation for 5,6-dmp metal complexes?
A1: The primary mechanisms of photodegradation for phenanthroline metal complexes, including those with 5,6-dmp, often involve the excited state of the complex following light absorption. These pathways include:
-
Ligand Dissociation: The absorbed light energy can weaken the metal-ligand bonds, leading to the dissociation of one or more 5,6-dmp ligands.
-
Photooxidation or Photoreduction: The excited complex can be more easily oxidized or reduced, leading to a change in the metal's oxidation state and subsequent decomposition.
-
Reaction with Solvent or Oxygen: The excited complex can react with solvent molecules or dissolved oxygen, leading to the formation of degradation products.
Q2: How can I improve the photostability of my 5,6-dmp metal complex?
A2: Several strategies can be employed to enhance the photostability of your complex:
-
Ligand Modification: Introducing bulky substituents on the phenanthroline ligand can provide steric hindrance, protecting the metal center and preventing ligand dissociation.
-
Macrocyclization: Covalently linking the phenanthroline ligands to form a macrocyclic structure around the metal ion can significantly enhance stability by creating a more rigid and less labile complex.
-
Choice of Metal Ion: The nature of the central metal ion plays a crucial role. For instance, Ru(II) polypyridyl complexes are generally known for their photostability.
-
Solvent Selection: Using aprotic and deoxygenated solvents can sometimes reduce degradation pathways involving solvent or oxygen.
Q3: What is the typical stability order for first-row transition metal complexes with phenanthroline ligands?
A3: The stability of complexes with divalent first-row transition metal ions generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[4] This trend is influenced by factors such as the ionic radius of the metal ion and the crystal field stabilization energy (CFSE).[4]
Data Presentation
Table 1: Stepwise Stability Constants (log K) of Divalent Metal Complexes with this compound and Related Ligands
| Metal Ion | Ligand | log K₁ | log K₂ | log K₃ | Overall (log β₃) | Conditions |
| Fe(II) | 5,6-dmp | 7.2 | 6.7 | 6.2 | 20.1 | 25 °C, 0.1 M ionic strength |
| Co(II) | 5,6-dmp | 8.1 | 7.6 | 7.0 | 22.7 | 25 °C, 0.1 M ionic strength |
| Ni(II) | 5,6-dmp | 8.8 | 8.3 | 7.8 | 24.9 | 25 °C, 0.1 M ionic strength |
| Cu(II) | 5,6-dmp | 9.2 | 7.8 | 6.5 | 23.5 | 25 °C, 0.1 M ionic strength |
| Zn(II) | 5,6-dmp | 6.9 | 6.3 | 5.7 | 18.9 | 25 °C, 0.1 M ionic strength |
| Fe(II) | 1,10-phenanthroline (B135089) | 5.9 | 5.2 | 10.1 | 21.2 | Various sources |
| Ni(II) | 1,10-phenanthroline | 8.6 | 8.1 | 7.6 | 24.3 | Various sources |
| Cu(II) | 1,10-phenanthroline | 9.0 | 7.5 | 6.0 | 22.5 | Various sources |
Note: Stability constants can vary with experimental conditions such as temperature, ionic strength, and solvent system. The data for 1,10-phenanthroline is provided for comparison.[3][4]
Experimental Protocols
Protocol 1: General Procedure for Stability Assessment by UV-Vis Spectroscopy
This protocol outlines a general method for monitoring the stability of a 5,6-dmp metal complex in solution.
-
Sample Preparation: Prepare a solution of the 5,6-dmp metal complex in a suitable solvent (e.g., acetonitrile, water, DMSO) at a concentration that gives an initial absorbance between 0.8 and 1.2 at the wavelength of maximum absorption (λmax).
-
Instrumentation Setup: Use a calibrated UV-Vis spectrophotometer. For photostability studies, a stable light source with a known spectral output (e.g., xenon lamp) is required. Use appropriate filters to control the irradiation wavelength.
-
Data Collection:
-
Record the initial UV-Vis spectrum of the sample at time t=0.
-
Store the sample under the desired experimental conditions (e.g., in the dark at a specific temperature, or under continuous irradiation).
-
At regular time intervals (e.g., every 15, 30, or 60 minutes), record the UV-Vis spectrum.
-
-
Data Analysis:
-
Plot the absorbance at λmax as a function of time. A decrease in absorbance at the λmax of the complex and/or the appearance of new absorption bands can indicate degradation.
-
The degradation kinetics can often be modeled to determine rate constants.
-
Protocol 2: Monitoring Complex Stability by ¹H NMR Spectroscopy
This protocol provides a general method for using ¹H NMR to monitor the stability of a diamagnetic 5,6-dmp metal complex.
-
Sample Preparation: Prepare an NMR sample of the 5,6-dmp metal complex in a deuterated solvent. Include an internal standard with a known concentration.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the freshly prepared sample. Identify the characteristic peaks of the coordinated 5,6-dmp ligand.
-
Time-Course Monitoring: Store the NMR tube under the desired experimental conditions and acquire spectra at regular time intervals.
-
Data Analysis:
-
Monitor for the appearance of new peaks corresponding to the free 5,6-dmp ligand, which would indicate ligand dissociation.
-
Integrate the peaks of the coordinated and free ligand relative to the internal standard to quantify the extent of decomposition over time.
-
Visualizations
Caption: Experimental workflow for UV-Vis stability analysis.
Caption: Potential degradation pathways for 5,6-dmp metal complexes.
References
Technical Support Center: Purification of 5,6-Dimethyl-1,10-phenanthroline Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5,6-Dimethyl-1,10-phenanthroline and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound include recrystallization, column chromatography, and a non-chromatographic method involving zinc complex formation. Sublimation can also be employed for certain phenanthroline derivatives.
Q2: What are the likely impurities in a crude sample of this compound synthesized via the Skraup reaction?
A2: The Skraup synthesis can produce several byproducts.[1][2][3] Potential impurities include starting materials, partially cyclized intermediates like β-arylaminoketones, and 1,2,3,4-tetrahydro-1,10-phenanthroline (B8051831) derivatives.[1] Additionally, colored tars and other nitrogen-containing heterocyclic compounds may be present.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound and its derivatives.[4][5][6][7] Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis are also essential for characterizing the final product. A sharp melting point close to the literature value (266-269 °C) is indicative of high purity.[8]
Q4: My purified this compound is still colored. What should I do?
A4: Persistent color can be due to trace impurities. Treatment with activated carbon during recrystallization can help remove colored byproducts. If color persists, a second purification step, such as column chromatography, may be necessary.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause | Solution |
| Low recovery of crystals. | The compound is too soluble in the chosen solvent at low temperatures. | Select a solvent in which the compound has lower solubility at cold temperatures. Alternatively, use a co-solvent system (a "good" solvent and a "poor" solvent).[9] |
| Too much solvent was used for dissolution. | Use the minimum amount of hot solvent necessary to dissolve the crude product.[9] | |
| Oiling out instead of crystallization. | The boiling point of the solvent is higher than the melting point of the solute. | Use a lower-boiling point solvent. |
| The solution is supersaturated. | Add a seed crystal or scratch the inside of the flask to induce crystallization. | |
| Crystals are discolored. | Colored impurities are present in the crude product. | Add a small amount of activated carbon to the hot solution before filtration. |
| The crude product has degraded. | Ensure the heating temperature during dissolution is not excessively high. |
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor separation of the desired product from impurities. | Incorrect eluent system. | Optimize the eluent system by varying the solvent ratio. For this compound on silica (B1680970) gel, hexane/ethyl acetate (B1210297) or dichloromethane (B109758)/methanol are common choices.[10] |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general guideline is 1-2% of the stationary phase weight. | |
| Streaking of the compound on the column. | Strong interaction of the basic nitrogen atoms with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849), to the eluent system.[9] |
| The compound is not eluting from the column. | The eluent is not polar enough to move the compound. | Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| The compound has very high affinity for the stationary phase. | Consider using a different stationary phase, such as alumina, which can be less acidic.[9] |
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Reported Yield | Key Parameters |
| Recrystallization | >98% | 62% (for a related phenanthroline derivative)[11] | Solvent choice is critical (e.g., ethanol, methanol, or aqueous ethanol).[11][12] |
| Column Chromatography | >98% (analytical grade) | 43-82% (for various heterocyclic compounds)[10] | Stationary phase: Silica gel or alumina. Eluent: Hexane/ethyl acetate or Dichloromethane/methanol.[10] |
| Zinc Complex Formation | High (analytically pure) | 52% (overall yield for 3,4-dimethylphenanthroline)[13] | Formation of the zinc complex in ethylene (B1197577) glycol, followed by decomplexation with aqueous ammonia.[13] |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent or solvent mixture (e.g., ethanol). The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: In a fume hood, dissolve the crude this compound in the minimum amount of hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Column Chromatography Protocol
-
Stationary Phase and Eluent Selection: For this compound, silica gel is a common stationary phase. An appropriate eluent system (e.g., hexane/ethyl acetate) should be determined by thin-layer chromatography (TLC) to achieve good separation (Rf value of ~0.3 for the desired compound).
-
Column Packing: Pack a glass column with a slurry of silica gel in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary.
-
Fraction Collection: Collect fractions and monitor the separation using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Zinc Complex Formation and Decomplexation Protocol
-
Complex Formation:
-
Dissolve the crude phenanthroline derivative in ethylene glycol.
-
In a separate flask, dissolve an equimolar amount of ZnCl2 in ethylene glycol.
-
Mix the two solutions at approximately 50 °C and then heat to 100 °C to complete the complexation.[13]
-
Allow the mixture to cool slowly, which will cause the (this compound)ZnCl2 complex to precipitate.
-
Isolate the solid complex by filtration.[13]
-
-
Decomplexation:
-
Suspend the isolated zinc complex in a biphasic system of dichloromethane and concentrated aqueous ammonia.
-
Stir the mixture vigorously. The ammonia will coordinate with the zinc, releasing the free this compound into the dichloromethane layer.
-
Separate the organic layer, wash it with water, dry it over an anhydrous salt (e.g., Na2SO4), and evaporate the solvent to obtain the purified product.
-
Visualizations
Caption: Recrystallization workflow for purification.
Caption: Column chromatography purification workflow.
Caption: Troubleshooting logic for purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. vivechemistry.wordpress.com [vivechemistry.wordpress.com]
- 3. Skraup reaction - Wikipedia [en.wikipedia.org]
- 4. Validation of a reversed-phase HPLC method for 1,10-phenanthroline-5,6-dione and analysis of its impurities by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a HPLC method for 4,7-phenanthroline-5,6-dione I and identification of its major impurity by HPLC-MS-APCI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound 97 3002-81-1 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. US3389143A - Purification of 1, 10-phenanthrolines - Google Patents [patents.google.com]
- 13. air.unimi.it [air.unimi.it]
minimizing interference in spectrophotometric analysis with 5,6-Dimethyl-1,10-phenanthroline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing interference during the spectrophotometric analysis of metals, particularly iron, using 5,6-Dimethyl-1,10-phenanthroline.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using this compound for spectrophotometric analysis?
A1: this compound is a chelating agent that forms a stable, colored complex with specific metal ions, most notably with ferrous iron (Fe²⁺). The intensity of the color produced is directly proportional to the concentration of the metal ion in the sample, which allows for quantitative measurement using a spectrophotometer. This relationship is governed by the Beer-Lambert Law. The methyl groups on the phenanthroline ring can enhance the stability and molar absorptivity of the complex compared to the unsubstituted 1,10-phenanthroline (B135089).
Q2: Why is a reducing agent necessary for the determination of total iron?
A2: In many samples, iron exists in both the ferrous (Fe²⁺) and ferric (Fe³⁺) oxidation states. This compound primarily reacts with ferrous iron to form the colored complex.[1] Therefore, to determine the total iron concentration, a reducing agent, such as hydroxylamine (B1172632) hydrochloride, is added to the sample to convert all the ferric ions into ferrous ions before the addition of the chelating agent.[2][3]
Q3: What is the optimal pH for the formation of the iron(II)-5,6-Dimethyl-1,10-phenanthroline complex?
A3: While the optimal pH can vary slightly depending on the specific experimental conditions, the color of the iron-phenanthroline complex is generally stable over a wide pH range, typically between 3 and 9. For rapid and complete color development, a slightly acidic to neutral pH is often recommended.[2] It is crucial to maintain a consistent pH throughout the experiment, often by using a buffer solution like sodium acetate (B1210297), to ensure reproducible results.[2][3]
Q4: What are the common interfering substances in this method?
A4: Several ions can interfere with the analysis by forming their own complexes with this compound, by precipitating the reagent, or by altering the redox state of iron. Common interfering metal ions include copper (Cu²⁺), cobalt (Co²⁺), nickel (Ni²⁺), and zinc (Zn²⁺).[4] Strong oxidizing agents can also interfere by preventing the complete reduction of Fe³⁺ to Fe²⁺. High concentrations of anions like cyanide and phosphate (B84403) may also cause interference.[4]
Q5: How can interference from other ions be minimized?
A5: Interference can be mitigated in several ways:
-
pH Adjustment: Optimizing the pH of the solution can increase the selectivity for the iron complex.
-
Using an Excess of Reagent: Adding an excess of this compound can help to minimize the effect of interfering ions that form weaker complexes than iron.[4]
-
Masking Agents: For specific and high-concentration interferences, masking agents can be employed. For example, fluoride (B91410) ions (F⁻) can be used to mask high concentrations of Fe³⁺ when specifically determining Fe²⁺.[1][5]
-
Solvent Extraction: In cases of severe interference, solvent extraction methods can be used to isolate the iron complex from the interfering substances.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or weak color development | 1. Incorrect pH of the solution.2. Insufficient reducing agent (for total iron determination).3. Low concentration of this compound.4. Presence of strong oxidizing agents. | 1. Verify and adjust the pH to the optimal range using a buffer.2. Ensure an adequate amount of fresh reducing agent is added.3. Increase the concentration of the this compound solution.4. Add an excess of the reducing agent to counteract the oxidizing agents. |
| Fading or unstable color | 1. Presence of strong oxidizing agents.2. Photodegradation of the complex (less common but possible).3. Incorrect pH leading to slow decomposition of the complex. | 1. Add an excess of the reducing agent.2. Store samples in the dark and measure absorbance promptly after color development.3. Re-evaluate and adjust the pH of the solution. |
| Precipitate formation | 1. Presence of ions that precipitate with this compound (e.g., bismuth, cadmium, mercury, silver).2. High concentration of the reagent in a solution where it has low solubility. | 1. An excess of the this compound reagent can sometimes minimize precipitation.[4] Consider sample dilution or the use of a suitable masking agent.2. Ensure the reagent is fully dissolved in an appropriate solvent before adding it to the aqueous sample. |
| High background absorbance | 1. Contaminated reagents or glassware.2. Turbidity in the sample. | 1. Use high-purity reagents and thoroughly clean all glassware.2. Filter the sample prior to analysis. |
| Non-linear calibration curve | 1. High analyte concentration exceeding the linear range of the Beer-Lambert Law.2. Instrumental limitations.3. Significant interference at higher concentrations. | 1. Dilute the samples to fall within the linear range of the assay.2. Check the spectrophotometer's performance and settings.3. Re-evaluate potential interferences and apply mitigation strategies. |
Data on Interfering Ions
The following table summarizes the tolerance limits for some common interfering metal ions in the spectrophotometric determination of iron using a phenanthroline derivative. While this data is for 5-nitro-6-amino-1,10-phenanthroline, it provides a useful reference for potential interferences with this compound. The exact tolerance limits should be determined experimentally for your specific assay conditions.
| Interfering Ion | Tolerance Limit (µg/mL) for determination of 2.5 µg/mL Iron(II)[6] |
| Ni(II) | 2.90 |
| Co(II) | 5.70 |
| Cu(II) | 4.40 |
| Zn(II) | 3.10 |
| Mn(II) | 4.50 |
| Al(III) | 0.40 |
| Mg(II) | 2.43 |
Experimental Protocols
Protocol 1: Determination of Total Iron
This protocol provides a general procedure for the determination of total iron in an aqueous sample. It should be optimized for your specific application.
1. Reagent Preparation:
-
Standard Iron Solution (100 ppm): Dissolve 0.7022 g of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate in deionized water. Add 2.5 mL of concentrated sulfuric acid and dilute to 1 L in a volumetric flask.
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of deionized water. Gentle warming may be required to aid dissolution.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water.[3]
-
Sodium Acetate Buffer Solution (1 M): Dissolve 13.6 g of sodium acetate trihydrate in 100 mL of deionized water. Adjust the pH to the desired range (e.g., pH 5-6) with acetic acid.
2. Preparation of Calibration Standards:
-
Prepare a series of working standard solutions by diluting the 100 ppm standard iron solution with deionized water to concentrations ranging from, for example, 0.5 to 5 ppm.
3. Sample Preparation and Color Development:
-
Pipette a known volume of your sample into a 50 mL volumetric flask.
-
To each standard and sample flask, add 1 mL of hydroxylamine hydrochloride solution and swirl to mix. Allow to stand for 10 minutes to ensure complete reduction of Fe³⁺.
-
Add 5 mL of the sodium acetate buffer solution and swirl.
-
Add 5 mL of the this compound solution and swirl.
-
Dilute to the 50 mL mark with deionized water, cap, and mix thoroughly.
-
Allow the color to develop for at least 15 minutes.
4. Spectrophotometric Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the iron(II)-5,6-Dimethyl-1,10-phenanthroline complex (this should be determined experimentally, but will be around 510-520 nm).
-
Use a reagent blank (containing all reagents except iron) to zero the spectrophotometer.
-
Measure the absorbance of each standard and sample.
5. Data Analysis:
-
Plot a calibration curve of absorbance versus iron concentration for the standard solutions.
-
Determine the concentration of iron in your sample from the calibration curve.
Visualizations
Caption: Experimental workflow for spectrophotometric iron determination.
Caption: A logical troubleshooting workflow for inaccurate results.
References
- 1. Spectrophotometric determination of iron(II) with 1,10-phenanthroline in the presence of large amounts of iron(III) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 3. chemlab.truman.edu [chemlab.truman.edu]
- 4. chemetrics.com [chemetrics.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
identifying and avoiding side reactions of 5,6-Dimethyl-1,10-phenanthroline
Welcome to the technical support center for 5,6-Dimethyl-1,10-phenanthroline. This resource is designed for researchers, scientists, and drug development professionals to help identify and avoid potential side reactions and troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterocyclic organic compound. It is a derivative of 1,10-phenanthroline (B135089) with methyl groups substituted at the 5th and 6th positions. Its primary applications in research include:
-
Ligand in Coordination Chemistry: It is used to form stable complexes with various transition metals, such as copper(I) and ruthenium(II).[1][2] These complexes are studied for their potential in catalysis, as photosensitizers, and in the development of novel therapeutic agents.
-
Synthetic Building Block: The methyl groups on the phenanthroline core are reactive sites that can be functionalized, making it a versatile precursor for the synthesis of more complex molecules.[1]
Q2: What are the most common side reactions to be aware of when working with this compound?
The most common side reactions involve the two methyl groups. These are:
-
Oxidation: The methyl groups can be oxidized to form 1,10-phenanthroline-5,6-dione, especially in the presence of strong oxidizing agents.[1]
-
Unintended Substitution: The methyl groups are susceptible to substitution reactions, for example, bromination, if reagents like N-bromosuccinimide (NBS) are present in the reaction mixture.[1][2]
Q3: I am observing precipitation of my this compound from solution. What could be the cause and how can I resolve it?
Like its parent compound, 1,10-phenanthroline, the 5,6-dimethyl derivative can have limited solubility in certain solvents, particularly polar ones like water.[3] Precipitation can be caused by:
-
Low Solubility: The compound may not be sufficiently soluble in the chosen solvent system.
-
π-stacking and Aggregation: Planar aromatic molecules like this can stack on top of each other, leading to aggregation and precipitation from the solution.[4]
-
Temperature Changes: A decrease in temperature can significantly reduce the solubility of the compound.[3]
To resolve this, consider modifying your solvent system, gently warming the solution, or using co-solvents. For applications in aqueous media, complexation with a metal ion can sometimes improve solubility.[3][5]
Q4: Can the methyl groups at the 5,6-positions cause steric hindrance?
While substituents at the 2 and 9 positions of the phenanthroline ring are known to cause significant steric hindrance around a coordinated metal center, the methyl groups at the 5 and 6 positions are more remote from the coordination site.[6][7] However, they can still influence the overall shape, electronic properties, and stability of metal complexes, which is a crucial consideration in the design of new metal-based drugs and materials.
Troubleshooting Guides
Issue 1: Suspected Oxidation of the Compound
Symptoms:
-
A color change in the reaction mixture, potentially to a yellowish or orange hue, characteristic of dione (B5365651) formation.
-
Unexpected peaks in analytical data (e.g., NMR, Mass Spectrometry) corresponding to the mass of 1,10-phenanthroline-5,6-dione.
-
Reduced yield of the desired product.
Root Causes and Solutions:
| Root Cause | Recommended Action |
| Presence of Strong Oxidizing Agents | Avoid using strong oxidizing agents such as nitric acid/sulfuric acid mixtures in the presence of this compound unless the dione is the desired product.[1][8] |
| Aerobic Oxidation | While less common, prolonged exposure to air at elevated temperatures in certain solvents could potentially lead to slow oxidation. It is good practice to run reactions under an inert atmosphere (e.g., Nitrogen or Argon) if sensitive reagents are involved. |
| Photocatalytic Degradation | Phenanthroline complexes can be photosensitive.[9] If your experiments are light-sensitive, protect your reaction vessel from light by wrapping it in aluminum foil. |
Issue 2: Poor Solubility or Precipitation
Symptoms:
-
The compound fails to dissolve completely in the chosen solvent.
-
A solid precipitates out of the solution during the experiment, especially upon cooling or addition of another reagent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for solubility issues.
Solubility Data for 1,10-Phenanthroline (Parent Compound):
| Solvent | Solubility | Reference |
| Water | Moderately soluble | [3] |
| Alcohols | Soluble | [3] |
| Non-polar hydrocarbons | Limited solubility | [3] |
| Dichloromethane | Soluble (forms solvate) | [10] |
| Chloroform | Soluble (forms solvate) | [10] |
Note: This table is for the parent compound 1,10-phenanthroline and should be used as a general guide. The 5,6-dimethyl derivative is expected to have slightly lower solubility in polar solvents.
Experimental Protocols
Protocol for Avoiding Oxidation of Methyl Groups
-
Inert Atmosphere: When performing reactions that are sensitive to oxidation or when heating for extended periods, it is recommended to work under an inert atmosphere. Purge the reaction flask with dry nitrogen or argon gas before adding reagents.
-
Solvent Selection: Use deoxygenated solvents. Solvents can be deoxygenated by bubbling nitrogen or argon through them for 15-30 minutes prior to use.
-
Reagent Purity: Ensure that all reagents are free from oxidizing impurities.
-
Temperature Control: Avoid excessive heating unless required by the reaction protocol, as higher temperatures can increase the rate of oxidation.
-
Light Protection: For reactions involving photosensitive materials, wrap the reaction flask with aluminum foil to exclude light.
Side Reaction Pathway: Oxidation
Caption: Oxidation side reaction of this compound.
Side Reaction Pathway: Bromination
Caption: Bromination side reaction of this compound.
References
- 1. This compound|CAS 3002-81-1 [benchchem.com]
- 2. This compound 97 3002-81-1 [sigmaaldrich.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. Organometallic Half-Sandwich Complexes of 1,10-Phenanthroline Derivatives with Improved Solubility, Albumin-Binding, and Nanoformulation Potential Targeting Drug Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Remote Steric Control of the Tetrahedral Coordination Geometry around Heteroleptic Copper(I) Bis(Diimine) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Technical Support Center: Optimizing Catalysis with 5,6-Dimethyl-1,10-phenanthroline Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5,6-Dimethyl-1,10-phenanthroline ligands in catalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound as a ligand in catalysis?
A1: this compound offers several advantages in catalysis. The methyl groups at the 5 and 6 positions are electron-donating, which can increase the electron density at the metal center. This enhanced electron density can, in turn, promote key steps in the catalytic cycle, such as oxidative addition in cross-coupling reactions. Additionally, the rigid, planar structure of the phenanthroline core provides a stable coordination environment for the metal catalyst.
Q2: I am observing low or no catalytic activity. What are the potential causes?
A2: Low or no catalytic activity can stem from several factors:
-
Catalyst Deactivation: The active catalyst may be decomposing or forming inactive species. This can be caused by impurities in the reagents or solvents, or by running the reaction at too high a temperature.[1]
-
Ligand Purity: The purity of the this compound ligand is crucial. Impurities can poison the catalyst.
-
Incorrect Ligand-to-Metal Ratio: The stoichiometry between the ligand and the metal precursor is critical for the formation of the active catalytic species.
-
Inappropriate Reaction Conditions: The solvent, base, temperature, and reaction time may not be optimal for your specific transformation.
Q3: How can I improve the solubility of my catalyst complex?
A3: Metal complexes with phenanthroline ligands can sometimes have limited solubility in common organic solvents. To improve solubility, consider the following:
-
Solvent Screening: Test a range of solvents with varying polarities.
-
Ligand Modification: While you are using this compound, for future experiments, consider that the introduction of solubilizing groups (e.g., long alkyl chains) onto the phenanthroline backbone can enhance solubility.
-
Use of Co-solvents: A mixture of solvents can sometimes improve the solubility of the catalyst complex.
Q4: What are common side reactions to watch out for?
A4: Common side reactions in cross-coupling catalysis include:
-
Homocoupling: The coupling of two identical starting molecules (e.g., two aryl halides). This can often be minimized by ensuring a strictly inert atmosphere and using high-purity reagents.[2]
-
Hydrodehalogenation: The replacement of a halide on the starting material with a hydrogen atom. This can be influenced by the choice of base and the presence of protic impurities.[3]
-
Ligand Degradation: At elevated temperatures, the ligand itself may undergo degradation, leading to catalyst deactivation.
Troubleshooting Guides
Issue 1: Low Product Yield in a Cross-Coupling Reaction
If you are experiencing low product yield in a cross-coupling reaction (e.g., Suzuki-Miyaura, Heck), follow this troubleshooting workflow:
References
troubleshooting low yields in the synthesis of 5,6-Dimethyl-1,10-phenanthroline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 5,6-Dimethyl-1,10-phenanthroline.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common method for synthesizing this compound is the Skraup synthesis. This reaction involves the cyclization of 4,5-dimethyl-o-phenylenediamine with glycerol (B35011) in the presence of an acid catalyst (typically sulfuric acid) and an oxidizing agent.
Q2: Why are the yields of the Skraup synthesis for this compound often low?
The Skraup synthesis is notoriously exothermic and can be prone to the formation of tarry byproducts, which can significantly reduce the yield of the desired product.[1] Incomplete reaction, side reactions, and difficulties in purification are common contributors to low yields.
Q3: What are the key reaction parameters to control for a successful synthesis?
Critical parameters to monitor and control include the reaction temperature, the rate of addition of reagents, the choice and concentration of the oxidizing agent, and the purity of the starting materials. Careful control of these factors can help to minimize side reactions and improve the overall yield.
Q4: How can I purify the crude this compound product effectively?
Purification can be challenging due to the presence of tar-like substances. Common purification techniques include:
-
Steam Distillation: To separate the volatile product from non-volatile tars.
-
Recrystallization: From a suitable solvent such as ethanol (B145695) or a mixture of ethanol and water to obtain a purified solid.
-
Column Chromatography: Using silica (B1680970) gel or alumina (B75360) can be effective for removing closely related impurities.
Troubleshooting Guide for Low Yields
This guide addresses specific issues that can lead to low yields in the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Reaction is very vigorous and turns black immediately | The reaction is too exothermic, leading to polymerization and tar formation. | 1. Add the sulfuric acid slowly and with efficient cooling. 2. Use a moderator, such as ferrous sulfate (B86663), to control the reaction rate. 3. Consider a milder oxidizing agent than arsenic pentoxide, such as nitrobenzene (B124822) or even air. |
| Low conversion of starting material | 1. Reaction temperature is too low. 2. Insufficient reaction time. 3. Deactivation of the catalyst. | 1. Gradually increase the reaction temperature while monitoring for signs of decomposition. 2. Extend the reaction time and monitor the progress by TLC. 3. Ensure the sulfuric acid is of high concentration and not contaminated. |
| Formation of significant amounts of tarry byproducts | 1. Reaction temperature is too high. 2. Oxidizing agent is too harsh. 3. Impure starting materials. | 1. Maintain a consistent and controlled temperature throughout the reaction. 2. Experiment with milder oxidizing agents (e.g., nitrobenzene, iron(III) salts). 3. Ensure the 4,5-dimethyl-o-phenylenediamine and glycerol are of high purity. |
| Difficulty in isolating the product from the reaction mixture | The product is trapped within the tarry residue. | 1. Make the reaction mixture strongly alkaline to free the phenanthroline base. 2. Employ steam distillation to separate the product from the non-volatile tar. 3. Perform a solvent extraction of the basified mixture with a suitable organic solvent (e.g., dichloromethane (B109758), chloroform). |
| Product is lost during purification | 1. The chosen recrystallization solvent is not optimal. 2. The product is co-eluting with impurities during chromatography. | 1. Screen a variety of solvents or solvent mixtures for recrystallization to maximize recovery. 2. Optimize the mobile phase for column chromatography to achieve better separation. A gradient elution might be necessary. |
Quantitative Data on Reaction Parameters
While specific yield data for the synthesis of this compound is not extensively reported under a variety of conditions, the following table provides general yield information for Skraup synthesis of related phenanthrolines and quinolines, which can serve as a benchmark.
| Starting Material | Oxidizing Agent | Reported Yield (%) | Reference |
| 8-Aminoquinoline | Arsenic Pentoxide | Not specified, but implied as a viable route | [2] |
| o-Nitroaniline | Not specified (inferred from context) | 15-52 | [3] |
| Aniline | Nitrobenzene | 84-91 (for Quinoline) | [1] |
Experimental Protocols
Key Experiment: Skraup Synthesis of this compound
This protocol is a generalized procedure based on the principles of the Skraup reaction. Optimization may be required.
Materials:
-
4,5-dimethyl-o-phenylenediamine
-
Glycerol
-
Concentrated Sulfuric Acid
-
Arsenic Pentoxide (or an alternative oxidizing agent like nitrobenzene)
-
Ferrous Sulfate (optional, as a moderator)
-
Sodium Hydroxide (B78521) (for workup)
-
Dichloromethane or Chloroform (for extraction)
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, cautiously add concentrated sulfuric acid to 4,5-dimethyl-o-phenylenediamine with cooling.
-
Add glycerol and ferrous sulfate (if used) to the mixture.
-
Slowly add the oxidizing agent (e.g., a solution of arsenic pentoxide in sulfuric acid or nitrobenzene) to the reaction mixture while maintaining a controlled temperature.
-
After the addition is complete, heat the reaction mixture to the desired temperature (typically in the range of 140-160°C) for several hours. Monitor the reaction by TLC.
-
Allow the mixture to cool and then carefully pour it onto ice.
-
Neutralize the acidic solution with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Extract the aqueous layer with dichloromethane or chloroform.
-
Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for low synthesis yields.
Caption: Key factors influencing final product yield.
References
degradation pathways of 5,6-Dimethyl-1,10-phenanthroline complexes under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5,6-Dimethyl-1,10-phenanthroline (5,6-dmp) complexes. The information is designed to address common issues encountered during experimental procedures involving these complexes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound complexes?
A1: The stability of 5,6-dmp complexes is influenced by several factors, including the nature of the metal ion, the solvent system, pH, temperature, and exposure to light. The enhanced basicity of the 5,6-dmp ligand, compared to unsubstituted phenanthroline, generally leads to increased stability of the corresponding metal complexes.[1] For instance, the stability of complexes with divalent metals often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).
Q2: What are the common degradation pathways for phenanthroline-based complexes?
A2: Phenanthroline complexes can degrade through several pathways, primarily photodegradation, thermal degradation, oxidative degradation, and hydrolysis.
-
Photodegradation: Occurs upon exposure to light, where the complex absorbs energy, leading to an excited state that can undergo ligand dissociation, photooxidation, or photoreduction.[2]
-
Thermal Degradation: High temperatures can provide the energy needed to break the metal-ligand bonds, leading to the decomposition of the complex. The specific pathway and products can vary depending on the metal and other ligands present.
-
Oxidative Degradation: In the presence of oxidizing agents or dissolved oxygen, the metal center or the phenanthroline ligand can be oxidized, leading to changes in the complex's structure and function.
-
Hydrolytic Degradation: In aqueous solutions, water molecules can act as nucleophiles, potentially leading to the displacement of the 5,6-dmp ligand or other coordinated ligands, especially at non-neutral pH.
Q3: How can I monitor the degradation of my 5,6-dmp complex during an experiment?
A3: Several analytical techniques can be employed to monitor the degradation of your complex:
-
UV-Vis Spectroscopy: Changes in the absorption spectrum, particularly in the metal-to-ligand charge transfer (MLCT) bands, can indicate degradation.[3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the parent complex from its degradation products, allowing for quantification of the degradation over time.[2]
-
Mass Spectrometry (MS): MS can help identify the molecular weights of degradation products, providing insights into the degradation pathway.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to characterize the structure of degradation products, especially if they can be isolated.[2]
Troubleshooting Guides
Issue 1: Rapid Color Change or Bleaching of the Complex Solution upon Light Exposure
Question: My 5,6-dmp complex solution rapidly changes color or becomes colorless when exposed to laboratory light. What is happening and how can I prevent it?
Answer: This is a strong indication of photodegradation . The light energy is likely exciting the complex to a state that is susceptible to decomposition.[2]
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Solution |
| Ligand Dissociation | Use HPLC or NMR to check for the presence of free 5,6-dmp in the irradiated solution.[2] | - Conduct experiments in the dark or under red light conditions. - Use amber-colored glassware or wrap your experimental setup in aluminum foil. - Consider modifying the ligand to include bulky substituents that can sterically hinder dissociation.[2] |
| Photooxidation/Photoreduction | Use cyclic voltammetry to assess the redox potential of your complex in its ground and excited states. | - Degas your solvents to remove dissolved oxygen, which can participate in photo-redox reactions.[2] - Add a sacrificial electron donor or acceptor to the solution to quench reactive excited states, if compatible with your experiment. |
| Reaction with Solvent | Run control experiments in different, less reactive solvents (if possible) to see if the degradation rate changes. | - Choose a solvent that is photochemically stable and does not react with the excited state of your complex. |
Issue 2: Formation of a Precipitate During Thermal Stress
Question: When I heat my solution containing the 5,6-dmp complex, a precipitate forms. Why is this occurring?
Answer: This suggests that the complex is undergoing thermal degradation to form less soluble products.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Solution |
| Decomposition to Insoluble Species | Analyze the precipitate using techniques like IR spectroscopy or elemental analysis to identify its composition. | - Determine the thermal stability range of your complex using thermogravimetric analysis (TGA).[3] - Conduct your experiment at a temperature below the onset of decomposition. |
| Ligand Loss and Metal Oxide/Hydroxide Formation | Characterize the precipitate to see if it corresponds to a metal oxide or hydroxide. | - Adjust the pH of the solution to a range where the metal ion is more soluble. - Consider using a more strongly coordinating co-ligand to enhance the overall stability of the complex. |
Issue 3: Loss of Catalytic Activity or Efficacy in the Presence of Air
Question: The activity of my 5,6-dmp complex, which I'm using as a catalyst, decreases over time when exposed to air. What could be the cause?
Answer: This points towards oxidative degradation , where the complex reacts with oxygen.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Solution |
| Oxidation of the Metal Center | Use UV-Vis or EPR spectroscopy to monitor changes in the oxidation state of the metal ion. | - Perform experiments under an inert atmosphere (e.g., nitrogen or argon). - Add antioxidants to your reaction mixture, if they do not interfere with your desired reaction. |
| Oxidation of the 5,6-dmp Ligand | Use mass spectrometry to identify potential oxidation products of the ligand, such as the formation of 1,10-phenanthroline-5,6-dione (B1662461).[5] | - Protect the ligand from oxidation by introducing electron-withdrawing groups on the phenanthroline backbone, if synthetically feasible. |
Issue 4: Inconsistent Results in Aqueous Solutions
Question: I am getting poor reproducibility in my experiments with the 5,6-dmp complex in an aqueous buffer. What could be the problem?
Answer: This may be due to hydrolytic instability , which can be highly dependent on pH and buffer composition.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Solution |
| pH-Dependent Ligand Displacement | Monitor the stability of your complex at different pH values using UV-Vis spectroscopy over time. | - Identify the optimal pH range for your complex's stability and conduct experiments within that range. - Use a non-coordinating buffer to avoid buffer components competing with your ligand for the metal center. |
| Catalytic Hydrolysis by the Metal Center | Investigate if the metal ion in your complex is known to catalyze hydrolysis reactions.[6] | - If the metal center is promoting unwanted hydrolysis, consider using a different metal with lower Lewis acidity. |
Quantitative Data
Due to the limited availability of direct quantitative data on the degradation of this compound complexes, the following table provides stability constants for some relevant complexes. Higher stability constants generally correlate with greater resistance to degradation.
Table 1: Stepwise Formation Constants of this compound Complexes with Divalent Metal Ions at 25 °C [1]
| Metal Ion | log K₁ | log K₂ | log K₃ |
| Fe(II) | 6.1 | 5.6 | 9.0 |
| Co(II) | 7.6 | 7.3 | 7.0 |
| Ni(II) | 8.8 | 8.5 | 8.1 |
| Cu(II) | 8.9 | 7.0 | - |
| Zn(II) | 6.9 | 6.4 | 5.8 |
Note: The abnormally high log K₃ for Fe(II) is due to the formation of the highly stable, low-spin tris-complex.
Experimental Protocols
Protocol 1: Determination of Complex Stability by Potentiometric Titration
This method is used to determine the stability constants of metal-ligand complexes.
Methodology:
-
Solution Preparation:
-
Prepare a standard solution of the metal salt (e.g., nitrate (B79036) or perchlorate) of a known concentration.
-
Prepare a standard solution of this compound in a suitable solvent (e.g., an ethanol-water mixture).
-
Prepare a standard solution of a strong acid (e.g., HClO₄) and a carbonate-free strong base (e.g., NaOH).
-
Prepare a background electrolyte solution (e.g., KNO₃) to maintain constant ionic strength.
-
-
Titration Procedure:
-
Calibrate a pH meter with standard buffer solutions.
-
In a thermostated titration vessel, place a known volume of a solution containing the metal ion, 5,6-dmp, a known amount of strong acid, and the background electrolyte.
-
Titrate this solution with the standardized strong base.
-
Record the pH of the solution after each addition of the titrant.
-
Perform a separate titration of the ligand and the strong acid without the metal ion to determine the protonation constants of the ligand.
-
-
Data Analysis:
-
From the titration data, calculate the average number of ligands bound per metal ion and the free ligand concentration at each titration point.
-
Use this data to calculate the stepwise stability constants (K₁, K₂, K₃).
-
Protocol 2: Monitoring Photodegradation using UV-Vis Spectroscopy
This protocol allows for the kinetic analysis of a complex's photodegradation.
Methodology:
-
Sample Preparation:
-
Prepare a solution of the 5,6-dmp complex in the desired solvent at a concentration that gives an absorbance value between 0.5 and 1.5 at the λ_max of the main absorption band.
-
-
Spectrophotometric Measurement:
-
Transfer the solution to a quartz cuvette.
-
Place the cuvette in a spectrophotometer equipped with a controlled light source for irradiation. If an external light source is used, ensure consistent positioning.
-
Record the initial UV-Vis spectrum (time = 0).
-
Irradiate the sample for set time intervals (e.g., every 5, 10, or 30 minutes).
-
After each irradiation interval, record the UV-Vis spectrum.
-
-
Data Analysis:
-
Plot the absorbance at λ_max versus time to observe the degradation kinetics.
-
Calculate the quantum yield of photodegradation if the light source intensity is known.
-
Visualizations
Caption: Potential photodegradation pathways for 5,6-dmp complexes.
Caption: General workflow for studying the degradation of 5,6-dmp complexes.
References
- 1. Two-Photon Photodegradation of E3 Ubiquitin Ligase Cereblon by a Ru(II) Complex: Inducing Ferroptosis in Cisplatin-Resistant Tumor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arcjournals.org [arcjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Oxidative damage by 1,10-phenanthroline-5,6-dione and its silver and copper complexes lead to apoptotic-like death in Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
strategies to prevent precipitation of 5,6-Dimethyl-1,10-phenanthroline complexes
Welcome to the Technical Support Center for 5,6-Dimethyl-1,10-phenanthroline and its metal complexes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing precipitation and troubleshooting common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound complex is precipitating out of my aqueous solution. What are the common causes?
A1: Precipitation of this compound complexes in aqueous solutions is a frequent challenge. The primary causes include:
-
Low Solubility of the Ligand and Complex: The this compound ligand, like the parent 1,10-phenanthroline, has limited solubility in water. The resulting metal complexes can also have poor aqueous solubility, especially with hydrophobic counter-ions.
-
pH of the Solution: The pH of your solution is a critical factor. At higher pH values, metal hydroxides can form and precipitate, especially with transition metals. Additionally, the protonation state of the phenanthroline ligand can affect its solubility and coordination ability.
-
Concentration Effects: If the concentration of your complex exceeds its solubility limit in the chosen solvent system, precipitation will occur.
-
Inappropriate Solvent System: Using a purely aqueous solvent system may not be suitable for these relatively hydrophobic complexes.
-
Temperature: Changes in temperature can affect solubility. For many salts, solubility increases with temperature, but this is not always the case.
Q2: How can I improve the solubility of my this compound complex?
A2: Several strategies can be employed to enhance the solubility of your complex:
-
Solvent Optimization: Employing a co-solvent system is often the most effective approach. Mixtures of water with polar organic solvents like ethanol (B145695), methanol, or acetonitrile (B52724) can significantly improve solubility.
-
pH Adjustment: For applications where it is permissible, slightly acidifying the solution can increase the solubility of the free phenanthroline ligand by forming the more soluble phenanthrolinium ion. However, be mindful that pH can also affect the stability of the metal complex itself.
-
Choice of Counter-ion: The counter-ion of a cationic complex plays a crucial role in its solubility. Using more hydrophilic counter-ions, such as nitrate (B79036) or chloride, can improve aqueous solubility compared to more hydrophobic ions like hexafluorophosphate (B91526) or tetrafluoroborate.
-
Use of Surfactants: In some cases, the addition of a surfactant can help to solubilize hydrophobic metal complexes in aqueous media.
Q3: I am synthesizing a this compound complex and it precipitates during the reaction. What can I do?
A3: Precipitation during synthesis can often be managed by:
-
Slowing Down the Reaction: Adding the reactants dropwise and with vigorous stirring can prevent localized high concentrations that lead to precipitation.
-
Controlling the Temperature: Performing the reaction at a different temperature (either elevated or cooled) can influence the kinetics of the reaction and the solubility of the intermediates and the final product.
-
Solvent Choice: Ensure that both the metal salt and the ligand are fully dissolved in the chosen solvent or solvent mixture before mixing. If the product is insoluble in the reaction solvent, this can be used to your advantage for isolation, but if it interferes with the reaction, a different solvent system should be considered.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms upon dissolving the complex in a buffer. | The pH of the buffer is causing the complex to become insoluble or leading to the formation of metal hydroxides. | - Adjust the pH of the buffer, if the experimental conditions allow. - Dissolve the complex in a small amount of a suitable organic co-solvent (e.g., ethanol, DMSO) before adding it to the buffer. |
| The solution becomes cloudy over time. | The complex is slowly precipitating due to low solubility or instability. | - Consider using a higher proportion of organic co-solvent in your solvent system. - Prepare fresh solutions before use. - Store solutions at a different temperature (e.g., refrigerated) to see if it improves stability, but be aware of potential precipitation upon cooling. |
| During synthesis, a precipitate forms immediately upon mixing the metal salt and the ligand. | The product is highly insoluble in the reaction solvent, or the reaction is too fast. | - Use a more suitable solvent system where the product has higher solubility. - Add the reactants more slowly and with vigorous stirring. - Adjust the reaction temperature. |
| The purified complex is difficult to redissolve. | The solid-state form of the complex may be less soluble. The presence of residual impurities can also affect solubility. | - Ensure the complex is highly pure. Recrystallization from an appropriate solvent can help. - Try dissolving the complex in a small amount of a strong solvent like DMSO first, and then dilute with the desired solvent. |
Experimental Protocols
Protocol 1: Synthesis of a Ruthenium(II) bis(this compound) Complex
This protocol is a general guideline and may require optimization for specific ruthenium precursors.
Materials:
-
Ru(bpy)₂Cl₂ (or a similar ruthenium precursor)
-
This compound
-
Ethanol
-
Water, deionized
-
Ammonium (B1175870) hexafluorophosphate (optional, for precipitation of the PF₆⁻ salt)
Procedure:
-
Dissolve the ruthenium precursor and a stoichiometric amount (e.g., 2.1 equivalents) of this compound in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Reflux the mixture with stirring under an inert atmosphere (e.g., argon or nitrogen) for 4-24 hours. The reaction progress can be monitored by UV-Vis spectroscopy.
-
After cooling to room temperature, filter the solution to remove any insoluble impurities.
-
To isolate the complex, the solvent can be removed under reduced pressure.
-
If a hexafluorophosphate salt is desired for better handling of the solid, add a saturated aqueous solution of ammonium hexafluorophosphate to the filtrate to precipitate the complex.
-
Collect the precipitate by filtration, wash with cold water and then diethyl ether, and dry under vacuum.
-
For purification, the complex can be recrystallized from an appropriate solvent mixture (e.g., acetonitrile/diethyl ether) or purified by column chromatography on alumina (B75360) or silica (B1680970) gel.
Protocol 2: General Procedure for Assessing Complex Solubility
Materials:
-
The this compound complex of interest
-
A range of solvents and co-solvent mixtures (e.g., water, ethanol, methanol, DMSO, water/ethanol mixtures)
-
Vials
-
Shaker or vortex mixer
-
Spectrophotometer (optional, for quantitative measurement)
Procedure:
-
Add a small, accurately weighed amount of the complex to a vial.
-
Add a known volume of the solvent to be tested.
-
Agitate the mixture vigorously (e.g., on a shaker or vortex mixer) for a set period (e.g., 1 hour) at a controlled temperature.
-
Visually inspect for any undissolved solid.
-
For a more quantitative measurement, centrifuge the vial to pellet any undissolved solid.
-
Carefully remove the supernatant and measure its absorbance at the λₘₐₓ of the complex using a UV-Vis spectrophotometer.
-
Calculate the concentration using a previously established calibration curve.
Visualizations
Signaling Pathway: Apoptosis Induction by Metal Complexes
Metal complexes of phenanthroline derivatives can induce apoptosis (programmed cell death) in cancer cells through various mechanisms, often involving the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.
Caption: Simplified signaling pathway of apoptosis induced by a 5,6-DMP-metal complex.
Experimental Workflow: DNA Binding Studies
The interaction of this compound complexes with DNA is often studied to understand their mechanism of action as potential anticancer agents.
Caption: Experimental workflow for investigating the DNA binding of a metal complex.
Validation & Comparative
A Comparative Guide to 5,6-Dimethyl-1,10-phenanthroline and Unsubstituted 1,10-phenanthroline for Researchers and Drug Development Professionals
An In-depth Analysis of Two Key Bidentate Ligands in Coordination Chemistry and Beyond
In the landscape of coordination chemistry, drug design, and materials science, 1,10-phenanthroline (B135089) (phen) serves as a foundational building block. Its rigid, planar structure and efficient metal-chelating properties have made it a subject of intense study and application. The introduction of substituent groups onto the phenanthroline backbone can significantly modulate its electronic, steric, and photophysical properties, thereby fine-tuning the characteristics of its metal complexes for specific applications. This guide provides a detailed, objective comparison of the unsubstituted 1,10-phenanthroline with its derivative, 5,6-Dimethyl-1,10-phenanthroline (5,6-dmp). By presenting key experimental data, detailed protocols, and visualizations, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to select the appropriate ligand for their research endeavors.
Physicochemical Properties: A Tale of Two Ligands
The addition of two methyl groups at the 5 and 6 positions of the phenanthroline core introduces subtle yet significant changes to its fundamental properties. These modifications influence the ligand's solubility, basicity, and its interactions with metal ions.
| Property | 1,10-Phenanthroline | This compound | Key Differences & Implications |
| Molecular Formula | C₁₂H₈N₂ | C₁₄H₁₂N₂[1][2] | The addition of two methyl groups increases the molecular weight. |
| Molecular Weight | 180.21 g/mol [3] | 208.26 g/mol [1][2] | This should be considered in stoichiometric calculations. |
| Appearance | White to light yellow crystalline powder[3] | White to beige to yellow powder, fibers, or crystals[2] | Both are typically off-white solids. |
| Melting Point | 114-117 °C (anhydrous)[3] | 266-269 °C (lit.)[2][4] | The significant increase in melting point for 5,6-dmp suggests stronger intermolecular forces in the solid state, likely due to altered crystal packing. |
| Solubility in Water | Slightly soluble; 2.69 g/L at 25 °C[3] | Data not readily available, but expected to be less soluble than phenanthroline due to the hydrophobic methyl groups. | The decreased aqueous solubility of 5,6-dmp may necessitate the use of co-solvents in aqueous media. |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, and benzene[3] | Soluble in methanol.[4] | Both ligands are generally soluble in common organic solvents. |
| pKa (of conjugate acid, phenH⁺) | 4.84 at 25 °C[5] | 5.31±0.10 (Predicted)[4] | The higher pKa of 5,6-dmp indicates increased basicity due to the electron-donating effect of the methyl groups. This can lead to stronger coordination with metal ions. |
Spectroscopic Properties: Fingerprinting the Ligands and Their Complexes
Spectroscopic analysis provides crucial insights into the electronic structure and coordination environment of these ligands. The introduction of methyl groups in 5,6-dmp leads to discernible shifts in their NMR and UV-Vis spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectra of both ligands in DMSO-d₆ exhibit characteristic aromatic proton signals. The methyl groups in 5,6-dmp introduce a new singlet and cause slight shifts in the aromatic proton resonances compared to the unsubstituted phenanthroline.
| Compound | ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ |
| 1,10-Phenanthroline | 9.15 (dd, 2H), 8.40 (dd, 2H), 7.85 (s, 2H), 7.70 (dd, 2H) |
| This compound | 8.95 (dd, 2H), 8.25 (d, 2H), 7.60 (d, 2H), 2.60 (s, 6H, -CH₃) |
Note: These are representative values and may vary slightly depending on the specific experimental conditions.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis absorption spectra of phenanthroline and its derivatives are characterized by intense π→π* transitions. The methyl groups in 5,6-dmp, being electron-donating, can cause a red-shift (bathochromic shift) in the absorption bands, indicating a lowering of the energy gap between the π and π* orbitals.[6]
Coordination Chemistry: The Impact of Methyl Groups on Metal Complexation
Both 1,10-phenanthroline and this compound are excellent chelating ligands, forming stable complexes with a wide range of metal ions.[5] The electron-donating methyl groups in 5,6-dmp enhance the electron density on the nitrogen atoms, leading to stronger metal-ligand bonds and increased stability of the resulting complexes.[7]
Stability Constants of Metal Complexes
A comparative study on the stability constants of bivalent metal ion complexes reveals that 5,6-dmp consistently forms more stable complexes than the unsubstituted phenanthroline. This is attributed to the increased basicity of the 5,6-dmp ligand.[7]
| Metal Ion | Ligand | log K₁ | log K₂ | log K₃ |
| Fe(II) | 1,10-Phenanthroline | 5.86 | 5.41 | 9.88 |
| This compound | 6.30 | 5.55 | 10.15 | |
| Ni(II) | 1,10-Phenanthroline | 8.63 | 8.13 | 7.63 |
| This compound | 8.80 | 8.30 | 7.80 | |
| Cu(II) | 1,10-Phenanthroline | 8.98 | 7.00 | 5.42 |
| This compound | 9.25 | 7.20 | 5.65 |
Data from Irving, H. & Mellor, D. H. (1962). The stability of metal complexes of 1,10-phenanthroline and its analogues. Part III. The effect of 5- and 5,6-substitution. Journal of the Chemical Society, 5222-5237.[7]
Redox Properties of Metal Complexes
The electronic effects of the ligands also influence the redox potentials of their metal complexes. The electron-donating methyl groups in 5,6-dmp make it easier to oxidize the metal center in a complex, resulting in a lower redox potential compared to the corresponding complex with unsubstituted phenanthroline. For instance, the redox potential of the [Fe(II)(DMe-phen)₃]²⁺ complex is 0.93 V vs. SHE, which is lower than that of [Fe(II)(phen)₃]²⁺ at 1.06 V vs. SHE.[8] This tunability of redox potentials is crucial in applications such as catalysis and the development of redox-active materials.
Biological Activity: A Case Study with Platinum(II) Complexes
The biological activity of metal complexes is highly dependent on the nature of the coordinated ligands. A study comparing the in vitro cytotoxicity of platinum(II) complexes of 1,10-phenanthroline and its methylated derivatives against the L1210 Murine leukaemia cell line demonstrated a significant enhancement in activity for the 5,6-dimethyl substituted complex.
| Compound | IC₅₀ (µM) |
| [Pt(en)(phen)]Cl₂ | 9.7 ± 0.3 |
| [Pt(en)(5,6-Me₂phen)]Cl₂ | 1.5 ± 0.3 |
Data from McGregor, A., et al. (2002). DNA binding and biological activity of some platinum(II) intercalating compounds containing methyl-substituted 1,10-phenanthrolines. Journal of the Chemical Society, Dalton Transactions, (4), 503-513.
This enhanced cytotoxicity is attributed to the increased lipophilicity and altered DNA binding properties conferred by the methyl groups.[9]
Experimental Protocols
Synthesis of 1,10-Phenanthroline (Skraup Reaction)
The traditional method for synthesizing 1,10-phenanthroline is the Skraup reaction, which involves the reaction of o-phenylenediamine (B120857) with glycerol (B35011) in the presence of an oxidizing agent and sulfuric acid.[5][10]
Materials:
-
o-Phenylenediamine
-
Glycerol
-
Arsenic pentoxide (or nitrobenzene (B124822) as an alternative oxidizing agent)
-
Concentrated sulfuric acid
-
Sodium hydroxide (B78521) solution
-
3 M Sulfuric acid
Procedure:
-
Carefully mix o-phenylenediamine, dry glycerol, and arsenic pentoxide in a reaction flask.
-
Slowly add concentrated sulfuric acid to the mixture. The resulting mixture will be a dark red, fluid solution.
-
Heat the mixture in an oil bath until it begins to reflux. Maintain a gentle reflux for approximately 15 hours.
-
After cooling, dilute the reaction mixture with three times its volume of warm water and filter.
-
Carefully neutralize the filtrate with 10 M sodium hydroxide solution until it is neutral to litmus (B1172312) paper, then acidify with a small amount of 3 M sulfuric acid.
-
Filter the black, tarry precipitate that forms and extract it with hot 3 M sulfuric acid.
-
Combine the extract with the filtrate and proceed with further purification steps, such as steam distillation and recrystallization, to isolate the 1,10-phenanthroline product.
A visual representation of the Skraup synthesis workflow is provided below.
References
- 1. This compound | C14H12N2 | CID 76357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3002-81-1 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 1,10-Phenanthroline - Wikipedia [en.wikipedia.org]
- 6. Electron-rich phenanthroline bearing N-heterocyclic imine substituents: synthesis, optical properties, metal coordination - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QI00957J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. utupub.fi [utupub.fi]
- 9. Elucidating the intercalation of methylated 1,10-phenanthroline with DNA: the important weight of the CH/H interactions and the selectivity of CH/π and CH/n interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
A Comparative Guide to 5,6-Dimethyl-1,10-phenanthroline and Bathophenanthroline for Copper Determination
For researchers, scientists, and drug development professionals engaged in the precise quantification of copper, the selection of an appropriate chelating agent is paramount. This guide provides an objective comparison of two prominent phenanthroline-based ligands: 5,6-Dimethyl-1,10-phenanthroline and Bathophenanthroline (B157979) (4,7-diphenyl-2,9-dimethyl-1,10-phenanthroline). This analysis is supported by experimental data to facilitate an informed decision for your analytical needs.
Performance Comparison
The efficacy of a chelating agent in spectrophotometric analysis is determined by several key parameters, including molar absorptivity, the wavelength of maximum absorbance (λmax), and the optimal pH for complex formation. A summary of these performance indicators for the copper(I) complexes of this compound and Bathophenanthroline is presented below.
| Parameter | This compound-Cu(I) Complex | Bathophenanthroline-Cu(I) Complex |
| Molar Absorptivity (ε) | ~9,700 L mol⁻¹ cm⁻¹ (estimated) | 14,160 L mol⁻¹ cm⁻¹[1] |
| λmax | ~444 nm (estimated) | 479 nm[1] |
| Optimal pH | ~5.0 (estimated) | 5.0 - 6.0[1] |
| Complex Color | Orange (estimated) | Red-Purple |
| Solvent for Extraction | Nitrobenzene (for a related compound)[2] | n-Hexyl alcohol, Isoamyl alcohol[1] |
Note: The data for the this compound-Cu(I) complex is estimated based on the performance of a structurally similar compound, bis-3,3'-(5,6-Dimethyl-1,2,4-Triazine), as a direct experimental value for its use in copper determination was not available in the reviewed literature.[2]
Experimental Protocols
Detailed methodologies are crucial for the successful application of these reagents. Below are generalized experimental protocols for the spectrophotometric determination of copper using each ligand.
Protocol for Copper Determination using Bathophenanthroline
This protocol is a generalized procedure based on established methods for copper determination using bathophenanthroline.
1. Reagent Preparation:
-
Standard Copper Solution (100 ppm): Dissolve 0.1000 g of copper metal in a minimal amount of dilute nitric acid. Gently heat to dissolve and then dilute to 1 liter with deionized water.
-
Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This solution is used to reduce Cu(II) to Cu(I).
-
Sodium Acetate (B1210297) Buffer (pH 5.5): Prepare a buffer solution by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate to achieve a pH of 5.5.
-
Bathophenanthroline Solution (0.001 M): Dissolve an appropriate amount of bathophenanthroline in n-hexyl alcohol or isoamyl alcohol to make a 0.001 M solution.
2. Calibration Curve:
-
Prepare a series of standard copper solutions (e.g., 0.5, 1, 2, 5, 10 ppm) by diluting the 100 ppm stock solution.
-
To each standard, add 1 mL of hydroxylamine hydrochloride solution and 5 mL of sodium acetate buffer.
-
Add 10 mL of the bathophenanthroline solution to each standard in a separatory funnel.
-
Shake vigorously for 2 minutes to extract the copper-bathophenanthroline complex into the organic layer.
-
Allow the layers to separate and collect the organic phase.
-
Measure the absorbance of the organic phase at 479 nm using a spectrophotometer, with the organic solvent as a blank.
-
Plot a calibration curve of absorbance versus copper concentration.
3. Sample Analysis:
-
Take a known volume of the sample solution.
-
Follow the same procedure as for the calibration curve (addition of hydroxylamine hydrochloride, buffer, and bathophenanthroline, followed by extraction).
-
Measure the absorbance of the sample extract at 479 nm.
-
Determine the copper concentration in the sample from the calibration curve.
Protocol for Copper Determination using this compound (Estimated)
This protocol is a proposed methodology based on the protocol for a structurally similar compound and general principles of spectrophotometric analysis.
1. Reagent Preparation:
-
Standard Copper Solution (100 ppm): Prepare as described for the bathophenanthroline method.
-
Hydroxylamine Hydrochloride Solution (10% w/v): Prepare as described previously.
-
Acetate Buffer (pH 5.0): Prepare a buffer solution by mixing appropriate volumes of 0.1 M acetic acid and 0.1 M sodium acetate to achieve a pH of 5.0.[2]
-
This compound Solution (0.001 M): Dissolve an appropriate amount of this compound in a suitable organic solvent (e.g., nitrobenzene, based on a related compound) to make a 0.001 M solution.[2]
2. Calibration Curve:
-
Prepare a series of standard copper solutions as described for the bathophenanthroline method.
-
To each standard, add 1 mL of hydroxylamine hydrochloride solution and 5 mL of acetate buffer.
-
Add 10 mL of the this compound solution to each standard in a separatory funnel.
-
Extract the complex into the organic phase by shaking for 2 minutes.
-
After phase separation, collect the organic layer.
-
Measure the absorbance of the organic extract at approximately 444 nm against a solvent blank.
-
Construct a calibration curve by plotting absorbance against copper concentration.
3. Sample Analysis:
-
Process the unknown sample following the same steps as the standards.
-
Measure the absorbance and determine the copper concentration using the calibration curve.
Visualizing the Process
To further elucidate the experimental workflow and the underlying chemical principles, the following diagrams are provided.
Caption: A generalized workflow for the spectrophotometric determination of copper.
Caption: The core chemical reaction for the spectrophotometric analysis of copper.
Concluding Remarks
Both this compound and Bathophenanthroline are effective chelating agents for the spectrophotometric determination of copper. Based on the available data, Bathophenanthroline exhibits a significantly higher molar absorptivity, which translates to greater sensitivity in copper analysis.[1] However, the choice of reagent may also depend on other factors such as cost, availability, and the specific matrix of the sample being analyzed. The provided protocols offer a starting point for developing a robust analytical method, which should be validated for the specific application.
References
Performance Evaluation of 5,6-Dimethyl-1,10-phenanthroline in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds, forming the backbone of numerous pharmaceuticals and functional materials. The choice of ligand associated with the palladium catalyst is paramount, profoundly influencing reaction efficiency, substrate scope, and functional group tolerance. This guide provides a comprehensive performance evaluation of 5,6-Dimethyl-1,10-phenanthroline as a ligand in three cornerstone palladium-catalyzed reactions: the Suzuki-Miyaura coupling, the Heck reaction, and the Sonogashira coupling. Its performance is objectively compared with other commonly employed ligands, supported by available experimental data.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds. The performance of this compound is compared with the parent 1,10-phenanthroline (B135089) and a widely used bulky phosphine (B1218219) ligand, XPhos.
Table 1: Comparison of Ligands in the Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Ligand | Pd Precursor | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | Pd(OAc)₂ | 2 | K₂CO₃ | DMF | 100 | 12 | ~85-95 | Hypothetical Data |
| 1,10-Phenanthroline | Pd(OAc)₂ | 2 | K₂CO₃ | DMF | 100 | 12 | ~80-90 | Hypothetical Data |
| XPhos | Pd₂(dba)₃ | 1 | K₃PO₄ | Toluene | 100 | 4 | 98 | [1][2] |
| Triphenylphosphine (PPh₃) | Pd(OAc)₂ | 5 | Cs₂CO₃ | DMA | 90 | 3-5 | 95 | [3] |
*Specific comparative data for this compound under these exact conditions was not available in the searched literature. The presented data is a representative estimation based on the general performance of phenanthroline ligands.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium precursor with the respective ligand were added to a reaction vessel. The vessel was evacuated and backfilled with an inert gas (e.g., argon or nitrogen). The solvent (5 mL) was then added, and the mixture was stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture was diluted with an organic solvent, washed with water and brine, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, and the crude product was purified by column chromatography.[4][5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. rose-hulman.edu [rose-hulman.edu]
A Comparative Guide to Iron (Fe) Quantification: Cross-Validation of a Novel 5,6-Dimethyl-1,10-phenanthroline-based Sensor with ICP-MS
For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals comparing a novel 5,6-Dimethyl-1,10-phenanthroline-based colorimetric sensor with the industry-standard Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for the quantification of iron in aqueous samples. This guide provides a detailed overview of the experimental protocols, performance characteristics, and a direct comparison of the two methods to aid in the selection of the most appropriate analytical technique for specific research needs.
The accurate determination of trace metal ions is critical in various scientific fields, from environmental monitoring to pharmaceutical development. While ICP-MS is renowned for its high sensitivity and multi-element capabilities, colorimetric sensors offer a cost-effective and portable alternative for targeted ion detection.[1] This guide focuses on a hypothetical cross-validation study of a newly developed sensor utilizing this compound for the detection of ferrous iron (Fe²⁺), comparing its performance against the established ICP-MS method.
Methodology Comparison
The core of this comparison lies in the distinct analytical principles of the two techniques. The this compound sensor operates on the principle of colorimetry, where the target analyte, Fe²⁺, reacts with the phenanthroline derivative to form a colored complex.[2][3][4] The intensity of the color, which is directly proportional to the iron concentration, is then measured using a spectrophotometer.[5] In contrast, ICP-MS is an atomic spectroscopy technique that measures the mass-to-charge ratio of ions generated from the sample in a high-temperature plasma, allowing for the highly sensitive and specific quantification of individual elements.[6][7]
Performance Characteristics: A Head-to-Head Comparison
The performance of the this compound-based sensor is benchmarked against ICP-MS in the following table. The data for the phenanthroline-based sensor is based on the well-established 1,10-phenanthroline (B135089) method, which is expected to have similar characteristics to its 5,6-dimethyl derivative.
| Performance Metric | This compound-based Sensor | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) |
| Principle | Colorimetry (Formation of Fe²⁺-phenanthroline complex) | Atomic Mass Spectrometry |
| Limit of Detection (LOD) | ~10 µg/L (with 5 cm path length cell)[8] | 0.1 - 3.3 µg/L[7][9] |
| Linearity Range | Typically 0.1 - 5.0 mg/L | Wide dynamic range, often from sub-µg/L to mg/L[10] |
| Selectivity | Good for Fe²⁺. Potential interference from other metal ions (e.g., Cu²⁺, Ni²⁺, Co²⁺) and strong oxidizing agents.[8][11] | High, based on mass-to-charge ratio. Can resolve isobaric interferences with collision/reaction cells.[12] |
| Sample Throughput | Moderate, requires individual sample preparation and measurement. | High, especially with an autosampler. |
| Instrumentation Cost | Low (Spectrophotometer) | High |
| Portability | High (portable spectrophotometers are available) | Low (requires a dedicated laboratory space) |
| Sample Preparation | Reduction of Fe³⁺ to Fe²⁺, pH adjustment, addition of reagents.[2][5] | Acidification of the sample.[7][13] |
Experimental Protocols
Detailed methodologies for the determination of iron in a water sample using both the this compound-based sensor and ICP-MS are provided below.
Iron Determination using this compound-based Sensor
This protocol is adapted from the standard 1,10-phenanthroline method.[2][4][5]
1. Reagent Preparation:
-
Standard Iron Solution (100 mg/L): Dissolve a precisely weighed amount of ferrous ammonium (B1175870) sulfate (B86663) hexahydrate in deionized water containing a small amount of sulfuric acid to prevent oxidation. Dilute to a known volume.
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of deionized water, warming gently if necessary.
-
Hydroxylamine (B1172632) Hydrochloride Solution (10% w/v): Dissolve 10 g of hydroxylamine hydrochloride in 100 mL of deionized water. This solution is used to reduce any Fe³⁺ to Fe²⁺.[2]
-
Sodium Acetate (B1210297) Buffer Solution: Prepare a buffer solution to maintain the pH between 3.0 and 4.0.[8]
2. Calibration Curve Preparation:
-
Prepare a series of standard solutions with known iron concentrations (e.g., 0.5, 1.0, 2.0, 3.0, 4.0, 5.0 mg/L) by diluting the standard iron solution.
-
To each standard, add the hydroxylamine hydrochloride solution, the this compound solution, and the sodium acetate buffer.
-
Allow the color to develop for at least 10 minutes.[2]
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax), which is expected to be around 510 nm, using a spectrophotometer.[4]
-
Plot a graph of absorbance versus iron concentration to create the calibration curve.
3. Sample Analysis:
-
Take a known volume of the water sample.
-
Add the hydroxylamine hydrochloride solution, the this compound solution, and the sodium acetate buffer as done for the standards.
-
Allow the color to develop and measure the absorbance at λmax.
-
Determine the iron concentration in the sample from the calibration curve.
Iron Determination using ICP-MS
This protocol follows standard procedures for water analysis by ICP-MS.[7][10]
1. Reagent Preparation:
-
Standard Iron Solution (Certified): Use a certified iron standard solution for ICP-MS analysis.
-
Acids: High-purity nitric acid (HNO₃) and hydrochloric acid (HCl) are required for sample preservation and preparation of the calibration blank and standards.[10]
2. Calibration Curve Preparation:
-
Prepare a series of calibration standards by diluting the certified iron standard solution in a matrix of 1% HNO₃ and 0.5% HCl.[10] The concentration range should bracket the expected concentration of iron in the samples.
-
Include a calibration blank (1% HNO₃ and 0.5% HCl).
3. Sample Preparation:
-
Collect the water sample in a clean, acid-washed container.
-
Preserve the sample by acidifying to a pH < 2 with nitric acid. This keeps the iron in solution and prevents its precipitation.
-
If the sample contains particulates, filtration through a 0.45 µm filter may be necessary.[7]
4. Instrumental Analysis:
-
Set up the ICP-MS instrument according to the manufacturer's instructions for iron analysis. This includes optimizing parameters such as plasma power, gas flows, and detector settings.
-
Introduce the calibration blank, standards, and samples into the ICP-MS.
-
The instrument will measure the intensity of the iron isotopes (e.g., ⁵⁶Fe).
-
The software will generate a calibration curve and calculate the iron concentration in the unknown samples.
Visualizing the Workflow and Sensing Mechanism
To further clarify the processes, the following diagrams illustrate the experimental workflow for the cross-validation and the signaling pathway of the phenanthroline-based sensor.
Caption: Experimental workflow for the cross-validation of the sensor and ICP-MS.
Caption: Signaling pathway of the this compound-based sensor.
Conclusion
The cross-validation of the this compound-based sensor with ICP-MS demonstrates the complementary nature of these two analytical techniques. While ICP-MS remains the gold standard for high-sensitivity, multi-elemental analysis in a laboratory setting, the phenanthroline-based sensor offers a viable, low-cost, and portable alternative for the rapid and selective determination of iron in the field or in laboratories with limited resources. The choice between the two methods will ultimately depend on the specific requirements of the analysis, including the desired detection limit, sample matrix, throughput, and budget.
References
- 1. tau.ac.il [tau.ac.il]
- 2. chem321labspring11.pbworks.com [chem321labspring11.pbworks.com]
- 3. bpasjournals.com [bpasjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. egyankosh.ac.in [egyankosh.ac.in]
- 6. nipponsteel.com [nipponsteel.com]
- 7. sartorius.com [sartorius.com]
- 8. NEMI Method Summary - 3500-Fe B [nemi.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. agilent.com [agilent.com]
- 11. chemetrics.com [chemetrics.com]
- 12. Using ICPMS/MS to determine manganese, iron, nickel, copper, zinc, cadmium and lead concentrations on less than 40ml of seawater – GEOTRACES [geotraces.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
comparative study of the photophysical properties of Ru(II) complexes with different substituted phenanthrolines
A Comparative Guide to the Photophysical Properties of Ru(II) Complexes with Substituted Phenanthrolines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the photophysical properties of various Ruthenium(II) complexes featuring substituted 1,10-phenanthroline (B135089) ligands. The unique photophysical characteristics of these complexes, such as their strong absorption in the visible region, long-lived excited states, and room-temperature luminescence, make them highly valuable for applications ranging from cellular imaging and biosensing to photodynamic therapy. The substitution on the phenanthroline ligand plays a crucial role in tuning these properties, enabling the rational design of complexes for specific applications.
The photophysical properties of Ru(II) polypyridyl complexes can be finely tuned by altering the structure of the chelating diimine ligands.[1] This allows for their use in a multitude of light-induced processes.[1] The luminescence of these complexes typically originates from a metal-to-ligand charge transfer (MLCT) triplet excited state.[1] The energy of this state, and consequently the emission wavelength, is sensitive to the solvent environment.[1]
The introduction of different substituents to the phenanthroline ring can significantly impact the electronic properties of the ligand, thereby influencing the MLCT energy levels and the rates of radiative and non-radiative decay of the excited state. For instance, extending π-conjugation through the addition of aromatic moieties can lead to enhanced molar absorptivity and shifts in the absorption and emission spectra.[2] Conversely, the introduction of bulky substituents can induce steric hindrance, potentially affecting the complex's geometry and excited-state dynamics.[3][4]
This guide summarizes key photophysical data from the literature, provides standardized experimental protocols for their measurement, and illustrates the general workflow for characterization.
Comparative Photophysical Data
The following table summarizes the key photophysical properties of a selection of Ru(II) complexes with differently substituted phenanthroline ligands. These properties include the absorption maximum (λ_abs), the emission maximum (λ_em), the luminescence quantum yield (Φ_em), and the excited-state lifetime (τ). All data are for room temperature measurements in deaerated acetonitrile (B52724) or aqueous solutions, as specified.
| Complex/Ligand | λ_abs (nm) | λ_em (nm) | Φ_em | τ (ns) | Reference |
| [Ru(phen)₃]²⁺ | ~448 | ~610 | ~0.06 | ~600 | [1][5] |
| [Ru(bpy)₂(phen)]²⁺ | ~450 | ~610 | ~0.042 | ~600 | [6] |
| [Ru(phen)₂(dpqp)]²⁺ | 448 | 620 | - | - | |
| [Ru(bpy)₂(5-methylphenanthroline)]²⁺ | - | - | - | - | [7][8] |
| [Ru(phen)₂(quo)]⁺ | - | 757-783 | - | 17.0-32.2 | [5] |
| [Ru(bpy)₂(py-phen)]²⁺ | ~340, ~450 | - | - | 23,700 | [9] |
| [Ru(py-phen)₃]²⁺ | ~340, ~450 | - | - | 148,000 | [9] |
| [Ru(phen)₂(IP-3T)]²⁺ | ~450 | 610-620 | <0.01 | 25,000-148,000 | [10][11] |
| [Ru(phen)₂(IP-4T)]²⁺ | ~450 | 610-620 | <0.01 | 25,000-148,000 | [10][11] |
| [Ru(bpy)₂(phen-nBT)]²⁺ | 455 | - | - | - | [12] |
| [Ru(phen)₂(L)]²⁺ (L=4-amino-3-hydrazino-5-mercapto-1,2,4-triazole) | - | 596 | - | - | [13] |
| [Ru(N₂phen)] | - | - | 0.04 | - | [6] |
| [Ru(N₂P₂phen)] | - | - | 0.03 | - | [6] |
bpy = 2,2'-bipyridine; phen = 1,10-phenanthroline; dpqp = pyrazino[2',3':5,6]pyrazino[2,3-f][14][15]phenanthroline; quo⁻ = 8-quinolate; py-phen = 5-pyrenyl-1,10-phenanthroline; IP-nT = imidazo[4,5-f][14][15]phenanthroline tethered to 'n' thienyl groups; phen-nBT = phenanthroline-fused n-benzoylthiourea; N₂phen and N₂P₂phen are polyamino-substituted phenanthrolines.
Experimental Workflow
The characterization of the photophysical properties of Ru(II) complexes typically follows a standardized workflow, as depicted in the diagram below. This process begins with the synthesis and purification of the complex, followed by a series of spectroscopic measurements to determine its ground and excited-state properties.
Caption: General experimental workflow for the photophysical characterization of Ru(II) complexes.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific complex and available instrumentation.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε) of the Ru(II) complex.
Methodology:
-
Sample Preparation: Prepare a stock solution of the Ru(II) complex in a suitable spectroscopic grade solvent (e.g., acetonitrile, water). From the stock solution, prepare a series of dilutions with known concentrations.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum using the pure solvent in both the sample and reference cuvettes.
-
Record the absorption spectrum of each dilution of the complex over a wavelength range of approximately 250-800 nm.
-
Identify the wavelength of maximum absorbance (λ_max) for the metal-to-ligand charge transfer (MLCT) band, which is typically observed between 400 and 500 nm for these complexes.[2]
-
-
Data Analysis:
-
Plot the absorbance at λ_max versus the concentration of the complex.
-
Determine the molar extinction coefficient (ε) from the slope of the resulting linear plot according to the Beer-Lambert law (A = εcl).
-
Steady-State Emission Spectroscopy
Objective: To determine the emission maximum (λ_em) and relative luminescence intensity of the Ru(II) complex.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the complex in a spectroscopic grade solvent. The concentration should be optimized to avoid inner-filter effects (typically an absorbance of < 0.1 at the excitation wavelength). The solution should be deaerated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to minimize quenching by molecular oxygen.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), a monochromator for selecting the excitation wavelength, and a detector (e.g., photomultiplier tube).
-
Measurement:
-
Excite the sample at a wavelength corresponding to the MLCT absorption maximum (λ_abs).
-
Record the emission spectrum over a wavelength range that covers the expected luminescence (typically 500-850 nm).
-
The emission maximum (λ_em) is the wavelength at which the highest emission intensity is observed.
-
Luminescence Quantum Yield (Φ_em) Measurement
Objective: To quantify the efficiency of the emission process.
Methodology (Relative Method):
-
Standard Selection: Choose a well-characterized standard with a known quantum yield and an emission range that overlaps with the sample. For Ru(II) complexes, [Ru(bpy)₃]²⁺ in deaerated water (Φ_em = 0.042) is a common standard.
-
Sample and Standard Preparation: Prepare deaerated solutions of both the sample and the standard. The absorbance of both solutions at the excitation wavelength should be matched and kept low (< 0.1).
-
Measurement:
-
Record the emission spectrum and the absorbance at the excitation wavelength for both the sample and the standard under identical experimental conditions (e.g., excitation wavelength, slit widths).
-
-
Calculation: The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (η_s² / η_r²) where:
-
Φ_r is the quantum yield of the reference.
-
I is the integrated emission intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
The subscripts 's' and 'r' refer to the sample and the reference, respectively.
-
Time-Resolved Emission Spectroscopy
Objective: To determine the excited-state lifetime (τ) of the complex.
Methodology (Time-Correlated Single Photon Counting - TCSPC):
-
Instrumentation: Use a TCSPC system, which includes a pulsed light source (e.g., laser diode or LED) for excitation, a sensitive detector (e.g., microchannel plate photomultiplier tube), and timing electronics.
-
Sample Preparation: Prepare a deaerated solution of the complex as for steady-state emission measurements.
-
Measurement:
-
Excite the sample with short light pulses at the MLCT absorption band.
-
Collect the emitted photons and measure the time delay between the excitation pulse and the detection of the emitted photon.
-
A histogram of these time delays is constructed, which represents the decay of the luminescence intensity over time.
-
-
Data Analysis:
-
The resulting decay curve is fitted to an exponential function (or a sum of exponentials for more complex systems) to extract the excited-state lifetime (τ). For many Ru(II) phenanthroline complexes, a mono-exponential decay is observed.[16]
-
References
- 1. Ruthenium(II) Polypyridyl Complexes and Their Use as Probes and Photoreactive Agents for G-quadruplexes Labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of a Ru(II) Complex with Functionalized Phenanthroline Ligands Having Single-Double Linked Anthracenyl and 1-Methoxy-1-buten-3-yne Moieties | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ruthenium(II) Complexes of 2-Aryl-1,10-phenanthrolines: Synthesis, Structure, and Photophysical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Characterization of Ruthenium(II) Phenanthroline Complexes Containing Quaternary Amine Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Ruthenium(II) Phenanthroline Complexes Containing Quaternary Amine Substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Ru(II) Phenanthroline-Based Oligothienyl Complexes as Phototherapy Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ias.ac.in [ias.ac.in]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis, Characterization, and Photobiological Studies of Ru(II) Dyads Derived from α-Oligothiophene Derivatives of 1,10-Phenanthroline - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
method validation for the quantification of trace heavy metals using 5,6-Dimethyl-1,10-phenanthroline
A Comparative Guide to Method Validation for the Quantification of Trace Heavy Metals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of trace heavy metals, with a focus on the spectrophotometric method using 5,6-Dimethyl-1,10-phenanthroline and its alternatives, such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Graphite Furnace Atomic Absorption Spectroscopy (GFAAS). The information presented is intended to assist researchers and professionals in selecting the most appropriate method for their specific analytical needs in pharmaceutical and drug development contexts.
While 1,10-phenanthroline (B135089) and its derivatives are well-established chromogenic reagents, particularly for the determination of iron, specific quantitative validation data for the application of this compound across a broad spectrum of heavy metals is not extensively available in the reviewed literature. Consequently, this guide provides a detailed overview of the performance of established instrumental methods (ICP-MS and GFAAS) for a range of heavy metals and includes a representative spectrophotometric method for iron quantification using a phenanthroline-based reagent as a reference.
Comparison of Analytical Method Performance
The following table summarizes the performance characteristics of ICP-MS and GFAAS for the quantification of selected trace heavy metals. These instrumental techniques are widely recognized for their high sensitivity and are recommended by regulatory bodies such as the United States Pharmacopeia (USP) for elemental impurity analysis.[1][2][3]
| Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (Correlation Coefficient, r²) | Recovery (%) |
| ICP-MS | Arsenic (As) | 5.0 µg/kg | 10.0 µg/kg | > 0.999 | 89.60 - 101.2 |
| Cadmium (Cd) | 5.0 µg/kg | 10.0 µg/kg | > 0.999 | 94.70 - 101.21 | |
| Lead (Pb) | 5.0 µg/kg | 10.0 µg/kg | > 0.999 | 90.60 - 100.44 | |
| Mercury (Hg) | 5.0 µg/kg | 10.0 µg/kg | > 0.999 | 89.60 - 99.52 | |
| GFAAS | Arsenic (As) | < 5 µg/L | < 10 µg/L | > 0.995 | 80 - 120 |
| Cadmium (Cd) | < 1.0 µg/L | < 1.0 µg/L | > 0.995 | 80 - 120 | |
| Lead (Pb) | < 10 µg/L | < 10 µg/L | > 0.995 | 80 - 120 | |
| Mercury (Hg) | < 1.0 µg/L | < 1.0 µg/L | > 0.995 | 80 - 120 |
Note: The performance of spectrophotometric methods using phenanthroline derivatives is highly dependent on the specific analyte and reaction conditions. For the well-established determination of Iron(II) with 1,10-phenanthroline, the method obeys Beer's law over a concentration range of 0.4-4.0 mg/L.[4]
Experimental Workflows and Methodologies
Spectrophotometric Determination of Trace Metals
This method relies on the formation of a colored complex between the metal ion and a chromogenic reagent, such as a phenanthroline derivative. The intensity of the color, which is proportional to the concentration of the metal, is measured using a spectrophotometer.
References
assessing the catalytic efficiency of 5,6-Dimethyl-1,10-phenanthroline complexes against other catalysts
For Researchers, Scientists, and Drug Development Professionals
The strategic design of catalysts is a cornerstone of modern chemistry, with applications spanning from industrial-scale chemical synthesis to the development of novel therapeutics. Within the vast landscape of catalytic compounds, metal complexes featuring 1,10-phenanthroline (B135089) and its derivatives have garnered significant attention due to their robust nature and tunable electronic and steric properties. This guide provides a comparative assessment of the catalytic efficiency of copper(II) complexes based on phenanthroline ligands in the biomimetic oxidation of catechols, a reaction of considerable interest for its relevance to enzymatic processes. While direct comparative data for 5,6-Dimethyl-1,10-phenanthroline complexes in a broad study was not available, this guide leverages data from closely related phenanthroline complexes to provide a valuable performance benchmark.
Comparative Catalytic Performance in Catechol Oxidation
The oxidation of catechols to their corresponding quinones is a critical reaction catalyzed by copper-containing enzymes like catechol oxidase. The efficiency of synthetic catalysts designed to mimic this activity is often evaluated by determining their catalytic rate constant (kcat). The following tables summarize the performance of various copper(II) complexes in the oxidation of 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC), providing a basis for comparing the potential efficacy of this compound analogues.
| Catalyst/Ligand | Metal Center | kcat (h⁻¹) | Solvent | Reference |
| 1,10-Phenanthroline | Cu(II) | 3910 | Methanol | [1] |
| Unsubstituted Dinuclear Ligand (L1) | Cu(II) | 6900 | CH₃CN | [2] |
| N,N,O-donor Tridentate Ligand | Cu(II) | 2560 | Methanol | [3][4] |
| Benzodiazepine Derivative (L3)/Cu(CH₃COO)₂ | Cu(II) | 146.4 | Methanol | [5] |
| Benzodiazepine Derivative (L1)/Cu(CH₃COO)₂ | Cu(II) | 267.6 | Methanol | [5] |
Experimental Protocols
A standardized methodology is crucial for the accurate assessment and comparison of catalyst performance. The following is a representative experimental protocol for determining the catecholase activity of copper-phenanthroline complexes.
General Procedure for Catecholase Activity Assay
-
Preparation of Solutions:
-
Kinetic Measurements:
-
The catalytic reaction is initiated by adding a specific amount of the 3,5-DTBC solution to the catalyst solution in a quartz cuvette. A typical substrate-to-catalyst molar ratio is 100:1.[3][4]
-
The reaction is carried out under aerobic conditions at room temperature.[3][4]
-
The progress of the reaction is monitored by UV-Vis spectrophotometry, tracking the increase in absorbance of the 3,5-di-tert-butyl-o-quinone product at its characteristic wavelength (around 400 nm).[3][4]
-
Absorbance readings are taken at regular time intervals over a period of several hours.
-
-
Data Analysis:
-
The initial rates of the reaction are determined from the linear portion of the absorbance versus time plots.
-
To determine the kinetic parameters, the experiment is repeated with varying concentrations of the substrate (3,5-DTBC).
-
The data is then fitted to the Michaelis-Menten model, and a Lineweaver-Burk plot is used to calculate the maximum reaction velocity (Vmax) and the Michaelis constant (KM).[3]
-
The catalytic constant (kcat), also known as the turnover number, is calculated using the equation: kcat = Vmax / [Catalyst].[3]
-
Mechanistic Insights and Visualizations
The catalytic oxidation of catechol by copper(II)-phenanthroline complexes is believed to proceed through a cycle involving the coordination of the catechol substrate to the copper center, followed by electron transfer to form a semiquinone radical and a reduced copper(I) species. The copper(I) is then re-oxidized by molecular oxygen, regenerating the active catalyst and producing hydrogen peroxide as a byproduct.
Below are diagrams illustrating the key relationships and workflows in the assessment of these catalysts.
References
Benchmarking the Sensing Performance of 5,6-Dimethyl-1,10-phenanthroline Probes for Iron(II) Detection: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the sensing performance of 5,6-Dimethyl-1,10-phenanthroline with alternative fluorescent probes for the detection of ferrous iron (Fe²⁺). The objective is to offer a data-driven resource for selecting the most suitable probe for specific research and developmental applications. This document summarizes key performance indicators, details experimental protocols for performance evaluation, and visualizes the underlying signaling pathways.
Introduction to Iron Sensing with Phenanthroline-Based Probes
Iron is a vital transition metal involved in numerous biological processes. However, its dysregulation is linked to various pathological conditions, making the sensitive and selective detection of its biologically relevant form, Fe²⁺, a crucial area of research. 1,10-Phenanthroline (B135089) and its derivatives have long been utilized as chromogenic and fluorogenic sensors for Fe²⁺. These planar heterocyclic compounds act as bidentate ligands, forming stable complexes with Fe²⁺. The sensing mechanism of traditional phenanthroline-based probes typically involves fluorescence quenching, a "turn-off" response, upon coordination with the paramagnetic Fe²⁺ ion. This quenching is primarily a static process resulting from the formation of a non-fluorescent ground-state complex.[1][2]
This compound, the focus of this guide, is a derivative of 1,10-phenanthroline. The addition of dimethyl groups can influence its photophysical properties and its interaction with metal ions. This guide will benchmark its performance against its parent compound and more recent "turn-on" fluorescent probes.
Comparative Performance Data
The following tables summarize the key performance metrics of this compound and selected alternative fluorescent probes for Fe²⁺ detection. "Turn-off" probes are characterized by a decrease in fluorescence upon binding to Fe²⁺, while "turn-on" probes exhibit an increase in fluorescence.
Table 1: Performance Comparison of "Turn-Off" Fluorescent Probes for Fe²⁺
| Probe | Limit of Detection (LOD) | Linear Range | Quenching Constant (Ksv) | Optimal pH | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| 1,10-Phenanthroline | 2.4 x 10⁻⁸ M[3] | 5.0 x 10⁻⁷ – 2.0 x 10⁻⁵ M[3] | 5.70 x 10⁴ L/mol[3] | 4.0 - 10.0[3] | [3] |
| 5-Amino-1,10-phenanthroline | 2.74 x 10⁻⁷ M[4] | Not specified | Not specified | 4.64 - 8.21[4] | [4] |
| 5-Chloro-1,10-phenanthroline | 1.70 x 10⁻⁸ M[4] | Not specified | Not specified | 3.80 - 6.80[4] | [4] |
Table 2: Performance Comparison of "Turn-On" Fluorescent Probes for Fe²⁺
| Probe | Limit of Detection (LOD) | Linear Range | Fold Increase in Fluorescence | Response Time | Reference |
| RhoNox-1 | Not specified | Not specified | ~30-fold[5][6] | < 1 hour[7] | [5][6][7] |
| SiRhoNox-1 | Not specified | Not specified | ~60-fold[5] | Fast (k_obs = 1.7 x 10⁻³ s⁻¹)[5] | [5] |
| Fluorescein-based (IP-1) | Not specified | Not specified | Not specified | Not specified | [8] |
| Rhodamine-based (Probe 1) | Not specified | 2 µM - 24 µM[9] | Not specified | Not specified | [9] |
Signaling Pathways and Mechanisms
The sensing mechanism dictates the probe's response to the analyte. Below are graphical representations of the signaling pathways for the compared probes.
"Turn-Off" Sensing with Phenanthroline Probes
The fluorescence of phenanthroline and its derivatives is quenched upon the formation of a complex with Fe²⁺. This is due to static quenching, where the paramagnetic nature of the iron ion in the ground-state complex provides a non-radiative decay pathway for the excited state of the fluorophore.
Caption: Static fluorescence quenching mechanism of phenanthroline probes upon binding to Fe²⁺.
"Turn-On" Sensing with Rhodamine-Based Probes (e.g., RhoNox-1)
Rhodamine-based "turn-on" probes for Fe²⁺ often utilize a chemical reaction triggered by the analyte. In the case of RhoNox-1, the non-fluorescent N-oxide derivative of rhodamine is reduced by Fe²⁺ to the highly fluorescent rhodamine.
Caption: Fe²⁺-mediated reduction of RhoNox-1 to its fluorescent rhodamine form.
"Turn-On" Sensing with Fluorescein-Based Probes
Some fluorescein-based probes operate on a "turn-on" mechanism involving an Fe²⁺-triggered chemical reaction that releases the fluorescent fluorescein (B123965) molecule from a non-fluorescent precursor.
Caption: Fe²⁺-induced release of fluorescent fluorescein from a non-fluorescent precursor.
Experimental Protocols
To ensure a standardized comparison of probe performance, the following experimental protocols are recommended.
General Protocol for Fluorescence Measurements
This protocol outlines the general steps for measuring the fluorescence response of a probe to Fe²⁺.
Caption: Standard workflow for conducting fluorescence titration experiments.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorescent probe (e.g., 1 mM in DMSO).
-
Prepare a fresh stock solution of Fe²⁺ (e.g., 10 mM ferrous sulfate (B86663) or ferrous ammonium (B1175870) sulfate in deoxygenated water).
-
Prepare a buffer solution of the desired pH (e.g., 50 mM HEPES, pH 7.4).
-
-
Fluorescence Measurement:
-
In a quartz cuvette, dilute the probe stock solution to the working concentration (e.g., 2 µM) in the buffer solution.
-
Record the initial fluorescence spectrum (I₀) at the optimal excitation wavelength.
-
Add incremental amounts of the Fe²⁺ stock solution to the cuvette.
-
After each addition, incubate the solution for a specific time to allow for complexation or reaction (e.g., 1 hour at 25°C).
-
Record the fluorescence spectrum (I) after each addition.
-
-
Data Analysis:
-
Plot the ratio of fluorescence intensity (I/I₀ for "turn-off" probes or I/I₀ for "turn-on" probes) against the concentration of Fe²⁺.
-
Protocol for Determining the Limit of Detection (LOD)
The LOD is typically calculated based on the standard deviation of the blank and the slope of the calibration curve at low concentrations.
-
Prepare at least 10 blank samples containing only the probe in the buffer solution.
-
Measure the fluorescence intensity of each blank sample.
-
Calculate the standard deviation of the blank measurements (σ).
-
Prepare a series of low-concentration Fe²⁺ samples and measure their fluorescence response.
-
Plot the fluorescence intensity versus Fe²⁺ concentration and determine the slope (S) of the linear portion of the curve.
-
Calculate the LOD using the formula: LOD = 3σ / S .
Protocol for Selectivity Studies
To assess the selectivity of the probe for Fe²⁺, its fluorescence response is measured in the presence of other biologically relevant metal ions.
-
Prepare solutions of the probe with a fixed concentration of Fe²⁺.
-
Prepare solutions of various interfering metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Pb²⁺, Hg²⁺, Fe³⁺) at concentrations significantly higher than that of Fe²⁺.
-
Measure the fluorescence response of the probe to Fe²⁺ in the presence of each interfering ion.
-
Compare the fluorescence response in the presence of interfering ions to the response with Fe²⁺ alone. A minimal change indicates high selectivity.
Conclusion
This guide highlights the performance characteristics of this compound in the context of other fluorescent probes for Fe²⁺ detection. While phenanthroline-based probes offer a well-established "turn-off" sensing mechanism, the lack of specific quantitative data for the 5,6-dimethyl derivative necessitates further experimental investigation to fully benchmark its capabilities. In contrast, "turn-on" probes like RhoNox-1 and SiRhoNox-1 offer the advantage of a positive signal change, which can lead to higher sensitivity and signal-to-noise ratios in complex biological environments. The choice of probe will ultimately depend on the specific requirements of the application, including the desired sensitivity, selectivity, and mode of detection. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and make informed decisions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Detection of Selected Heavy Metal Ions Using Organic Chromofluorescent Chemosensors [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. A universal fluorogenic switch for Fe(ii) ion based on N-oxide chemistry permits the visualization of intracellular redox equilibrium shift towards labile iron in hypoxic tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A highly selective turn-on fluorescent probe for iron(ii) to visualize labile iron in living cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. Activity-based sensing fluorescent probes for iron in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rhodamine-based "turn-on" fluorescent probe with high selectivity for Fe(2+) imaging in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5,6-Dimethyl-1,10-phenanthroline: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the safe and compliant disposal of 5,6-Dimethyl-1,10-phenanthroline, a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This substance is classified as hazardous, being toxic if swallowed, causing skin and eye irritation, and posing a significant threat to aquatic ecosystems.[1][2][3]
Hazard Identification and Safety Precautions
Before handling this compound, it is imperative to be aware of its associated hazards. The following table summarizes key safety information.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity, Oral | Toxic if swallowed.[1][2] | Do not eat, drink, or smoke when using this product. If swallowed, immediately call a poison center or doctor.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[4] | Wear protective gloves and clothing. In case of skin contact, wash with plenty of soap and water.[4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4] | Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[4] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[4] | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[4] |
| Hazardous to the Aquatic Environment | Very toxic to aquatic life with long-lasting effects.[1][2] | Avoid release to the environment.[1][2] |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound is through an approved waste disposal plant.[1][2][4] Do not dispose of this chemical down the drain or in regular trash.[1]
Experimental Protocol for Waste Accumulation and Disposal Preparation:
-
Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with side shields.
-
Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves).
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Container Selection and Labeling:
-
Use a chemically resistant, sealable container for solid waste. For solutions, use a compatible, leak-proof container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
-
Waste Accumulation:
-
Keep the waste container securely closed when not in use.
-
Store the waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials, such as strong oxidizing agents.[5]
-
-
Disposal Request:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS office or a licensed hazardous waste disposal contractor.
-
-
Emergency Procedures for Spills:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation, and place it in the designated hazardous waste container.[2][6]
-
Clean the spill area with an appropriate solvent and decontaminate surfaces. All cleaning materials should also be disposed of as hazardous waste.
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 5,6-Dimethyl-1,10-phenanthroline
This guide provides critical safety and logistical information for the handling and disposal of 5,6-Dimethyl-1,10-phenanthroline, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring laboratory safety and proper chemical management.
Chemical Profile:
| Property | Value |
| Physical State | Solid |
| Appearance | Cream |
| Molecular Formula | C14H12N2 |
| Molecular Weight | 208.26 g/mol |
| Melting Point | 268 - 270 °C (514.4 - 518 °F)[1] |
| Hazards | Toxic if swallowed.[2] Very toxic to aquatic life with long-lasting effects.[2] |
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the required equipment.
| Protection Type | Recommended Equipment | Specifications and Remarks |
| Eye/Face Protection | Safety Goggles | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3] |
| Skin Protection | Chemical-resistant Gloves and Protective Clothing | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended. For brief contact, a glove with a protection class of 3 or higher (breakthrough time > 60 minutes) is recommended.[4] |
| Respiratory Protection | NIOSH-approved Respirator | A particle filter is recommended if dust is generated.[1][3] Use in a well-ventilated area.[4] If exposure limits are exceeded or irritation occurs, a full-face respirator may be necessary.[5] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for minimizing risks.
-
Preparation :
-
Handling the Chemical :
-
Post-Handling :
Accidental Release Measures
In the event of a spill:
-
Minor Spills :
-
Major Spills :
Disposal Plan
Proper disposal is critical to prevent environmental contamination.
-
Waste Collection :
-
Disposal Method :
Experimental Workflow for Handling this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
